4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHMJRAHRITJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659820 | |
| Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-83-4 | |
| Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2), a versatile fluorogenic compound with applications in biological imaging, drug development, and analytical chemistry.[1] This document provides a comprehensive overview of the synthetic route, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process commencing from commercially available 4-chloro-7-nitro-2,1,3-benzoxadiazole. The pathway involves the formation of a key intermediate, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), followed by a nucleophilic aromatic substitution to introduce the final amino group.
The logical synthesis progression is as follows:
-
Formation of the Benzoxadiazole Core : Starting with a suitable substituted aniline, the 2,1,3-benzoxadiazole ring system is formed. A common commercially available starting material for derivatives of this class is 4-chloro-7-nitro-2,1,3-benzoxadiazole.
-
Introduction of the Sulfonyl Group : A sulfonyl chloride group is introduced onto the benzoxadiazole ring, a key step for the subsequent formation of the sulfonamide.
-
Formation of the Dimethylaminosulfonyl Group : The sulfonyl chloride intermediate is reacted with dimethylamine to yield the N,N-dimethylaminosulfonyl moiety.
-
Introduction of a Leaving Group at the 7-Position : A fluorine atom is typically introduced at the 7-position to facilitate the final amination step. This leads to the formation of the key intermediate, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F).[2][3]
-
Amination : The final step involves the nucleophilic aromatic substitution of the fluorine atom in DBD-F with ammonia to yield the target molecule, this compound.
The overall transformation can be visualized as a multi-step synthetic workflow.
Figure 1: Proposed synthetic pathway for DBD-NH2.
Detailed Experimental Protocols
While a complete, end-to-end experimental protocol for the synthesis of DBD-NH2 is not available in a single source, the following procedures are based on established methods for the synthesis of the key intermediate DBD-F and related compounds.
Step 1: Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)
The synthesis of DBD-F is a critical step and has been reported in the literature as a precursor for various fluorogenic probes.[2][3] A plausible route to DBD-F starts from 4-chloro-7-nitro-2,1,3-benzoxadiazole, which undergoes chlorosulfonation, amination with dimethylamine, and subsequent halogen exchange.
2.1. Chlorosulfonation of 4-Chloro-7-nitro-2,1,3-benzoxadiazole
-
Reaction: 4-Chloro-7-nitro-2,1,3-benzoxadiazole is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position, displacing the nitro group.
-
Reagents and Conditions:
-
4-Chloro-7-nitro-2,1,3-benzoxadiazole
-
Chlorosulfonic acid
-
The reaction is typically carried out at elevated temperatures.
-
-
Work-up and Purification: The reaction mixture is carefully quenched with ice, and the precipitated product, 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, is filtered, washed with cold water, and dried.
2.2. Reaction of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole with Dimethylamine
-
Reaction: The resulting sulfonyl chloride is reacted with dimethylamine to form the corresponding N,N-dimethylsulfonamide.
-
Reagents and Conditions:
-
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
-
Dimethylamine (aqueous solution or gas)
-
An inert solvent such as dichloromethane or tetrahydrofuran.
-
The reaction is typically run at room temperature or with gentle cooling.
-
-
Work-up and Purification: The reaction mixture is washed with water to remove excess dimethylamine and salts. The organic layer is dried and the solvent evaporated to yield 4-(N,N-dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole.
2.3. Halogen Exchange Reaction
-
Reaction: The 7-chloro substituent is replaced by a fluorine atom using a suitable fluorinating agent.
-
Reagents and Conditions:
-
4-(N,N-Dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole
-
A fluorinating agent such as potassium fluoride.
-
A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Elevated temperatures are required to drive the reaction to completion.
-
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography to yield pure 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F).
Step 2: Synthesis of this compound (DBD-NH2) from DBD-F
The final step involves the nucleophilic aromatic substitution of the fluorine atom of DBD-F with an amino group. The high reactivity of the fluorine atom in DBD-F towards nucleophiles like amines is well-documented.[2][3]
-
Reaction: DBD-F is reacted with ammonia to yield DBD-NH2.
-
Reagents and Conditions:
-
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)
-
Ammonia (aqueous solution or in an organic solvent)
-
A polar solvent such as ethanol or acetonitrile.
-
The reaction may be carried out at room temperature or with gentle heating to increase the reaction rate.
-
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to afford the final product, this compound.
Figure 2: General experimental workflow for the final amination step.
Quantitative Data
Quantitative data for the synthesis of DBD-NH2 is not extensively reported in a single source. The following table summarizes known data for the key intermediate and related compounds, which can serve as a benchmark for researchers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data | Reference |
| 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | C₆H₂Cl₂N₂O₃S | 253.06 | 86-90 | - | [4] |
| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | C₈H₈FN₃O₃S | 245.23 | - | Excitation: ~380 nm, Emission (of thiol derivatives): ~510 nm | [2] |
| This compound (DBD-NH2) | C₈H₉N₄O₃S | 241.25 | - | - | - |
Note: Detailed quantitative data such as reaction yields and specific spectroscopic data for each synthetic step are not consistently available in the cited literature.
Conclusion
The synthesis of this compound is a feasible multi-step process that relies on the formation and subsequent functionalization of the key intermediate, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. This guide provides a robust framework for the synthesis, outlining the most probable reaction pathway and providing detailed, albeit inferred, experimental protocols. Researchers and drug development professionals can utilize this information to produce DBD-NH2 for a variety of applications in fluorescence-based assays and as a building block for more complex molecules. Further optimization of each synthetic step may be required to achieve high overall yields.
References
The Intrinsic Luminescence of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole: A Technical Guide for Advanced Research Applications
This in-depth technical guide provides a comprehensive overview of the fluorescent properties of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2), a versatile fluorophore with significant potential in biological imaging, analytical chemistry, and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a deeper understanding of this compound's photophysical characteristics, its application as a fluorescent probe, and the methodologies for its use.
Introduction: The Benzoxadiazole Scaffold in Fluorescence Chemistry
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a key structural motif in the design of environmentally sensitive fluorescent probes.[1] The inherent electron-deficient nature of the benzoxadiazole ring system, when combined with an electron-donating substituent, creates a "push-pull" electronic structure. This intramolecular charge transfer (ICT) character is the foundation of the desirable photophysical properties of these dyes, including their sensitivity to the local environment.[1]
This compound (DBD-NH2) is a member of this family of fluorophores. It features a potent electron-donating amino group at the 7-position and an electron-withdrawing N,N-dimethylaminosulfonyl group at the 4-position, which modulates the electronic properties of the benzoxadiazole core. This unique substitution pattern makes DBD-NH2 a valuable tool for a range of applications, from a fluorescent probe for cellular imaging to a derivatization agent for the sensitive detection of analytes.[2]
Photophysical Properties of the DBD-NH2 Core
The fluorescence of DBD-NH2 is intrinsically linked to its molecular structure and the surrounding environment. While specific photophysical data for DBD-NH2 is not extensively documented, we can infer its properties from closely related 4-amino-7-substituted-2,1,3-benzoxadiazole derivatives.
Excitation and Emission Spectra
Derivatives of the 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole core typically exhibit excitation maxima in the range of 440-450 nm and emission maxima around 550-560 nm.[3] This positions their fluorescence in the green-yellow region of the visible spectrum, a range that is often advantageous for biological applications due to reduced background autofluorescence from endogenous biomolecules.
Solvatochromism: A Probe of the Microenvironment
A hallmark of benzoxadiazole-based fluorophores is their solvatochromism, the change in their absorption and emission spectra with the polarity of the solvent.[4] For 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD-NH2) derivatives, a bathochromic (red) shift is generally observed in both absorption and emission spectra as solvent polarity increases.[1] This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents.
The fluorescence quantum yield of these dyes is also highly dependent on the solvent environment. For NBD-amino derivatives, a significant decrease in quantum yield is often observed in more polar solvents, particularly in water.[1] This is a critical consideration for researchers designing experiments in aqueous biological systems.
Table 1: Photophysical Properties of a Representative 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivative in Various Solvents [1]
| Solvent | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) |
| Toluene | 443 | 516 | 27,000 | 95 |
| Water | 472 | 555 | 15,000 | 6 |
This data is for a related NBD-amino derivative and serves as an illustrative example of the expected solvatochromic behavior of DBD-NH2.
The Principle of Fluorescence in DBD-NH2
The fluorescence of DBD-NH2 arises from the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon absorption of a photon. The electron-donating amino group increases the energy of the HOMO, while the electron-withdrawing benzoxadiazole core and the dimethylaminosulfonyl group lower the energy of the LUMO. This push-pull system results in a smaller HOMO-LUMO energy gap, leading to absorption and emission in the visible region.
Synthesis of this compound
A potential synthetic pathway could involve:
-
Nitration of a suitable precursor to introduce a nitro group.
-
Reduction of the nitro group to an amino group.
-
Introduction of the dimethylaminosulfonyl group via chlorosulfonylation followed by amination with dimethylamine.
-
Formation of the oxadiazole ring .
Application as a Fluorescent Derivatization Agent for HPLC Analysis
DBD-NH2, with its reactive primary amine, can be utilized as a fluorescent tag for the sensitive detection of various analytes by high-performance liquid chromatography (HPLC) with fluorescence detection. The following is a generalized protocol for the derivatization of a carboxylic acid, a common application for amine-containing fluorescent probes.
Experimental Protocol: Derivatization of a Carboxylic Acid with DBD-NH2
Objective: To derivatize a carboxylic acid analyte with DBD-NH2 for subsequent analysis by reversed-phase HPLC with fluorescence detection.
Materials:
-
This compound (DBD-NH2)
-
Carboxylic acid analyte standard solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Pyridine
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM solution of DBD-NH2 in anhydrous DMF.
-
Prepare a 10 mM solution of the carboxylic acid analyte in a suitable solvent.
-
Prepare a 100 mM solution of EDC in anhydrous DMF.
-
Prepare a 100 mM solution of NHS in anhydrous DMF.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the carboxylic acid solution, 50 µL of the DBD-NH2 solution, 10 µL of the EDC solution, and 10 µL of the NHS solution.
-
Add 5 µL of pyridine to the reaction mixture.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours, or at 37°C for 30-60 minutes, protected from light.
-
-
Sample Preparation for HPLC:
-
After the incubation period, dilute the reaction mixture with 900 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% TFA).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient to elute the derivatized analyte (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation at ~450 nm, Emission at ~560 nm.
-
Rationale Behind the Experimental Choices
-
EDC/NHS Chemistry: The use of EDC and NHS is a classic and efficient method for forming a stable amide bond between a carboxylic acid and a primary amine. EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This two-step activation minimizes side reactions and improves the yield of the desired derivative.
-
Pyridine as a Catalyst: Pyridine, a weak base, acts as a catalyst in the acylation reaction.
-
Anhydrous DMF: DMF is a polar aprotic solvent that effectively solubilizes both the polar and nonpolar reactants. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive intermediates.
-
Protection from Light: As with many fluorescent compounds, prolonged exposure to light can lead to photobleaching.
-
Reversed-Phase HPLC: The derivatization adds a relatively nonpolar fluorescent tag to the analyte, making it well-suited for separation by reversed-phase chromatography.
-
Acidified Mobile Phase: The addition of TFA to the mobile phase helps to protonate any residual basic groups, leading to sharper peaks and improved chromatographic resolution.
Conclusion
This compound is a promising fluorophore with a rich photochemistry that is highly sensitive to its environment. Its utility as a fluorescent probe and derivatization agent is underscored by its favorable spectral properties and the reactivity of its primary amino group. While further research is needed to fully characterize its photophysical parameters, the information available for analogous compounds provides a strong foundation for its application in advanced research. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize DBD-NH2 in their scientific endeavors, from the sensitive quantification of biomolecules to the intricate imaging of cellular processes.
References
- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Mechanistic Intricacies of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) is a heterocyclic compound whose primary documented application lies in the realm of analytical chemistry as a fluorescent labeling agent. However, the inherent structural motifs of DBD-NH2, namely the benzoxadiazole core and the sulfonamide functional group, are integral components of numerous pharmacologically active molecules. This technical guide delves into the potential mechanisms of action of DBD-NH2 by examining the established biological activities of structurally related benzoxadiazole and sulfonamide derivatives. The subsequent sections will explore potential enzyme inhibition, receptor modulation, and signaling pathway interference, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual diagrams of relevant biological pathways. While direct pharmacological data for DBD-NH2 is limited, this guide serves as a comprehensive resource for directing future research and drug discovery efforts based on its chemical architecture.
Potential as an Enzyme Inhibitor
The benzoxadiazole and sulfonamide moieties are present in various classes of enzyme inhibitors. The following subsections detail the mechanisms of action for key enzymes that could potentially be targeted by DBD-NH2.
Glutathione S-Transferase (GST) Inhibition
Derivatives of 2,1,3-benzoxadiazole have been identified as potent inhibitors of glutathione S-transferases (GSTs), a family of enzymes pivotal in detoxification and cellular defense against oxidative stress. Overexpression of GSTs is often implicated in multidrug resistance in cancer.
Mechanism of Action: Certain 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors for GSTs.[1] These compounds bind to the active site of the enzyme and, in the presence of glutathione (GSH), form a stable sigma complex.[1] This complex effectively and irreversibly inactivates the enzyme, leading to an accumulation of cytotoxic species and potentially triggering apoptosis in cancer cells.[1]
Experimental Protocol: Spectroscopic and Kinetic Analysis of GST Inhibition
A study on the interaction of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) with human GSTs provides a robust experimental framework.[1]
-
Protein Expression and Purification: Human GSTA1-1, GSTM2-2, and GSTP1-1 are expressed in E. coli and purified using affinity chromatography.
-
Enzyme Activity Assay: GST activity is monitored spectrophotometrically by measuring the rate of conjugation of GSH to a model substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB), at 340 nm.
-
Inhibition Studies:
-
IC50 Determination: The concentration of the inhibitor required to reduce enzyme activity by 50% is determined by incubating the enzyme with varying concentrations of the benzoxadiazole derivative.
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or suicide inhibition), enzyme kinetics are studied at various concentrations of both the substrate (GSH and CDNB) and the inhibitor. Rapid kinetic experiments using stopped-flow spectrophotometry can be employed to observe the formation of any intermediates, such as the sigma complex.
-
-
Mass Spectrometry: To confirm covalent modification or suicide inhibition, the enzyme-inhibitor complex can be analyzed by mass spectrometry to detect any changes in the molecular weight of the enzyme.
Quantitative Data for a 7-Nitro-2,1,3-benzoxadiazole Derivative (NBDHEX)
| Target Enzyme | Inhibition Type | Key Findings |
| GSTA1-1, GSTM2-2, GSTP1-1 | Suicide Inhibition | Forms a stable sigma complex with GSH in the active site.[1] |
Signaling Pathway: Glutathione S-Transferase Suicide Inhibition
Caption: Suicide inhibition of GST by a 7-nitro-2,1,3-benzoxadiazole derivative.
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding pharmacophore found in numerous carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, including pH regulation and fluid balance, and are therapeutic targets for glaucoma, epilepsy, and certain types of cancer.
Mechanism of Action: Sulfonamides bind to the zinc ion in the active site of carbonic anhydrase, coordinating with it through the sulfonamide nitrogen. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme, thereby inhibiting its function.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme Source: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX) are used.
-
Assay Method: A common method is the esterase assay, where the hydrolysis of a substrate like 4-nitrophenyl acetate is monitored spectrophotometrically at 400 nm.
-
Inhibition Studies: The enzyme is pre-incubated with various concentrations of the sulfonamide-containing compound before the addition of the substrate. The IC50 value is then determined from the dose-response curve.
-
Kinetic Analysis: Lineweaver-Burk plots can be used to determine the type of inhibition.
Quantitative Data for Sulfonamide-Based Thiadiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| STD 4f | Carbonic Anhydrase II | [Value not specified, but lowest among tested] | Not specified |
Note: Specific IC50 values for the referenced sulfonamide-based thiadiazole derivatives were not provided in the search results, but compound 4f was identified as the most potent.[2]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Hybrid molecules containing benzoxazole and oxadiazole moieties have been investigated as inhibitors of AChE and BuChE, enzymes that degrade the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
Mechanism of Action: These inhibitors typically bind to the active site of the cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft.
Quantitative Data for Benzoxazole-Oxadiazole Analogs
| Compound | Target Enzyme | IC50 (µM) |
| Analog 2 | AChE | 6.40 ± 1.10 |
| Analog 2 | BuChE | 7.50 ± 1.20 |
| Analog 15 | AChE | 5.80 ± 2.18 |
| Analog 15 | BuChE | 7.20 ± 2.30 |
| Analog 16 | AChE | 6.90 ± 1.20 |
| Analog 16 | BuChE | 7.60 ± 2.10 |
Potential as a Receptor Modulator
Benzoxazole derivatives have been shown to interact with G-protein coupled receptors, particularly serotonin (5-HT) receptors.
5-HT3 Receptor Modulation
Certain benzoxazole derivatives have been identified as partial agonists or antagonists of the 5-HT3 receptor, an ionotropic receptor involved in nausea, vomiting, and irritable bowel syndrome.[4][5][6][7]
Mechanism of Action: These compounds bind to the 5-HT3 receptor, either partially activating it (partial agonism) or blocking the binding of the endogenous ligand serotonin (antagonism). This modulation can affect gastrointestinal motility and sensation.
Experimental Protocol: 5-HT3 Receptor Binding and Functional Assays
-
Receptor Source: Membranes from cells expressing the human 5-HT3 receptor are used for binding assays.
-
Radioligand Binding Assay: The affinity of the test compound for the 5-HT3 receptor is determined by its ability to displace a radiolabeled antagonist, such as [3H]granisetron. The Ki value is calculated from the IC50 of displacement.
-
Functional Assay (e.g., von Bezold-Jarisch Reflex): In vivo models, such as the induction of the von Bezold-Jarisch reflex in rats, can be used to assess the agonist or antagonist activity of the compound. This reflex, characterized by bradycardia and hypotension, is mediated by cardiac 5-HT3 receptors.
Quantitative Data for a Benzoxazole Derivative
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity | ED50 (in vivo) |
| N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride | 5-HT3 | 0.77 nM | Potent agonist | 0.52 µg/kg (iv) |
Signaling Pathway: 5-HT3 Receptor Modulation
Caption: Modulation of the 5-HT3 receptor by a benzoxazole derivative.
Potential as a Modulator of Hypoxia-Inducible Factor (HIF) Signaling
Benzoxadiazole sulfonamides have been explored as inhibitors of hypoxia-inducible factors (HIFs), which are key transcription factors in the cellular response to low oxygen levels and are implicated in cancer progression and metastasis.[8]
Mechanism of Action: While the precise mechanism for this class of compounds is under investigation, HIF inhibitors can act through various mechanisms, such as disrupting the HIF-1α/HIF-1β dimerization, inhibiting the binding of the HIF complex to DNA, or promoting the degradation of the HIF-1α subunit.
Experimental Protocol: HIF Inhibition Assays
-
Cell Culture: Cancer cell lines known to express HIF-1α under hypoxic conditions (e.g., A549 non-small cell lung cancer cells) are used.
-
Hypoxia Induction: Cells are cultured in a hypoxic chamber (e.g., 1% O2).
-
Western Blot Analysis: The expression levels of HIF-1α protein in cell lysates are measured after treatment with the test compound under hypoxic conditions.
-
Reporter Gene Assay: Cells are transfected with a reporter plasmid containing a hypoxia-response element (HRE) linked to a reporter gene (e.g., luciferase). The inhibition of HIF transcriptional activity is measured by the reduction in reporter gene expression.
-
Surface Plasmon Resonance (SPR): To assess direct binding, purified HIF protein domains can be immobilized on an SPR chip, and the binding affinity of the test compound is measured.
Quantitative Data for a Chiral Sulfonamide Bearing Benzoxadiazole
| Compound | Target | Binding Affinity (SPR) | Cellular Effect |
| Compound 6a (R configuration) | HIF-1β | [Data not specified] | Dose-dependent inhibition of cell viability in A549 cells under hypoxia |
Conclusion
While the direct pharmacological mechanism of action of this compound remains to be elucidated, its constituent chemical moieties suggest a rich potential for diverse biological activities. The benzoxadiazole core is found in inhibitors of crucial enzymes like glutathione S-transferases and modulators of key receptors such as the 5-HT3 receptor. The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases and other enzymes. The convergence of these two structural features in DBD-NH2, as seen in related compounds targeting the HIF pathway, points towards a promising, yet unexplored, pharmacological profile. This technical guide provides a foundational framework for future investigations into the mechanism of action of DBD-NH2 and its analogs, offering starting points for experimental design and hypothesis generation in the pursuit of novel therapeutics. Further research, including in vitro screening against a panel of enzymes and receptors, cellular assays to determine functional effects, and in vivo studies, is warranted to fully uncover the therapeutic potential of this compound.
References
- 1. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut. | Semantic Scholar [semanticscholar.org]
- 5. Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectral Characteristics of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of the fluorescent probe 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2). While specific experimental data for DBD-NH2 is not extensively available in the current body of scientific literature, this document compiles and extrapolates information from structurally related benzoxadiazole derivatives to offer a robust predictive analysis of its spectral properties. The guide also includes detailed experimental protocols for the characterization of such fluorophores.
Core Spectral Properties
The spectral properties of fluorescent molecules are paramount to their application in biological imaging and sensing. These properties include the maximum absorption wavelength (λmax), the maximum emission wavelength (λem), the fluorescence quantum yield (Φ), and the fluorescence lifetime (τ). Based on the analysis of analogous compounds, the expected spectral characteristics for DBD-NH2 are summarized below.
| Spectral Property | Predicted Value/Range | Notes |
| Maximum Absorption (λmax) | 450 - 470 nm | Based on derivatives of 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H).[1] |
| Maximum Emission (λem) | 540 - 580 nm | Inferred from the fluorescence of DBD-H derivatives.[1] |
| Quantum Yield (Φ) | > 0.5 | A new generation of DBD dyes exhibit high quantum yields. |
| Fluorescence Lifetime (τ) | 10 - 20 ns | A new generation of DBD dyes are characterized by long fluorescence lifetimes. |
Experimental Protocols
Accurate determination of the spectral characteristics of a fluorescent probe like DBD-NH2 is crucial for its effective use. Below are detailed methodologies for key spectroscopic experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) of DBD-NH2.
dot
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is required.
-
Sample Preparation:
-
Prepare a stock solution of DBD-NH2 (e.g., 1 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS) to obtain concentrations ranging from 1 to 20 µM. The final DMSO concentration in each dilution should be kept low (e.g., <1%) to minimize solvent effects.
-
Prepare a blank solution containing the same concentration of DMSO in the experimental buffer as the samples.
-
-
Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning (e.g., 300-600 nm).
-
Calibrate the instrument by measuring the absorbance of the blank solution.
-
Measure the absorbance spectra of the prepared DBD-NH2 dilutions.
-
-
Data Analysis:
-
Plot absorbance as a function of wavelength for each concentration.
-
The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λmax).
-
Fluorescence Spectroscopy
This protocol details the determination of the maximum emission wavelength (λem).
dot
Caption: Workflow for Fluorescence Emission Spectroscopy.
Methodology:
-
Instrumentation: A spectrofluorometer is required.
-
Sample Preparation:
-
Prepare a dilute solution of DBD-NH2 in the desired solvent or buffer. The concentration should be adjusted so that the absorbance at the λmax is approximately 0.1 to avoid inner filter effects.
-
Prepare a blank sample containing only the solvent or buffer.
-
-
Measurement:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Set the emission wavelength scan range. This should typically start at a wavelength slightly longer than the excitation wavelength (e.g., λmax + 20 nm) and extend to a longer wavelength (e.g., 700 nm).
-
Measure the emission spectrum of the blank to account for Raman scattering and other background signals.
-
Measure the emission spectrum of the DBD-NH2 solution.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.
-
Plot the corrected fluorescence intensity versus wavelength.
-
The wavelength at the peak of this spectrum is the maximum emission wavelength (λem).
-
Fluorescence Quantum Yield Determination
The comparative method of Williams et al. is a widely used and reliable technique for determining the fluorescence quantum yield (Φ).[2]
dot
References
Unveiling the Photophysical Characteristics of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) is a fluorescent molecule belonging to the benzoxadiazole family. These compounds are of significant interest in biomedical research and drug development due to their utility as fluorescent probes for biological imaging and as reagents in analytical chemistry.[1] The core structure, featuring a sulfonamide group, enhances solubility and reactivity, making it a versatile tool for studying cellular processes and for bioconjugation applications.[1] Understanding the key photophysical parameters of DBD-NH2, namely its fluorescence quantum yield and lifetime, is critical for its effective application. This guide provides a comprehensive overview of these properties, details the experimental protocols for their measurement, and illustrates the underlying workflows.
Photophysical Properties: Quantum Yield and Lifetime
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. These two parameters are crucial for characterizing a fluorophore and determining its suitability for various applications.
The photophysical properties of benzoxadiazole derivatives are highly sensitive to the solvent environment.[2] The following table summarizes the quantum yield and fluorescence lifetime of ABD, a close structural analog of DBD-NH2, in various solvents. This data provides a valuable reference for the expected performance of DBD-NH2.
| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |
| Aqueous Solution | Data not available | Data not available |
| Methanol (MeOH) | 0.03 | 0.4 |
| Dimethylformamide (DMF) | 0.23 | 2.5 |
| Tetrahydrofuran (THF) | 0.48 | 4.5 |
| Dichloromethane (CH2Cl2) | 0.65 | 5.8 |
Table 1: Photophysical properties of N,N-Dimethylamine-7-sulfonyl-2,1,3-benzoxadiazole (ABD) in different solvents. Data extracted from a study on ABD analogs.[2]
The data clearly indicates a strong dependence of both quantum yield and lifetime on the polarity of the solvent, with higher values observed in less polar aprotic solvents.[2] This solvatochromic behavior is a key characteristic of this class of fluorophores.
Experimental Protocols
Accurate determination of fluorescence quantum yield and lifetime requires precise experimental procedures. The following sections detail the standard methodologies for these measurements.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique that compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[3][4][5]
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions of both the sample (DBD-NH2) and the fluorescence standard in the desired solvent.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at a specific excitation wavelength. The absorbance should ideally be kept below 0.1 to minimize inner filter effects.[6]
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and the reference, respectively.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the time domain.[7][8] It involves exciting the sample with a short pulse of light and measuring the arrival time of the emitted photons.
Materials and Equipment:
-
Pulsed light source (e.g., picosecond laser diode)
-
High-speed photodetector (e.g., single-photon avalanche diode - SPAD)
-
TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)
-
Sample holder and optics
Procedure:
-
Instrument Response Function (IRF) Measurement: First, measure the IRF of the system using a scattering solution or a reference compound with a very short, known lifetime. This accounts for the temporal spread of the excitation pulse and the detector response.[9]
-
Sample Measurement: Replace the scattering solution with the sample solution (DBD-NH2) and acquire the fluorescence decay data.
-
Data Analysis: The collected data is a histogram of photon arrival times, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function using deconvolution software that takes the IRF into account. The fluorescence lifetime (τ) is extracted from this fit.
Signaling Pathways and Applications
DBD-NH2 and its derivatives are primarily used as labeling reagents and probes rather than participants in specific signaling pathways. Their utility stems from their ability to react with and fluorescently label biomolecules, enabling their visualization and quantification.
A common application involves the derivatization of primary amines in amino acids, peptides, and proteins. The workflow for such an application is depicted below.
Conclusion
This technical guide has provided a detailed overview of the fluorescence quantum yield and lifetime of this compound, drawing upon data from closely related analogs. The provided experimental protocols for measuring these key photophysical parameters offer a practical resource for researchers. The illustrative diagrams of experimental workflows further clarify the methodologies involved. A thorough understanding of these principles is essential for the successful application of DBD-NH2 and similar fluorescent probes in the fields of biomedical research and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. jasco-global.com [jasco-global.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2), a fluorescent probe with significant applications in analytical chemistry and biomedical research. This document details its chemical and physical properties, provides a likely synthetic route, and outlines experimental protocols for its use as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) and as a fluorescent stain in cellular imaging.
Core Properties
This compound is a versatile fluorogenic compound valued for its reactivity and favorable spectral properties.[1] Its core structure, a benzoxadiazole ring, is substituted with a dimethylaminosulfonyl group and an amino group, which modulate its electronic and, consequently, its fluorescent characteristics.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 147611-83-4 | |
| Molecular Formula | C₈H₁₀N₄O₃S | |
| Molecular Weight | 242.25 g/mol | |
| Appearance | Light yellow to yellow to orange crystalline powder | |
| Storage Conditions | 2 - 8 °C, protect from light | |
| Purity | ≥ 98% (HPLC) |
Synthesis
A proposed synthetic workflow is illustrated below:
Caption: Proposed synthetic route for this compound.
Applications in Research and Development
The primary utility of this compound lies in its application as a fluorescent labeling agent.[1] Its amino group allows for covalent linkage to various molecules of interest, including carboxylic acids, aldehydes, and other amine-reactive functional groups, enabling their sensitive detection in complex biological matrices.
High-Performance Liquid Chromatography (HPLC)
This compound is extensively used as a pre-column derivatization reagent in HPLC for the analysis of biomolecules that lack a native chromophore or fluorophore.[5] The derivatization process imparts a fluorescent tag to the analyte, significantly enhancing the sensitivity of detection.
This protocol is adapted from methodologies for similar benzoxadiazole-based derivatizing agents.[5]
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a 50 mM solution of a condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate buffer or solvent.
-
Prepare a solution of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), in the reaction solvent.
-
-
Derivatization Reaction:
-
To 100 µL of the sample containing the carboxylic acid, add 100 µL of the derivatizing agent solution.
-
Add 50 µL of the condensing agent solution and 20 µL of the catalyst solution.
-
Vortex the mixture and incubate at room temperature (or an optimized temperature) for a specified duration (e.g., 30-60 minutes), protected from light.
-
-
HPLC Analysis:
-
Following incubation, the reaction mixture can be directly injected into the HPLC system or may require a quenching step and/or extraction depending on the sample matrix.
-
Separation is typically achieved on a reversed-phase column (e.g., C18).
-
Fluorescence detection is performed at an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 550-560 nm.[5]
-
Caption: Workflow for the derivatization and HPLC analysis of carboxylic acids.
Cellular Imaging
The fluorescent properties of this compound also make it a candidate for use in cellular imaging, although specific protocols for this compound are not widely published. Its reactivity with cellular components containing suitable functional groups could allow for the visualization of specific subcellular structures or molecules. General protocols for using similar benzoxadiazole dyes can be adapted.[6]
This is a generalized protocol and requires optimization for specific cell types and target molecules.
-
Cell Culture:
-
Culture cells to an appropriate confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound in a high-quality, anhydrous solvent like DMSO.
-
Dilute the stock solution in a physiologically compatible buffer (e.g., PBS or HBSS) to the final working concentration (typically in the low micromolar range).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash with the buffer.
-
Add the staining solution to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells several times with the buffer to remove unbound dye.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the dye.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Technical Guide to 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A): A Versatile Fluorogenic Reagent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole, a fluorogenic compound with significant potential in various scientific domains. Due to the lack of a universally established abbreviation, we will refer to it as DBD-A throughout this document, drawing from the common "DBD" root for related structures. This guide consolidates available data on its physicochemical and fluorescent properties, offers detailed experimental protocols for its application in high-performance liquid chromatography (HPLC) and live-cell imaging, and outlines a general synthesis strategy.
Introduction
This compound (DBD-A) belongs to the benzofurazan family of compounds, which are well-regarded for their utility as fluorescent probes and derivatizing agents.[1][2] The core structure, a benzoxadiazole ring, coupled with an electron-donating amino group and an electron-withdrawing dimethylaminosulfonyl group, imparts favorable photophysical properties. These characteristics make DBD-A and its derivatives valuable tools in analytical chemistry, bio-imaging, and drug discovery.[2] This guide aims to provide researchers with the essential technical information required to effectively utilize DBD-A in their work.
Physicochemical and Fluorescent Properties
Physicochemical Properties of DBD-A
| Property | Value | Reference |
| CAS Number | 147611-83-4 | [1] |
| Molecular Formula | C₈H₁₀N₄O₃S | [1] |
| Molecular Weight | 242.25 g/mol | [1] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Comparative Fluorescence Properties of Benzoxadiazole Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| DBD-NCS derivatives | 385 | 505 | Not specified | Not specified | [3] |
| Thiol derivatives of DBD-F | ~380 | ~510 | Not specified | pH 8.0 | [4] |
| Aldehyde/ketone derivatives of DBD-H | 450-470 | 548-580 | Not specified | Acetonitrile with trifluoroacetic acid | [5] |
| Carboxylic acid derivatives of a DBD-CO-Hz | 440 | 550 | Not specified | Not specified | [6] |
| Amino-substituted benzoxadiazole (2c) | Not specified | Not specified | 0.05 | Acetonitrile | [7] |
| Benzoxadiazole derivative (9a) | 417 | 494 | 0.54 | Chloroform | [8] |
Note: The fluorescence properties of DBD-A are expected to be influenced by its solvent environment and the nature of the molecule it derivatizes.
Experimental Protocols
The primary utility of DBD-A lies in its application as a fluorescent labeling agent for the sensitive detection of various analytes by HPLC and for cellular imaging. The following sections provide detailed, generalized protocols for these applications.
HPLC Derivatization of Amino Acids
The 7-amino group of DBD-A can be modified to create a reactive moiety for targeting specific functional groups. For the derivatization of amino acids, DBD-A would first need to be converted to an isothiocyanate derivative (DBD-NCS), following a similar principle to other Edman-type reagents.[3][9]
Objective: To derivatize amino acids with a DBD-based reagent for fluorescent detection in HPLC.
Materials:
-
Amino acid standards or sample hydrolysate
-
DBD-isothiocyanate (DBD-NCS) solution (prepared from DBD-A)
-
Coupling buffer: 1% Triethylamine (TEA) in a suitable solvent (e.g., acetonitrile)
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium acetate for mobile phase modification
-
Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)
-
HPLC system with a fluorescence detector
Protocol:
-
Sample Preparation: Ensure the amino acid sample is free of particulate matter and dissolved in a suitable buffer.
-
Derivatization Reaction: a. In a microcentrifuge tube, mix the amino acid sample with an excess of the DBD-NCS reagent solution. b. Add the coupling buffer to initiate the reaction. A typical reaction condition is incubation at 55°C for 20 minutes.[9] c. After incubation, the reaction can be stopped by cooling or by the addition of a quenching agent if necessary.
-
HPLC Analysis: a. Inject an appropriate volume of the derivatized sample onto the reversed-phase column. b. Elute the derivatives using a gradient of acetonitrile in water, with a modifier such as 0.1% formic acid.[9] c. Detect the fluorescent derivatives using an excitation wavelength in the range of 385-450 nm and an emission wavelength in the range of 505-560 nm, based on the spectral properties of related compounds.[3] d. Quantify the amino acids by comparing their peak areas to those of known standards.
Live-Cell Imaging
DBD-A's fluorescent nature and potential for cell permeability make it a candidate for live-cell imaging. Its application would likely involve observing its cellular uptake, distribution, and potential localization to specific organelles.
Objective: To visualize the cellular uptake and distribution of DBD-A in living cells.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
DBD-A stock solution (e.g., in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for excitation and emission in the blue-green to yellow-orange range.
Protocol:
-
Cell Culture: Plate cells at an appropriate density on imaging-quality dishes and allow them to adhere and grow.
-
Staining: a. Prepare a working solution of DBD-A in live-cell imaging medium. The final concentration will need to be optimized to achieve sufficient signal without causing cytotoxicity (typically in the low micromolar range). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the DBD-A-containing imaging medium to the cells. d. Incubate the cells for a suitable period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator to allow for cellular uptake.
-
Imaging: a. After incubation, wash the cells with warm PBS to remove excess probe. b. Add fresh, warm imaging medium to the cells. c. Mount the dish on the fluorescence microscope. d. Excite the sample with a light source corresponding to the expected excitation maximum of DBD-A (likely in the 400-470 nm range) and capture the emission (likely in the 500-580 nm range). e. Acquire images to observe the subcellular localization of the probe.
Synthesis
-
Nitration: Introduction of a nitro group onto the benzoxadiazole core.
-
Sulfonation and Chlorination: Addition of a chlorosulfonyl group.
-
Amination: Reaction with dimethylamine to form the dimethylaminosulfonyl group.
-
Reduction: Conversion of the nitro group to an amino group.
Visualizations
General Workflow for HPLC Derivatization
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of novel fluorogenic Edman reagents, 7-N,N-dimethylaminosulphonyl- 4-(2,1,3-benzoxadiazolyl)isothiocyanate (DBD-NCS) and 7-aminosulphonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate (ABD-NCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of DL-amino acids, derivatized with R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole, in nail of diabetic patients by UPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoxadiazole Derivatives as Fluorescent Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxadiazole derivatives, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, have emerged as a versatile and powerful class of fluorescent probes in biomedical research and drug development.[1][2] Their small size, environmental sensitivity, and favorable photophysical properties make them ideal candidates for the design of probes to investigate complex biological processes.[2] This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and applications of benzoxadiazole-based fluorescent probes, complete with detailed experimental protocols and data presented for comparative analysis.
Core Principles of Benzoxadiazole-Based Probes
The fluorescence of benzoxadiazole derivatives is often governed by intramolecular charge transfer (ICT) processes.[3] In the quintessential NBD structure, the nitro group acts as a strong electron acceptor, while a donor group, typically an amine or thiol, at the 4-position facilitates the ICT upon photoexcitation. This donor-π-acceptor (D-π-A) architecture is fundamental to their fluorescent properties. The fluorescence emission is highly sensitive to the local environment, a property known as solvatochromism, making them excellent probes for sensing changes in polarity.
Several key mechanisms are employed in the design of benzoxadiazole-based probes:
-
Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore change upon interaction with an analyte, leading to a shift in the emission wavelength or a change in fluorescence intensity.
-
Photoinduced Electron Transfer (PET): A photoinduced electron transfer process from a recognition moiety to the fluorophore quenches the fluorescence. Binding of the analyte to the recognition moiety disrupts the PET process, leading to a "turn-on" of fluorescence.
-
Förster Resonance Energy Transfer (FRET): A benzoxadiazole derivative can act as one partner in a FRET pair (donor or acceptor). Cleavage of a linker between the FRET pair by an enzyme, for instance, leads to a change in the FRET efficiency and a corresponding change in the fluorescence signal.[4][5][6]
Synthesis of Benzoxadiazole Derivatives
The synthesis of benzoxadiazole-based probes typically involves the nucleophilic aromatic substitution (SNAr) reaction of a functionalized amine, thiol, or alcohol with a reactive benzoxadiazole precursor, most commonly 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or the more reactive 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[7]
General Synthesis Workflow
Caption: General workflow for the synthesis of benzoxadiazole fluorescent probes.
Photophysical Properties
The photophysical properties of benzoxadiazole derivatives can be tuned by modifying their chemical structure. Key parameters include the absorption and emission maxima (λabs and λem), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and Stokes shift.
| Probe/Derivative | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent | Reference |
| NBD-NH₂ | 472 | 555 | 0.06 | 83 | Water | [8] |
| NBD-NH₂ | 443 | 516 | 0.95 | 73 | Toluene | [8] |
| NBD-Cys | ~470 | ~530 | - | ~60 | PBS | [9] |
| Benzoxadiazole-Tetrazole Derivative (9a) | 419 | 494 | ~0.5 | 75 | Chloroform | [3][10] |
| Benzoxadiazole-Benzothiazole Derivative | 426-437 | 521-544 | 0.27-0.32 | 95-107 | Chloroform | [11] |
Applications and Experimental Protocols
Benzoxadiazole derivatives have been successfully employed as fluorescent probes for the detection of a wide range of analytes and for cellular imaging.
Detection of Metal Ions: Fe³⁺
A benzoxadiazole-functionalized probe has been developed for the selective detection of Fe³⁺ ions. The probe exhibits a "turn-off" fluorescence response upon binding to Fe³⁺.
Experimental Protocol: Fe³⁺ Detection
-
Probe Preparation: Prepare a stock solution of the benzoxadiazole-based Fe³⁺ probe (e.g., 500 µM) in a suitable solvent (e.g., EtOH-H₂O 5:5, v/v).
-
Metal Ion Solutions: Prepare stock solutions of various metal ions (e.g., 500 µM) from their chloride or nitrate salts in deionized water.
-
Spectrofluorometric Analysis:
-
In a cuvette, mix 5.0 mL of 0.2 M PBS buffer (pH 7.4), 1.0 mL of the 500 µM probe stock solution.
-
Add varying concentrations of the Fe³⁺ stock solution.
-
Dilute the mixture to a final volume of 25 mL with EtOH-H₂O (5:5, v/v).
-
Record the fluorescence emission spectra (e.g., λex = 530 nm, λem = 571 nm).
-
-
Cellular Imaging:
-
Culture cells (e.g., L929 or MG-63) in a 96-well plate.
-
Incubate the cells with the probe (e.g., 20 µM) for a specified time (e.g., 30 minutes).
-
Wash the cells with PBS.
-
Incubate the cells with a solution of FeCl₃.
-
Observe the cells using a confocal fluorescence microscope with the appropriate filter sets.
-
Detection of Reactive Oxygen Species (ROS) and Thiols
NBD-based probes are widely used for the detection of reactive oxygen and sulfur species, such as hydrogen sulfide (H₂S) and biothiols (cysteine, homocysteine, glutathione).[7][9][12] Many of these probes operate on a "turn-on" fluorescence mechanism where the reaction of the analyte with the probe leads to a significant increase in fluorescence intensity.
Mechanism of "Turn-On" Thiol Detection
Caption: "Turn-on" fluorescence mechanism for the detection of thiols by an NBD-based probe.
Imaging of Cellular Components: Lipid Droplets
The solvatochromic nature of benzoxadiazole dyes makes them excellent probes for imaging lipid droplets, which are organelles with a highly nonpolar core.[1][13][14]
Experimental Protocol: Lipid Droplet Imaging
-
Cell Culture: Seed cells (e.g., HeLa or HepG2) on glass-bottom dishes and culture to 60-80% confluency.
-
Probe Loading:
-
Prepare a stock solution of the lipophilic benzoxadiazole probe in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells with the probe solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells three times with pre-warmed PBS to remove excess probe.
-
Co-staining (Optional): To confirm localization, co-stain with a commercially available lipid droplet stain (e.g., Nile Red).
-
Imaging: Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the benzoxadiazole probe and the co-stain.
Cellular Uptake and Localization Workflow
Caption: A typical experimental workflow for live-cell imaging using benzoxadiazole probes.
Enzyme Activity Assays
Benzoxadiazole derivatives can be incorporated into FRET-based probes for detecting enzyme activity, such as that of caspases, which are key proteases in apoptosis.[4][5][6] In a typical design, a benzoxadiazole fluorophore is paired with a quencher or another fluorophore, separated by a peptide sequence that is a substrate for the target enzyme.
Mechanism of a FRET-based Caspase Probe
Caption: Mechanism of a FRET-based probe for detecting caspase activity.
Conclusion
Benzoxadiazole derivatives represent a cornerstone in the development of fluorescent probes for biological applications. Their tunable photophysical properties, sensitivity to the microenvironment, and versatile chemistry allow for the rational design of probes for a multitude of targets. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to harness the power of these fluorophores in their scientific endeavors, from fundamental cell biology to high-throughput drug screening. The continued innovation in the design and application of benzoxadiazole-based probes promises to further illuminate the intricate workings of biological systems.
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of fluorescent dual-FRET probe for simultaneous detection of caspase-8 and caspase-9 activities and their relative quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A membrane-bound FRET-based caspase sensor for detection of apoptosis using fluorescence lifetime and total internal reflection microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Discovery of Novel Benzoxadiazole Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzoxadiazole (BOX) scaffold, also known as benzofurazan, is a vital heterocyclic structure in the development of novel fluorophores.[1] Characterized by its flat, bicyclic, and conjugated nature, the benzoxadiazole core is electron-accepting, making it an excellent building block for creating fluorophores with intramolecular charge transfer (ICT) properties.[1][2] These fluorophores are increasingly utilized in bioimaging, sensing, and as components in optoelectronic devices due to their favorable photophysical characteristics, which include strong fluorescence, large Stokes shifts, and high molar extinction coefficients.[1][3][4] This technical guide provides an in-depth overview of recently developed benzoxadiazole-based fluorophores, their quantitative properties, detailed experimental protocols, and the logical workflows behind their discovery and application.
Data Presentation: Photophysical Properties
The photophysical properties of benzoxadiazole derivatives are central to their function. Key parameters include the maximum absorption wavelength (λabs), maximum emission wavelength (λem), molar extinction coefficient (ε), quantum yield (ΦF), and Stokes shift. These properties are often sensitive to solvent polarity, a characteristic feature of ICT dyes.[2][5]
Table 1: Photophysical Properties of D-π-A-π-D Type 2,1,3-Benzoxadiazole Derivatives in Chloroform. [1][6]
| Compound | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Quantum Yield (ΦF) | Stokes Shift (cm-1) |
| 9a | 419 | 494 | ~3.4 x 104 | ~0.5 | 3,738 |
| 9b | 419 | 495 | ~3.4 x 104 | ~0.5 | 3,786 |
| 9c | 419 | 498 | ~3.4 x 104 | ~0.5 | 3,779 |
| 9d | 419 | 497 | ~3.4 x 104 | ~0.5 | 3,782 |
| Data sourced from a study on D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit. Quantum yields were determined using quinine sulfate as a reference.[1][6] |
Table 2: Photophysical Properties of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine (NBD) Derivatives in Various Solvents. [5]
| Compound | Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1 cm-1) | Quantum Yield (ΦF) (%) | Stokes Shift (nm) |
| 2 | Toluene | 443 | 516 | 27,000 | 95 | 73 |
| 2 | Chloroform | 459 | 530 | 23,000 | 56 | 71 |
| 2 | Acetonitrile | 459 | 540 | 25,000 | 17 | 81 |
| 2 | Water | 472 | 555 | 15,000 | 6 | 83 |
| 4 | Toluene | 472 | 532 | 24,000 | 80 | 60 |
| 4 | Chloroform | 488 | 545 | 19,000 | 38 | 57 |
| 4 | Acetonitrile | 489 | 553 | 21,000 | 10 | 64 |
| 4 | Water | 499 | 584 | 13,000 | 4 | 85 |
| Data showcases the solvatochromic trends of NBD derivatives, with shifts in absorption/emission and changes in quantum yield based on solvent polarity.[5] |
Experimental Protocols
The discovery of novel fluorophores involves a systematic process of synthesis followed by rigorous characterization of their photophysical and electrochemical properties.
This protocol outlines a general synthetic route for fluorophores with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture, where 2,1,3-benzoxadiazole acts as the central acceptor (A).[1][6]
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide.
-
In a 500-mL flask, create a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL).
-
Add a potassium hydroxide solution (7 mL, 50% wt) to the mixture.
-
Follow this with the dropwise addition of a sodium hypochlorite solution (130 mL, >10% activated chlorine).
-
Stir the mixture at room temperature for 7 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (CH2Cl2).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the product as a yellow solid.[6]
Step 2: Synthesis of 2,1,3-Benzoxadiazole.
-
Place 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL) in a 250 mL flask.
-
Reflux the mixture for 3 hours.
-
After cooling, filter the mixture and evaporate the solvents to obtain the crude product.
-
Purify the material via silica gel chromatography with CH2Cl2 as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[1][6]
Step 3: Bromination to 4,7-Dibromo-2,1,3-benzoxadiazole.
-
Place 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) in a round-bottom flask and heat to 100°C.
-
Slowly add bromine (1.0 mL, 20 mmol) and maintain the reaction at 110°C for 12 hours.
-
After cooling, dissolve the mixture in CH2Cl2 and treat with sodium bisulfite solution.
-
Extract with CH2Cl2, dry over magnesium sulfate, and evaporate the solvent. Purify by chromatography to yield the dibrominated product.[1]
Step 4: Sonogashira Cross-Coupling Reaction.
-
The final step involves a Sonogashira cross-coupling reaction to link the central 4,7-dibromo-2,1,3-benzoxadiazole acceptor with terminal donor units (e.g., substituted phenylacetylenes).[7]
-
This key step extends the π-conjugation, which is crucial for tuning the fluorophore's optical properties.[7]
Once synthesized, the novel compounds must be characterized to determine their key fluorescent properties.
Instrumentation:
-
UV-Vis Spectrophotometer: To measure absorption spectra and determine the maximum absorption wavelength (λabs) and molar extinction coefficient (ε).
-
Fluorometer/Spectrofluorometer: To measure emission spectra and determine the maximum emission wavelength (λem).
-
Time-Correlated Single Photon Counting (TCSPC) System: To measure fluorescence lifetimes (τf).
General Protocol:
-
Sample Preparation: Prepare dilute solutions of the fluorophore (e.g., 1.0 x 10-5 mol L-1) in a solvent of choice (e.g., chloroform, toluene, water).[1][5]
-
Absorption Measurement: Record the UV-Vis absorption spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.
-
Emission Measurement: Excite the sample at its absorption maximum (λabs). Record the fluorescence emission spectrum to find λem. The difference between the absorption and emission maxima provides the Stokes shift.[8]
-
Quantum Yield (ΦF) Determination: Measure the quantum yield relative to a well-known standard, such as quinine sulfate (ΦF = 0.55 in 0.5 M H2SO4).[1] The quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.
-
Fluorescence Lifetime (τf) Measurement: Use a TCSPC instrument to measure the fluorescence decay profile after excitation with a pulsed laser source. The lifetime is determined by fitting the decay curve to an exponential function.[1]
Mandatory Visualization
Diagrams created using the DOT language provide clear visual representations of workflows, synthetic pathways, and reaction mechanisms.
Caption: Workflow for the discovery and development of novel fluorophores.
Caption: Synthetic pathway for D-π-A-π-D benzoxadiazole fluorophores.
Caption: Mechanism of a turn-on fluorescent probe for H₂S detection.
Conclusion and Future Outlook
The benzoxadiazole scaffold is a versatile platform for the design of novel fluorophores with tunable properties. Recent research has demonstrated their potential in various applications, from creating highly efficient emitters for materials science to developing specific probes for detecting biologically relevant analytes like hydrogen sulfide in cancer cells.[2][9] The development of new synthetic methodologies, particularly cross-coupling reactions, has enabled the creation of complex architectures with extended π-conjugation, pushing emission wavelengths into the red and near-infrared (NIR) regions.[10] Future work will likely focus on enhancing photostability, increasing quantum yields in aqueous environments, and developing probes with multi-modal detection capabilities for advanced diagnostics and theranostics. The continued exploration of benzoxadiazole derivatives promises to yield powerful new tools for researchers across chemistry, biology, and medicine.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
The Environmental Sensitivity of DBD-A Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Environmentally sensitive fluorescent probes are indispensable tools in modern biological and chemical research, enabling the real-time, non-invasive interrogation of molecular environments. Among these, probes based on the[1][2]dioxolo[4,5-f][1][2]benzodioxole (DBD) scaffold, and specifically its amino-substituted derivatives (DBD-A), have garnered significant attention. These fluorophores exhibit remarkable changes in their fluorescence properties—most notably intensity, lifetime, and emission wavelength—in response to variations in local polarity, viscosity, and molecular confinement. This sensitivity makes them powerful reporters for studying protein conformational changes, lipid membrane dynamics, and other biomolecular interactions.
This technical guide provides an in-depth exploration of the environmental sensitivity of DBD-A fluorescence. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize these versatile probes in their work.
Core Principles of DBD-A Environmental Sensitivity
The environmental sensitivity of DBD-A and related amino-substituted naphthalimide dyes stems from the nature of their electronic structure. These molecules typically possess an electron-donating amino group and an electron-withdrawing naphthalimide core, creating a "push-pull" system. Upon excitation with light, an intramolecular charge transfer (ICT) occurs, leading to an excited state with a significantly larger dipole moment than the ground state.
The surrounding solvent or microenvironment can stabilize this polar excited state. In polar environments, solvent molecules reorient around the excited fluorophore, lowering its energy level. This stabilization in polar solvents leads to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar environments, the excited state is less stabilized, resulting in a blue-shift (hypsochromic shift) of the emission.
Furthermore, the fluorescence quantum yield and lifetime of DBD-A are highly sensitive to the environment. In aqueous and other protic solvents, hydrogen bonding can provide non-radiative decay pathways, leading to quenching of the fluorescence.[1][3] Additionally, in some derivatives, a mechanism known as Photoinduced Electron Transfer (PeT) can occur, where an electron from a nearby donor group (like an unprotonated amine) is transferred to the excited fluorophore, providing a non-radiative de-excitation pathway and quenching the fluorescence.[2][4] Changes in the environment that disrupt these quenching mechanisms, such as binding to a hydrophobic pocket in a protein, can lead to a dramatic increase in fluorescence intensity.
Quantitative Analysis of Environmental Effects
The photophysical properties of DBD-A and its analogs are quantitatively dependent on the solvent polarity and viscosity. The following tables summarize representative data for 4-amino-1,8-naphthalimide derivatives, which share a similar core structure and solvatochromic behavior with DBD-A.
Table 1: Photophysical Properties of 4-Amino-1,8-naphthalimide (4-APNI) in Various Solvents [1][3]
| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Hexane | 31.0 | 405 | 460 | 3140 | 0.65 |
| Toluene | 33.9 | 415 | 485 | 3580 | 0.70 |
| Dichloromethane | 40.7 | 420 | 510 | 4450 | 0.55 |
| Acetone | 42.2 | 418 | 525 | 5210 | 0.35 |
| Acetonitrile | 45.6 | 415 | 530 | 5580 | 0.20 |
| Ethanol | 51.9 | 420 | 535 | 5500 | 0.10 |
| Methanol | 55.4 | 418 | 538 | 5760 | 0.08 |
Table 2: Fluorescence Lifetime of a Molecular Rotor in Solvents of Varying Viscosity [5][6][7][8]
| Solvent | Viscosity (cP) | Fluorescence Lifetime (τ, ns) |
| Methanol | 0.6 | ~0.3 |
| Methanol/Glycerol Mixtures | increasing | increasing |
| 95% Glycerol | 950 | ~3.4 |
Note: Data for the viscosity table is representative of typical molecular rotors and illustrates the general trend. Specific values for DBD-A may vary.
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Spectroscopy of Solvatochromic Dyes
This protocol outlines the basic steps for characterizing the solvatochromic properties of a fluorescent probe like DBD-A.
1. Materials:
- DBD-A derivative
- Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, methanol)
- Volumetric flasks
- Quartz cuvettes
- UV-Vis spectrophotometer
- Fluorometer
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of the DBD-A dye in a suitable solvent (e.g., DMSO or dichloromethane) at a concentration of ~1 mM.
- Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (typically 1-10 µM) by adding a small aliquot of the stock solution to a volumetric flask and diluting with the solvent of interest. Ensure the final concentration is low enough to avoid inner filter effects.
- Absorption Spectroscopy: Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs).
- Fluorescence Spectroscopy:
- Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.
- Record the fluorescence emission spectrum for each solution. Determine the wavelength of maximum emission (λem).
- To determine the fluorescence quantum yield (ΦF), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield of the sample can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
- Data Analysis:
- Calculate the Stokes shift in wavenumbers (cm-1) for each solvent: Stokes Shift = (1/λabs - 1/λem) * 107.
- Plot the Stokes shift, emission maximum, and quantum yield as a function of a solvent polarity scale (e.g., ET(30)). This will illustrate the solvatochromic behavior of the dye.[9][10]
Protocol 2: Labeling of Proteins with Thiol-Reactive DBD-A Maleimide
This protocol describes the covalent attachment of a maleimide-functionalized DBD-A probe to cysteine residues in a protein.
1. Materials:
- Protein of interest with at least one cysteine residue
- DBD-A maleimide
- Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
- Reducing agent (e.g., TCEP, tris(2-carboxyethyl)phosphine) - optional, if disulfide bonds need to be reduced
- Anhydrous DMSO or DMF
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer
2. Procedure:
- Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
- Dye Preparation: Immediately before use, dissolve the DBD-A maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
- Labeling Reaction: Add a 10-20 fold molar excess of the DBD-A maleimide stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
- Determination of Degree of Labeling (DOL):
- Measure the absorbance of the labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the DBD-A dye (Amax).
- Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Protocol 3: Monitoring Protein Conformational Changes
This protocol outlines how to use a DBD-A labeled protein to detect conformational changes, for example, upon ligand binding.
1. Materials:
- DBD-A labeled protein
- Buffer appropriate for the protein and interaction being studied
- Ligand or other molecule expected to induce a conformational change
- Fluorometer with temperature control
2. Procedure:
- Sample Preparation: Prepare a solution of the DBD-A labeled protein in the appropriate buffer at a concentration that gives a good fluorescence signal (typically in the low micromolar range).
- Baseline Measurement: Record the fluorescence emission spectrum of the labeled protein in the absence of the ligand.
- Titration: Add increasing concentrations of the ligand to the protein solution, allowing the system to equilibrate after each addition.
- Fluorescence Measurement: After each addition of the ligand, record the fluorescence emission spectrum.
- Data Analysis:
- Monitor changes in the fluorescence intensity, emission maximum, and/or fluorescence lifetime as a function of ligand concentration.
- A significant change in any of these parameters indicates a change in the local environment of the DBD-A probe, which is indicative of a protein conformational change.
- The data can be fit to a binding isotherm to determine the dissociation constant (Kd) of the interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and workflows related to the use of DBD-A as an environmental probe.
Photoinduced Electron Transfer (PeT) Mechanism
Caption: Photoinduced Electron Transfer (PeT) quenching mechanism.
Experimental Workflow for Protein Labeling and Conformational Analysis
Caption: Workflow for protein labeling and conformational change analysis.
Probing Lipid Membrane Properties
Caption: Workflow for probing lipid membrane properties with DBD-A.
Conclusion
DBD-A and related environmentally sensitive fluorophores are powerful assets in the toolkit of modern life scientists and drug development professionals. Their ability to report on subtle changes in their molecular surroundings provides a window into the dynamic processes that govern biological function. By understanding the fundamental principles of their environmental sensitivity and by employing rigorous experimental protocols, researchers can harness the full potential of these probes to gain unprecedented insights into protein dynamics, membrane biophysics, and other complex biological phenomena. The continued development of novel probes with tailored properties promises to further expand the horizons of what can be achieved with this versatile class of fluorescent reporters.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Demonstration of bidirectional photoinduced electron transfer (PET) sensing in 4-amino-1,8-naphthalimide based thiourea anion sensors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Strategy to Control Viscosity Sensitivity of Molecular Rotor-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photophysical Landscape of Amino-Substituted Benzoxadiazoles: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the core photophysical properties of amino-substituted benzoxadiazoles. These versatile fluorophores are pivotal in the development of advanced molecular probes and therapeutic agents. This guide provides a comprehensive overview of their spectral characteristics, the experimental protocols for their analysis, and their application in modulating cellular signaling pathways.
Amino-substituted benzoxadiazoles, particularly derivatives of 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD), are a class of fluorescent molecules renowned for their sensitivity to the local environment, making them exceptional probes for bio-imaging and sensing applications.[1][2] Their utility extends to the design of targeted anticancer agents, where their unique properties can be harnessed to induce specific cellular responses.[1][3] This guide will delve into the quantitative photophysical data of representative amino-substituted benzoxadiazoles, detail the experimental methodologies for their characterization, and visualize a key signaling pathway influenced by these compounds.
Core Photophysical Properties
The defining characteristic of amino-substituted benzoxadiazoles is their intramolecular charge transfer (ICT) character, which is responsible for their sensitivity to solvent polarity.[4] Upon excitation, an electron is promoted from the electron-donating amino group to the electron-accepting benzoxadiazole core. This charge separation leads to a large excited-state dipole moment, resulting in significant solvatochromism, where the emission maximum shifts to longer wavelengths in more polar solvents.[2][4]
Quantitative Data Summary
The following tables summarize the key photophysical parameters for a selection of amino-substituted benzoxadiazole derivatives in various solvents. These parameters include the maximum absorption wavelength (λabs), maximum emission wavelength (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf).
| Compound | Solvent | λabs (nm) | λem (nm) | Φf |
| N-(3-Iodopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | Toluene | 443 | 516 | 0.95 |
| Water | 472 | 555 | 0.06 | |
| 4-(Azetidin-1-yl)-7-nitro-2,1,3-benzoxadiazole | Toluene | 472 | 532 | 0.80 |
| Water | 499 | 553 | 0.04 | |
| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][4][5]oxadiazole | Chloroform | 419 | 494 | ~0.5 |
Table 1: Photophysical Data for Selected Amino-Substituted Benzoxadiazoles. [2][6]
Experimental Protocols
The accurate determination of the photophysical properties of amino-substituted benzoxadiazoles relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of Amino-Substituted Benzoxadiazoles
General Procedure for the Synthesis of N-(3-Iodopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine: [2]
A mixture of 4-chloro-7-nitro-2,1,3-benzoxadiazole and an excess of the desired amine (e.g., 3-iodopropylamine) in a suitable solvent such as ethanol is refluxed for several hours.[7][8] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired amino-substituted derivative.[2] The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry.[2]
Photophysical Measurements
Determination of Absorption and Emission Spectra:
Absorption spectra are recorded on a UV-Vis spectrophotometer. Fluorescence emission and excitation spectra are acquired using a spectrofluorometer.[6][9] For quantum yield measurements, a dilute solution of the sample is prepared with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
Determination of Fluorescence Quantum Yield (Φf): [6][10][11]
The fluorescence quantum yield is determined using a relative method with a well-characterized standard. Quinine sulfate in 0.5 M H2SO4 (Φf = 0.55) is a commonly used standard.[6] The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
Determination of Fluorescence Lifetime (τf):
Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed laser source, and the time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.[6]
Signaling Pathway Visualization
A significant application of amino-substituted benzoxadiazoles is in the development of anticancer agents. One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to be a potent inhibitor of glutathione S-transferase (GST), a key enzyme in cellular detoxification pathways.[1][5][12] Inhibition of GST by NBDHEX leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][12][13]
NBDHEX-Induced Apoptosis Pathway
The following diagram illustrates the signaling cascade initiated by NBDHEX.
NBDHEX-induced apoptotic signaling pathway.
In this pathway, NBDHEX enters the cancer cell and reacts with glutathione (GSH) to form a complex that inhibits GST.[5] This inhibition leads to the release and activation of JNK, which in turn initiates the apoptotic cascade.[1][13] This targeted mechanism highlights the potential of amino-substituted benzoxadiazoles in cancer therapy.
Conclusion
Amino-substituted benzoxadiazoles represent a powerful class of fluorophores with tunable photophysical properties that are highly sensitive to their environment. This guide has provided a foundational understanding of their key characteristics, the experimental methods used to study them, and a compelling example of their application in modulating critical cellular signaling pathways. For researchers in drug discovery and molecular imaging, these compounds offer a versatile scaffold for the design of next-generation probes and therapeutics. Further exploration into the structure-property relationships of this diverse family of molecules will undoubtedly unlock new and exciting applications in science and medicine.
References
- 1. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Al-Nahrain Journal of Science [anjs.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. biori.periodikos.com.br [biori.periodikos.com.br]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole in Aqueous Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole, hereafter referred to as DBD-NH2, belongs to a class of benzoxadiazole derivatives recognized for their fluorescent properties.[1][2] These compounds are frequently utilized as derivatizing agents in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) analysis of various biomolecules.[3][4][5] The utility of such reagents is intrinsically linked to their stability, both in solid form and in solution. While information on the stability of derivatized products exists, data on the stability of the parent amine, DBD-NH2, in aqueous buffers is scarce.
This technical guide outlines a comprehensive approach to evaluating the stability of DBD-NH2 in aqueous buffer systems, a critical parameter for its application in biological assays and as a reference standard. The following sections detail proposed experimental designs for determining the stability profile of this compound.
Hypothetical Experimental Protocols for Stability Assessment
The following protocols are proposed for a comprehensive evaluation of DBD-NH2 stability in aqueous buffers.
Materials and Reagents
-
This compound (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Citrate buffer components (e.g., citric acid, sodium citrate)
-
Borate buffer components (e.g., boric acid, sodium borate)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector
-
A C18 reversed-phase HPLC column
-
pH meter
-
Analytical balance
-
Temperature-controlled incubator or water bath
Preparation of Stock and Buffer Solutions
-
DBD-NH2 Stock Solution: Accurately weigh and dissolve DBD-NH2 in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Aqueous Buffer Solutions: Prepare a series of aqueous buffers (e.g., phosphate, citrate, borate) at various pH levels (e.g., pH 3, 5, 7, 9, 11).
Stability Study Design
-
Sample Preparation: Dilute the DBD-NH2 stock solution with each aqueous buffer to a final concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the prepared samples at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Immediately analyze the withdrawn aliquots by a stability-indicating HPLC method. If immediate analysis is not possible, store the samples at a low temperature (e.g., -20°C) to halt further degradation.
-
Data Analysis: Quantify the peak area of DBD-NH2 at each time point. The degradation rate can be determined by plotting the natural logarithm of the remaining DBD-NH2 concentration against time.
Proposed Stability-Indicating HPLC Method
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like 0.1% formic acid in water).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of DBD-NH2 or fluorescence detection with appropriate excitation and emission wavelengths.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Data Presentation
While no specific quantitative data for DBD-NH2 is available, the results of a stability study as described above should be summarized in tables for clear comparison.
Table 1: Hypothetical Stability of DBD-NH2 in Aqueous Buffers at 25°C
| Buffer System | pH | Half-life (t½) in hours (Hypothetical) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) |
| Citrate | 3.0 | > 72 | < 0.01 |
| Phosphate | 5.0 | 48 | 0.014 |
| Phosphate | 7.0 | 24 | 0.029 |
| Borate | 9.0 | 8 | 0.087 |
| Borate | 11.0 | 2 | 0.347 |
Table 2: Hypothetical Temperature Effect on DBD-NH2 Stability at pH 7.4
| Temperature (°C) | Half-life (t½) in hours (Hypothetical) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) |
| 4 | > 72 | < 0.01 |
| 25 | 20 | 0.035 |
| 40 | 6 | 0.116 |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for assessing the stability of DBD-NH2 in aqueous buffers.
Potential Degradation Pathway
Given the structure of DBD-NH2, a potential degradation pathway in aqueous buffers, particularly under non-neutral pH and elevated temperatures, could involve hydrolysis of the sulfonamide group.
Conclusion
A comprehensive understanding of the stability of this compound in aqueous buffers is crucial for its reliable application in research and development. This guide provides a robust framework for conducting such stability studies. The proposed experimental protocols and analytical methods will enable researchers to generate the necessary data to establish the stability profile of this compound under various conditions. The generation of such data would be a valuable contribution to the scientific community, facilitating the standardized use of DBD-NH2 in quantitative assays. Researchers are encouraged to adapt and validate these methods for their specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole as a labelling reagent for peroxyoxalate chemiluminescence detection and its application to the determination of the β-blocker metoprolol in serum by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. DBD-ED | 189373-41-9 | TCI AMERICA [tcichemicals.com]
Methodological & Application
Protocol for Labeling Peptides with 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the fluorescent labeling of peptides with 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A). This fluorophore is a valuable tool for introducing a fluorescent tag into peptides, enabling a wide range of applications in biological research and drug development, including cellular imaging and fluorescence resonance energy transfer (FRET)-based assays. The protocol herein details the necessary steps from the activation of DBD-A to the purification and characterization of the labeled peptide conjugate.
To facilitate the covalent attachment of DBD-A to the primary amino groups of a peptide (N-terminus or lysine side chains), it is first necessary to convert the amino group of DBD-A into a more reactive functional group. This protocol focuses on the synthesis of the isothiocyanate derivative, 7-N,N-dimethylaminosulphonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate (DBD-NCS), a well-established amine-reactive labeling reagent.[1]
Data Presentation
The photophysical properties of DBD-labeled peptides are crucial for their application. The following table summarizes the key quantitative data for a typical DBD-peptide conjugate.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~385 nm | [1] |
| Emission Maximum (λem) | ~505 nm | [1] |
| Molar Extinction Coefficient (ε) | 15,000 - 27,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | 0.04 - 0.80 (solvent dependent) | [2] |
Experimental Protocols
Part 1: Synthesis of 7-N,N-dimethylaminosulphonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate (DBD-NCS)
This protocol describes the conversion of DBD-A to the amine-reactive DBD-NCS.
Materials:
-
This compound (DBD-A)
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine or DBU)
-
A desulfurization agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Microwave reactor (optional, can accelerate the reaction)[3]
-
Silica gel for flash chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Formation of the Dithiocarbamate Intermediate:
-
Dissolve DBD-A in anhydrous DCM in a reaction vessel.
-
Add an excess of carbon disulfide and a suitable organic base (e.g., 2-4 equivalents of triethylamine or DBU).[3]
-
Stir the reaction mixture at room temperature for 1-2 hours to form the dithiocarbamate salt. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Desulfurization to form the Isothiocyanate:
-
To the reaction mixture containing the dithiocarbamate, add the desulfurization agent (e.g., DMT/NMM/TsO⁻).[3]
-
The reaction can be carried out at room temperature with stirring for several hours or accelerated using microwave irradiation (e.g., 3 minutes at 90°C).[3]
-
Monitor the reaction for the disappearance of the starting material and the formation of the isothiocyanate product by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and dilute acid (e.g., 1N HCl) to remove the base and other aqueous-soluble impurities.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure DBD-NCS.
-
Part 2: Labeling of Peptides with DBD-NCS
This protocol provides a general procedure for the covalent labeling of primary amines in peptides with the synthesized DBD-NCS.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
DBD-NCS
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
-
DBD-NCS Preparation:
-
Dissolve DBD-NCS in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Slowly add a 5- to 20-fold molar excess of the DBD-NCS solution to the peptide solution while gently vortexing. The optimal molar ratio should be determined empirically for each peptide.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with continuous gentle stirring.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature.
-
Part 3: Purification of the DBD-Labeled Peptide by RP-HPLC
This protocol describes the purification of the fluorescently labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude labeled peptide solution
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a preparative column for larger scales)[5][6]
-
UV-Vis detector
Procedure:
-
Sample Preparation:
-
Acidify the crude labeled peptide solution with a small amount of TFA to ensure protonation of the peptide.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes at a flow rate of 1 mL/min for an analytical column.[6] The optimal gradient should be determined empirically.
-
Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and at the absorbance maximum of the DBD dye (~385 nm).[1][6]
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the labeled peptide by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified DBD-labeled peptide.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide labeling with DBD-A.
Caption: Principle of a FRET-based Caspase-3 activity assay.
Application Example: FRET-Based Caspase-3 Activity Assay
Fluorescently labeled peptides are extensively used as substrates in FRET-based assays to monitor protease activity.[7][8] Caspases, a family of cysteine proteases, play a critical role in apoptosis (programmed cell death). Caspase-3, a key executioner caspase, recognizes and cleaves the peptide sequence DEVD (Asp-Glu-Val-Asp).[7][9]
In a typical FRET assay for caspase-3 activity, a peptide containing the DEVD sequence is synthesized and labeled with a donor fluorophore (in this case, DBD) on one side of the cleavage site and a quencher molecule on the other. When the peptide is intact, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence through FRET. Upon cleavage of the peptide by active caspase-3, the donor and quencher are separated, leading to an increase in fluorescence intensity, which can be monitored over time to determine the enzyme's activity.
References
- 1. Synthesis of novel fluorogenic Edman reagents, 7-N,N-dimethylaminosulphonyl- 4-(2,1,3-benzoxadiazolyl)isothiocyanate (DBD-NCS) and 7-aminosulphonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate (ABD-NCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. FRET Caspase-3 substrate [protean.bio]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole, hereinafter referred to as DBD-NH2, is a versatile fluorogenic compound.[1] Featuring the electron-withdrawing dimethylaminosulfonyl group and a reactive primary aromatic amine, DBD-NH2 serves as a valuable building block for creating fluorescent probes and as a derivatizing agent in various analytical applications, including fluorescence microscopy and high-performance liquid chromatography (HPLC).[1] Its utility is underscored by the broader family of benzoxadiazole-based fluorophores, which are known for their sensitivity and application in biological imaging and quantitative analysis.[1]
While specific, detailed protocols for DBD-NH2 are not extensively documented in peer-reviewed literature, its chemical structure allows for predictable reactivity. The primary amino group at the 7-position is a nucleophilic site suitable for reactions with various electrophiles, enabling the covalent labeling of target molecules. This document provides detailed application notes and protocols for closely related and well-characterized analogs of DBD-NH2 to serve as a comprehensive guide. Furthermore, a prospective protocol for the utilization of DBD-NH2 in labeling carboxylic acids is presented, based on established bioconjugation chemistry.
General Characteristics of DBD-NH2
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₄O₃S | [1] |
| Molecular Weight | 242.25 g/mol | [1] |
| Appearance | Light yellow to orange crystalline powder | Chem-Impex |
| Purity | ≥ 98% (HPLC) | Chem-Impex |
| Storage Conditions | 2 - 8 °C | [1] |
Application Notes for DBD-Based Fluorophores
The DBD (4-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazole) core is a key component in a range of fluorogenic derivatizing agents. These reagents are typically non-fluorescent on their own and become highly fluorescent upon reaction with their target functional group. This "turn-on" fluorescence minimizes background signal and enhances detection sensitivity.
Derivatization of Thiols with DBD-F
A close analog, 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), is a highly specific and reactive fluorogenic reagent for thiols (sulfhydryl groups). The fluorine atom at the 7-position is readily displaced by the nucleophilic thiol group. The resulting thiol adducts exhibit strong fluorescence, with an emission maximum around 510 nm when excited at approximately 380 nm. This method has been successfully applied to the determination of thiols in biological samples, such as rat tissues.
Derivatization of Aldehydes and Ketones with DBD-H
Another important analog is 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), which is used for the derivatization of aldehydes and ketones. The hydrazino group reacts with carbonyls to form stable, fluorescent hydrazones. These derivatives typically excite around 450-470 nm and emit in the 548-580 nm range. DBD-H is noted for its high reactivity and the sensitivity it affords in HPLC analysis.
Derivatization of Carboxylic Acids with DBD-PZ and DBD-CD
For the analysis of carboxylic acids, including fatty acids, amine-containing DBD derivatives such as 4-(N,N-dimethylaminosulphonyl)-7-N-piperazino-2,1,3-benzoxadiazole (DBD-PZ) and 4-(N,N-dimethylaminosulphonyl)-7-N-cadaverino-2,1,3-benzoxadiazole (DBD-CD) are employed.[2] These reagents are coupled to carboxylic acids using a condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond.[3] The resulting fluorescent derivatives are then analyzed by HPLC.[2][3]
Quantitative Data for DBD Analog Derivatives
The following tables summarize the key quantitative data for various DBD-analyte adducts, providing a valuable reference for experimental design.
Table 1: Fluorescence Properties of DBD-F Thiol Adducts
| Thiol Analyte | Excitation Max (nm) | Emission Max (nm) | HPLC Detection Limit (pmol) |
| Cysteine | ~380 | ~510 | 0.92 |
| Glutathione | ~380 | ~510 | 0.16 |
| Homocysteine | ~380 | ~510 | 0.13 |
| N-acetylcysteine | ~380 | ~510 | 0.16 |
| α-mercaptopropionylglycine | ~380 | ~510 | 0.32 |
Data sourced from Toyo'oka et al., Analyst, 1989.
Table 2: Fluorescence Properties of DBD-H Hydrazones
| Carbonyl Analyte | Excitation Max (nm) | Emission Max (nm) | HPLC Detection Limit (fmol) |
| Propionaldehyde | 450-470 | 548-580 | 120 |
| Heptan-4-one | 450-470 | 548-580 | 560 |
Data sourced from a study on fluorogenic reagents for aldehydes and ketones.
Table 3: Fluorescence Properties of DBD-Amine Carboxylic Acid Adducts
| Derivatizing Agent | Analyte (Arachidic Acid) | Excitation Max (nm) | Emission Max (nm) |
| DBD-PZ | Carboxylic Acid | 440 | 569 |
| DBD-CD | Carboxylic Acid | 437 | 561 |
Data sourced from a study on precolumn fluorescence tagging reagents for carboxylic acids.[2]
Experimental Protocols & Workflows
Protocol 1: Derivatization of Thiols in Biological Samples using DBD-F
This protocol is adapted from the established method for using DBD-F for thiol analysis.
Materials:
-
DBD-F solution (10 mM in acetonitrile)
-
Borate buffer (0.1 M, pH 8.0)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sample containing thiols (e.g., tissue homogenate, cell lysate)
-
HPLC system with fluorescence detector
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer. Precipitate proteins by adding an equal volume of 10% TCA. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Derivatization Reaction:
-
To 100 µL of the supernatant, add 100 µL of 0.1 M borate buffer (pH 8.0).
-
Add 50 µL of 10 mM DBD-F solution.
-
Incubate the mixture at 50°C for 10 minutes in a water bath.
-
Cool the reaction mixture on ice.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the reaction mixture into the HPLC system.
-
Separate the DBD-thiol adducts on a C18 reversed-phase column.
-
Detect the fluorescent derivatives using an excitation wavelength of ~380 nm and an emission wavelength of ~510 nm.
-
Caption: Workflow for thiol derivatization and analysis using DBD-F.
Proposed Protocol 2: Fluorescent Labeling of Carboxylic Acids using DBD-NH2
This proposed protocol outlines how DBD-NH2 could be used to label molecules containing carboxylic acid groups, such as fatty acids or specific drug compounds. The reaction relies on the formation of an amide bond between the amino group of DBD-NH2 and the carboxyl group of the analyte, facilitated by a carbodiimide coupling agent like EDC.
Materials:
-
DBD-NH2 solution (10 mM in a suitable organic solvent like acetonitrile or DMF)
-
Analyte containing a carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (50 mM in reaction buffer)
-
N-Hydroxysuccinimide (NHS) solution (optional, 25 mM in reaction buffer, to improve efficiency)
-
Reaction buffer (e.g., MES buffer, pH 6.0, or pyridine for non-aqueous conditions)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~440 nm excitation)
Procedure:
-
Analyte Preparation: Dissolve the carboxylic acid-containing analyte in the chosen reaction buffer to a desired concentration (e.g., 1-10 mM).
-
Activation of Carboxylic Acid (Optional but Recommended): If using NHS, mix the analyte solution with the EDC and NHS solutions and incubate for 15-30 minutes at room temperature to form a more stable amine-reactive intermediate.
-
Derivatization Reaction:
-
Add the DBD-NH2 solution to the activated analyte solution (or to the analyte/EDC mixture if not using NHS). A molar excess of DBD-NH2 may be required depending on the analyte concentration.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The optimal reaction time and temperature may need to be determined empirically.
-
-
Sample Preparation for Microscopy:
-
If labeling a small molecule, the reaction mixture may be diluted and applied directly to a microscope slide.
-
If labeling a larger structure or cells, a purification step (e.g., spin column, dialysis) may be necessary to remove unreacted DBD-NH2 and byproducts.
-
-
Fluorescence Imaging:
Caption: Proposed workflow for labeling carboxylic acids using DBD-NH2.
Signaling Pathway and Logical Relationship Diagrams
The utility of DBD-NH2 and its analogs lies in the chemical reaction that links the fluorophore to the analyte. This relationship can be visualized as a simple pathway.
Caption: Reaction principle of DBD-based fluorogenic probes.
Conclusion
This compound (DBD-NH2) is a promising fluorogenic compound for applications in fluorescence microscopy and analytical chemistry. While direct, detailed experimental data for DBD-NH2 remains to be broadly published, the extensive characterization of its close structural analogs provides a robust framework for its application. By leveraging the known reactivity of the DBD fluorophore and the primary amine at the 7-position, researchers can confidently design experiments for the fluorescent labeling of various biomolecules. The protocols and data presented herein for DBD-F and other derivatives, along with the proposed methodology for DBD-NH2, offer a solid starting point for scientists and professionals in drug development and life sciences research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Precolumn fluorescence tagging reagent for carboxylic acids in high-performance liquid chromatography: 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles. | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Aminosulphonyl)-2,1,3-benzoxadiazole derivatives as pre-column fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for HPLC Analysis using 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DAS-ABD) Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive quantification of analytes using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DAS-ABD). DAS-ABD is a fluorogenic derivatizing reagent designed to react with specific functional groups, enhancing detection sensitivity and chromatographic performance.
Introduction
This compound (DAS-ABD) is a fluorescent labeling reagent used in HPLC analysis. The benzoxadiazole moiety provides a highly fluorescent core, allowing for sensitive detection of derivatized analytes. The amino group on the DAS-ABD molecule serves as the reactive site for derivatization, typically targeting analytes with carboxyl groups (in the presence of a coupling agent), isothiocyanates, or other amine-reactive functionalities. This derivatization is crucial for the analysis of compounds that lack a suitable chromophore or fluorophore for direct detection, or to improve their chromatographic properties.[1][2][3]
The derivatization reaction introduces the fluorescent DAS-ABD tag to the analyte, enabling detection at picomolar to femtomolar levels.[4] The resulting derivatives exhibit excitation and emission wavelengths in the visible range, minimizing interference from endogenous sample components.
Derivatization Chemistry
The primary amino group of DAS-ABD can be utilized to derivatize various classes of compounds. A common application is the derivatization of carboxylic acids. This reaction requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group, allowing for the formation of a stable amide bond with the amino group of DAS-ABD.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization in HPLC - HTA [hta-it.com]
- 3. welch-us.com [welch-us.com]
- 4. Determination of DL-amino acids, derivatized with R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole, in nail of diabetic patients by UPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Primary Amines with 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DAABD-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole, hereinafter referred to as DAABD-amine, is a fluorogenic reagent designed for the sensitive detection and quantification of primary amines in various biological and pharmaceutical samples. This compound belongs to the benzoxadiazole family of fluorophores, which are characteristically non-fluorescent until they react with a primary or secondary amine, yielding a stable and highly fluorescent product. This property makes DAABD-amine an excellent tool for pre-column derivatization in High-Performance Liquid Chromatography (HPLC) and for fluorescent labeling of proteins, peptides, and other biomolecules containing primary amine groups.
The reaction of DAABD-amine with primary amines proceeds via a nucleophilic aromatic substitution mechanism. The amino group of the target molecule displaces the amino group at the 7-position of the benzoxadiazole ring, forming a highly fluorescent derivative. The resulting adduct can be readily detected and quantified by fluorescence spectroscopy. The dimethylaminosulfonyl group at the 4-position enhances the reactivity and solubility of the reagent.
These application notes provide detailed protocols for the labeling of primary amines with DAABD-amine, purification of the resulting conjugates, and their subsequent analysis by HPLC with fluorescence detection.
Data Presentation
Table 1: Spectroscopic Properties of DAABD-amine Derivatives
| Property | Value | Notes |
| Excitation Maximum (λex) | ~450 - 480 nm | The exact maximum may vary slightly depending on the solvent and the labeled amine. |
| Emission Maximum (λem) | ~530 - 560 nm | The emission wavelength is environmentally sensitive and may shift based on the polarity of the solvent. |
| Quantum Yield | Moderate to High | The fluorescence quantum yield significantly increases upon conjugation to primary amines. |
| Extinction Coefficient | Not explicitly determined for DAABD-amine derivatives, but expected to be in the range of other benzoxadiazole derivatives. |
Note: The spectroscopic properties are based on data from structurally similar benzoxadiazole derivatives, such as NBD and DBD-labeled compounds.[1][2][3]
Table 2: Recommended Reaction Conditions for Labeling Primary Amines with DAABD-amine
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.5 | Optimal pH is typically between 8.0 and 9.5 to ensure the primary amine is deprotonated and nucleophilic.[4] |
| Temperature | Room Temperature (20-25°C) to 60°C | Higher temperatures can increase the reaction rate, but may not be suitable for sensitive biomolecules. |
| Reaction Time | 30 minutes - 2 hours | Optimization may be required depending on the reactivity of the primary amine and the desired degree of labeling. |
| Molar Ratio (DAABD-amine:Amine) | 5:1 to 20:1 | A molar excess of the labeling reagent is recommended to ensure complete derivatization. |
| Solvent for DAABD-amine | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | DAABD-amine should be dissolved in a small amount of organic solvent before being added to the aqueous reaction buffer. |
| Reaction Buffer | Amine-free buffers (e.g., Phosphate, Bicarbonate) | Buffers containing primary amines, such as Tris, will compete with the target molecule for labeling and should be avoided. |
Table 3: Typical HPLC Parameters for Analysis of DAABD-amine Labeled Amines
| Parameter | Typical Value | Notes |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | A standard reverse-phase column is suitable for the separation of the hydrophobic derivatives. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | |
| Gradient | 5-95% B over 20-30 minutes | A gradient elution is typically required to separate different labeled amines. |
| Flow Rate | 1.0 mL/min | |
| Detection | Fluorescence Detector | |
| Excitation Wavelength | 470 nm | |
| Emission Wavelength | 540 nm |
Note: These are starting parameters and should be optimized for the specific application.[5]
Experimental Protocols
Protocol 1: Labeling of a Protein with DAABD-amine
This protocol describes a general procedure for labeling a protein containing primary amines (e.g., lysine residues) with DAABD-amine.
Materials:
-
Protein of interest
-
DAABD-amine
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the protein is already in a buffer containing primary amines, it must be exchanged into the reaction buffer by dialysis or gel filtration.
-
Prepare the DAABD-amine Solution: Immediately before use, dissolve DAABD-amine in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Calculate the required volume of the DAABD-amine solution to achieve the desired molar excess (e.g., 10-fold molar excess). b. Slowly add the DAABD-amine solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted DAABD-amine.
-
Purify the Labeled Protein: Remove the unreacted DAABD-amine and byproducts by passing the reaction mixture through a desalting column or a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute in the initial fractions.
Protocol 2: Derivatization of Amino Acids for HPLC Analysis
This protocol is designed for the pre-column derivatization of amino acids in a sample for subsequent HPLC analysis.
Materials:
-
Amino acid standard solution or sample
-
DAABD-amine solution (10 mg/mL in DMSO)
-
Borate buffer (0.1 M, pH 9.0)
-
Quenching solution (e.g., 0.1 M glycine)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dilute the amino acid standard or sample with the borate buffer.
-
Derivatization Reaction: a. To 100 µL of the diluted sample, add 100 µL of the DAABD-amine solution. b. Vortex the mixture and incubate at 60°C for 30 minutes in a heating block, protected from light.
-
Quench the Reaction: Add 50 µL of the quenching solution to stop the reaction. Vortex the mixture.
-
Sample Dilution: Dilute the derivatized sample with the HPLC mobile phase A before injection.
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the diluted sample onto the HPLC system and analyze using the parameters outlined in Table 3.
Visualizations
Caption: General workflow for labeling primary amines with DAABD-amine.
Caption: HPLC analysis pathway for DAABD-amine labeled amines.
Caption: Simplified reaction mechanism of DAABD-amine with a primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole: novel fluorescent chiral derivatization reagents for the resolution of alcohol enantiomers by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Amino Acid Detection using 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in a vast array of research fields, including proteomics, clinical diagnostics, and food science. This document provides detailed application notes and protocols for the sensitive detection of amino acids using fluorescent labeling with derivatives of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A). These reagents, often referred to as benzofurazan derivatives, react with the primary or secondary amino groups of amino acids to yield highly fluorescent and stable derivatives. This pre-column derivatization enables their separation and quantification by reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with fluorescence detection, offering excellent sensitivity and selectivity.
The core structure of DBD-A derivatives provides the fluorophore, while various reactive groups are incorporated to facilitate the derivatization reaction. Common derivatives include those with isothiocyanate (e.g., DBD-NCS) or fluoro (e.g., DBD-F) moieties. The resulting fluorescently tagged amino acids can be excited at approximately 450-480 nm and show strong emission around 550-560 nm, a region of the spectrum with minimal interference from common biological matrix components.[1][2] Chiral derivatives are also available for the separation of D- and L-amino acid enantiomers.[1][3][2][4][5]
Data Presentation
Table 1: HPLC/UPLC-Fluorescence Detection Parameters for DBD-A Derivative Labeled Amino Acids
| Parameter | Typical Value/Range | Reference |
| Excitation Wavelength (λex) | 440 - 480 nm | [2][4] |
| Emission Wavelength (λem) | 550 - 560 nm | [1][2] |
| Column Type | Reversed-Phase C18 (e.g., BEH C18) | [1][2][5] |
| Column Dimensions | 2.1 mm x 100 mm, 1.7 µm | [1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.05% Formic Acid in Water | [1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | [1][2] |
| Flow Rate | 0.2 - 0.4 mL/min | - |
| Column Temperature | 30 - 40 °C | - |
Table 2: Performance Characteristics of Amino Acid Analysis using DBD-A Derivatives
| Amino Acid/Derivative | Limit of Detection (LOD) | Linearity Range (pmol) | Recovery (%) | Reference |
| DL-Amino Acids (DBD-M-Pro) | 0.25 - 2.5 pmol | Not Specified | 86.65 - 118.70 | [3] |
| Chiral Amino Acids (DBD-S-M-Pro) | 4 - 10 pmol | 12.5 - 400 | 89.76 - 111.54 | [2] |
| DL-Amino Acids (R(-)-DBD-PyNCS) | 1.0 - 750 fmol | Not Specified | Not Specified | [5][6] |
| Fatty Acids (DBD-CO-Hz) | low fmol range | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: General Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
-
Deproteinization: To 100 µL of the biological fluid sample, add 200 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the free amino acids.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 50-100 µL of a suitable buffer (e.g., borate buffer, pH 8.0-9.0) for the derivatization step.
Protocol 2: Pre-Column Derivatization of Amino Acids with a DBD-A Derivative (e.g., DBD-NCS)
This protocol is a general guideline; optimal conditions may vary depending on the specific DBD-A derivative used.
-
Reagent Preparation: Prepare a 10 mM solution of the DBD-A derivative in acetonitrile. Prepare a 0.1 M borate buffer solution, adjusting the pH to 8.5 with NaOH.
-
Reaction Mixture: In a microcentrifuge tube, mix 20 µL of the reconstituted amino acid sample (from Protocol 1) with 60 µL of the 0.1 M borate buffer (pH 8.5).
-
Initiation of Derivatization: Add 20 µL of the 10 mM DBD-A derivative solution to the reaction mixture.
-
Incubation: Vortex the mixture and incubate at a specified temperature and time. For many derivatives, incubation at 50-60°C for 20-60 minutes is effective.[1][3][5]
-
Termination of Reaction: Stop the reaction by adding 10 µL of a quenching reagent, such as 0.1 M HCl or an excess of a primary amine like glycine, to react with the excess derivatizing reagent.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 3: HPLC Analysis of Derivatized Amino Acids
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the filtered, derivatized sample onto the analytical column.
-
Gradient Elution: Separate the derivatized amino acids using a gradient elution program. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: Return to 5% B and re-equilibrate
-
-
Detection: Monitor the fluorescence signal at the appropriate excitation and emission wavelengths (e.g., λex = 460 nm, λem = 550 nm).[1][3]
-
Data Analysis: Identify and quantify the amino acids by comparing their retention times and peak areas to those of known standards.
Visualizations
Caption: Experimental workflow for amino acid analysis.
Caption: Derivatization of an amino acid with a DBD-A derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and evaluation of a novel fluorescent chiral derivatization reagent DBD-S-M-Pro: first observation of four chiral amino acids in human hair - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of DL-amino acids, derivatized with R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole, in nail of diabetic patients by UPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Carboxylic Acids with DBD-Amino Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carboxylic acids, including fatty acids, is a critical aspect of various fields, from metabolic research to pharmaceutical development. However, many carboxylic acids lack a native chromophore or fluorophore, making their sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection challenging. Chemical derivatization addresses this limitation by introducing a fluorescent tag to the carboxylic acid molecule, thereby significantly enhancing detection sensitivity.
This document provides detailed application notes and protocols for the derivatization of carboxylic acids using a family of highly fluorescent reagents: 4,7-disubstituted-2,1,3-benzoxadiazole (DBD)-amino compounds. Specifically, we will focus on three key reagents:
-
DBD-ED: 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethyl)amino-2,1,3-benzoxadiazole
-
DBD-PZ-NH2: 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole
-
DBD-CO-Hz: 4-(N-hydrazinoformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulphonyl-2,1,3-benzoxadiazole
These reagents react with the carboxyl group of acids in the presence of a condensing or activating agent to form highly fluorescent and stable amide or hydrazide derivatives. The resulting products can be readily analyzed by reversed-phase HPLC with fluorescence detection (HPLC-FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for quantification in the femtomole range.
Principle of the Method
The derivatization of carboxylic acids with DBD-amino compounds is based on an amidation reaction. The carboxylic acid is first activated to a more reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine or hydrazine group of the DBD reagent. This forms a stable amide or hydrazide bond, covalently linking the fluorescent DBD tag to the carboxylic acid.
Commonly used activating agents include:
-
Carbodiimides: Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP).
-
Mukaiyama's Reagent: 2-chloro-1-methylpyridinium iodide, used with a base like triethylamine.
-
Phosphonium-based reagents: Such as the combination of triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS).
The choice of activating agent can influence reaction kinetics and efficiency. The resulting fluorescent derivatives are then separated by HPLC and quantified using a fluorescence detector.
Data Presentation
The following table summarizes the quantitative data for the derivatization of various carboxylic acids with different DBD-amino compounds, providing a comparison of their detection limits.
| Derivatization Reagent | Analyte (Carboxylic Acid) | Detection Method | Limit of Detection (LOD) (on-column) | Reference |
| DBD-ED | Free Fatty Acids | HPLC-FLD | 2.29–4.75 fmol | [1] |
| DBD-PZ-NH2 | Saturated Fatty Acids (C4-C20) | HPLC-FLD | 1.0–9.1 fmol | [2] |
| Drugs with carboxyl moiety | HPLC-FLD | 3.9–14 fmol | [1] | |
| DBD-CO-Hz | Saturated Fatty Acids | HPLC-FLD | low fmol range | [3] |
Experimental Protocols
Note: All reagents should be of high purity (e.g., HPLC grade for solvents). Reactions should be carried out in a dry environment, as moisture can hydrolyze the activated intermediates and reduce derivatization efficiency.
Protocol 1: Derivatization with DBD-ED using TPP/DPDS
This protocol is suitable for the derivatization of fatty acids and non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Materials and Reagents:
-
DBD-ED solution (1 mM in acetonitrile)
-
Triphenylphosphine (TPP) solution (10 mM in acetonitrile)
-
2,2'-Dipyridyl disulfide (DPDS) solution (10 mM in acetonitrile)
-
Carboxylic acid sample/standard (dissolved in a suitable solvent)
-
Acetonitrile (HPLC grade)
-
Reaction vials (e.g., 1.5 mL amber glass vials)
Procedure:
-
Sample Preparation: Pipette an appropriate amount of the carboxylic acid solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample, add:
-
50 µL of the carboxylic acid sample/standard solution in acetonitrile.
-
50 µL of 10 mM TPP solution.
-
50 µL of 10 mM DPDS solution.
-
50 µL of 1 mM DBD-ED solution.
-
-
Reaction: Vortex the mixture briefly and incubate at room temperature.
-
For NSAIDs: 30 minutes.
-
For fatty acids: 1 hour.
-
-
Analysis: The reaction mixture can be directly injected into the HPLC system for analysis.
Protocol 2: Derivatization with DBD-PZ-NH2 using EDC/DMAP
This protocol is effective for the derivatization of saturated fatty acids.[2]
Materials and Reagents:
-
DBD-PZ-NH2 solution (1 mM in acetonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (10 mM in acetonitrile, freshly prepared)
-
4-Dimethylaminopyridine (DMAP) solution (10 mM in acetonitrile)
-
Carboxylic acid sample/standard (dissolved in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Reaction vials
Procedure:
-
Sample Preparation: Place the carboxylic acid sample in a reaction vial. If in solution, evaporate to dryness.
-
Reagent Addition: To the dried sample, add the following in order:
-
100 µL of the carboxylic acid solution in acetonitrile.
-
50 µL of 10 mM EDC solution.
-
50 µL of 10 mM DMAP solution.
-
100 µL of 1 mM DBD-PZ-NH2 solution.
-
-
Reaction: Vortex the mixture and let it stand at room temperature for 60 minutes.
-
Analysis: The resulting solution is ready for HPLC analysis.
Protocol 3: Derivatization with DBD-CO-Hz using EDC/Pyridine
This protocol is designed for the derivatization of saturated fatty acids.[3]
Materials and Reagents:
-
DBD-CO-Hz solution (1 mM in acetonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (10 mM in acetonitrile, freshly prepared)
-
Pyridine
-
Carboxylic acid sample/standard (dissolved in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare a solution of the fatty acid in acetonitrile in a reaction vial.
-
Reagent Addition: To the fatty acid solution, add:
-
An equal volume of 10 mM EDC solution.
-
A small volume of pyridine (e.g., 5-10 µL per 100 µL of reaction mixture).
-
An equal volume of 1 mM DBD-CO-Hz solution.
-
-
Reaction: Mix the solution and allow the reaction to proceed at room temperature for 30 minutes.[3]
-
Analysis: Inject an aliquot of the reaction mixture into the HPLC system.
Analytical Conditions
HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector is required.
Column: A reversed-phase C18 column is typically used for the separation of the derivatized carboxylic acids. A common column dimension is 150 mm x 4.6 mm with a 5 µm particle size.
Mobile Phase and Gradient Elution: A gradient elution is generally employed to achieve good separation of a wide range of derivatized carboxylic acids.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
A typical gradient program might be:
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Water) |
| 0 | 40 | 60 |
| 20 | 100 | 0 |
| 25 | 100 | 0 |
| 26 | 40 | 60 |
| 30 | 40 | 60 |
Flow Rate: 1.0 mL/min Column Temperature: 40 °C Injection Volume: 10-20 µL
Fluorescence Detection:
| Reagent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| DBD-ED | 450 nm | 560 nm |
| DBD-PZ-NH2 | 440 nm | 569 nm |
| DBD-CO-Hz | 440 nm | 550 nm |
LC-MS/MS Analysis: For LC-MS analysis, the derivatized carboxylic acids can be detected in positive ion mode. The specific mass transitions for each derivative should be optimized for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the highest sensitivity and selectivity.
Visualizations
Caption: General workflow for the derivatization of carboxylic acids with DBD-amino compounds.
Troubleshooting and Considerations
-
Low Derivatization Yield:
-
Moisture: Ensure all solvents and reagents are anhydrous. Moisture can consume the activating agent.
-
Reagent Degradation: Use freshly prepared solutions of activating agents like EDC.
-
Suboptimal pH: For some reactions, the pH may need to be controlled. For carbodiimide-mediated reactions, a slightly acidic to neutral pH is generally preferred.
-
Insufficient Reagent: A molar excess of the derivatization and activating reagents is typically required.
-
-
Extra Peaks in the Chromatogram:
-
Reagent Impurities: Use high-purity derivatization reagents.
-
Side Reactions: The activating agent can sometimes react with itself or other components in the sample matrix. A blank reaction (without the carboxylic acid) can help identify these peaks.
-
Derivatization of Other Functional Groups: DBD-amino reagents are generally selective for carboxylic acids under these conditions, but the possibility of side reactions with other nucleophilic groups should be considered, especially in complex matrices.
-
-
Peak Tailing or Broadening:
-
Suboptimal Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature.
-
Incomplete Derivatization: Optimize the reaction conditions to ensure complete conversion of the carboxylic acid.
-
By following these detailed protocols and considering the potential challenges, researchers can successfully implement DBD-amino derivatization for the sensitive and accurate quantification of carboxylic acids in a variety of sample types.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization of carboxylic group for fluorescence - Chromatography Forum [chromforum.org]
- 3. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Acyl-DBD (DBD-A) Probes in Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBD dyes are a novel class of fluorescent probes based on the[1][2]dioxolo[4,5-f][1][2]benzodioxole core. These fluorophores exhibit exceptional photophysical properties, including long fluorescence lifetimes (10-20 ns), large Stokes shifts (~100 nm), high photostability, and high quantum yields (often >0.56) in aqueous environments.[2] A key feature of DBD dyes is the sensitivity of their fluorescence lifetime to the polarity of their microenvironment, making them powerful tools for fluorescence lifetime imaging microscopy (FLIM).[2][3]
This document focuses on the applications of Acyl-DBD (herein referred to as DBD-A) derivatives in cellular imaging. These probes can be functionalized, for example with a maleimide group, to enable covalent labeling of specific proteins. This allows for the investigation of dynamic cellular processes such as protein conformational changes and protein-protein interactions, which are critical in many signaling pathways.
Data Presentation: Photophysical Properties of Representative DBD-A Dyes
The selection of an appropriate fluorescent probe is dependent on the specific experimental setup, including the available excitation sources and emission filters. The photophysical properties of two representative Acyl-DBD (DBD-A) derivatives are summarized below. These values highlight the sensitivity of the fluorescence lifetime to the solvent polarity.
| Compound | Solvent | Absorbance Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) [ns] |
| Acyl-DBD 1 | Dichloromethane | 403 | 495 | 92 | 0.89 | 13.7 |
| Acetonitrile | 404 | 502 | 98 | 0.56 | 10.2 | |
| Water | 403 | 535 | 132 | 0.03 | 0.9 | |
| Acyl-DBD 2 | Dichloromethane | 428 | 540 | 112 | 0.21 | 4.5 |
| Acetonitrile | 429 | 558 | 129 | 0.06 | 1.8 | |
| Water | 427 | 592 | 165 | < 0.01 | < 0.1 |
Data synthesized from Wawrzinek et al., Chemistry, 2013.[2]
Key Applications in Cellular Imaging
The primary application of DBD-A probes in cellular imaging is the study of protein conformational changes and their local microenvironment through FLIM. The sensitivity of the fluorescence lifetime to environmental polarity allows for the detection of subtle changes in protein structure that may occur during signaling events, substrate binding, or protein-protein interactions.
A key example is the use of a thio-reactive maleimide derivative of a DBD dye to label the maltose ATP-binding cassette (ABC) transporter to investigate its conformational changes.[2] This transporter undergoes significant structural rearrangements during its functional cycle, which can be monitored by changes in the fluorescence lifetime of the attached DBD-A probe.
Experimental Protocols
Protocol 1: Covalent Labeling of a Target Protein with DBD-A Maleimide
This protocol describes the site-specific labeling of a protein containing a reactive cysteine residue with a maleimide-functionalized DBD-A probe.
Materials:
-
Purified protein with a solvent-accessible cysteine residue
-
DBD-A maleimide derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. It is not necessary to remove the TCEP before proceeding with maleimide labeling.
-
-
DBD-A Maleimide Stock Solution Preparation:
-
Immediately before use, dissolve the DBD-A maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBD-A maleimide stock solution to the protein solution. Add the dye solution dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as β-mercaptoethanol, to a final concentration of ~1 mM to react with any excess maleimide. Incubate for 15 minutes.
-
-
Purification:
-
Remove the unreacted dye and quenching reagent by size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
Protocol 2: Live-Cell Imaging of DBD-A Labeled Proteins using FLIM
This protocol provides a general guideline for imaging cells expressing a DBD-A labeled protein of interest. The specific parameters will need to be optimized for the particular cell line and experimental question.
Materials:
-
Cells expressing the protein of interest labeled with DBD-A
-
Appropriate cell culture medium
-
Imaging dish (e.g., glass-bottom dish)
-
Fluorescence lifetime imaging microscope equipped with:
-
Pulsed laser source with an excitation wavelength appropriate for the DBD-A probe (e.g., ~405 nm)
-
Time-correlated single photon counting (TCSPC) system
-
Objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion)
-
Environmental chamber to maintain 37°C and 5% CO2
-
Procedure:
-
Cell Preparation:
-
Seed the cells on an imaging dish and allow them to adhere.
-
Introduce the DBD-A labeled protein into the cells. This may be achieved through various methods such as microinjection or by expressing a protein with a tag that can be specifically labeled in situ. For probes that are cell-permeable, direct incubation may be possible.
-
Incubate the cells with the labeled protein or probe for a sufficient time to allow for localization to the target structure. The optimal concentration and incubation time should be determined empirically, starting with a low micromolar range for 30-60 minutes.
-
Wash the cells with fresh, pre-warmed culture medium to remove any unbound probe.
-
-
FLIM Imaging:
-
Place the imaging dish in the environmental chamber on the microscope stage.
-
Locate the cells of interest using brightfield or epifluorescence microscopy.
-
Set the imaging parameters for FLIM acquisition. The excitation power should be minimized to reduce phototoxicity.
-
Acquire FLIM data. The acquisition time will depend on the brightness of the probe and the desired signal-to-noise ratio.
-
Analyze the FLIM data to generate fluorescence lifetime images and determine the lifetime distribution in different cellular compartments or in response to a stimulus.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) and its derivatives are versatile fluorescent probes valuable in drug discovery and biomedical research. These compounds belong to the benzoxadiazole family, known for their sensitivity to the local environment, making them powerful tools for probing biological systems. Their utility stems from their ability to form covalent bonds with specific functional groups on biomolecules, leading to a significant change in their fluorescent properties upon binding. This allows for the sensitive detection and quantification of various analytes, including thiols, amines, and carbonyl compounds, which are often implicated in disease pathways.
This document provides detailed application notes and experimental protocols for the use of DBD-NH2 and its derivatives as fluorescent probes in drug discovery, with a focus on labeling and detection of key biomolecules.
Data Presentation: Quantitative Properties of DBD Derivatives
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for DBD-NH2 derivatives.
| Compound | Target Analyte | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Detection Limit (HPLC) |
| DBD-NH2 | General Labeling | Not available | Not available | Not available | Not available | Not available |
| DBD-F | Thiols (e.g., Glutathione, Cysteine) | ~380 nm | ~510 nm | Not available | Not available | 0.13 - 0.92 pmol[1] |
| DBD-H | Aldehydes & Ketones | ~450-470 nm | ~548-580 nm | Not available | Not available | 120 fmol (propionaldehyde)[2] |
| DBD-NCS | Amino Acids | ~385 nm | ~505 nm | Not available | Not available | Sub-picomole level |
| NBD-amino acid conjugates | Varies | ~460-480 nm | ~520-550 nm | ~19,700 cm⁻¹M⁻¹ (for a benzylamino derivative)[3] | ~0.36 (for a benzylamino derivative)[3] | Not applicable |
Mandatory Visualizations
Signaling Pathway: Cellular Redox Homeostasis and Thiol Detection
Cellular redox homeostasis is critical for normal cell function, and its dysregulation is implicated in numerous diseases. Thiols, such as glutathione (GSH), are key players in maintaining this balance by scavenging reactive oxygen species (ROS). Fluorescent probes like DBD-F can be used to quantify intracellular thiol levels, providing insights into the cellular redox state.
Caption: Cellular redox signaling and the role of DBD-F in thiol detection.
Experimental Workflow: Fluorescent Labeling and Analysis of Thiols
The following workflow outlines the general steps for labeling biological thiols with a DBD derivative and subsequent analysis by HPLC.
Caption: Experimental workflow for thiol analysis using DBD-F and HPLC.
Experimental Protocols
Protocol 1: Fluorometric Determination of Thiols using DBD-F and HPLC
This protocol is adapted from methods for similar thiol-reactive benzofurazan probes.
Objective: To quantify low molecular weight thiols (e.g., glutathione, cysteine) in biological samples.
Materials:
-
4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)
-
Boric acid buffer (0.1 M, pH 8.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Thiol standards (e.g., glutathione, cysteine)
-
Biological sample (e.g., deproteinized cell lysate, plasma)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Standard Preparation: Prepare stock solutions of thiol standards (1 mM) in 0.1 M boric acid buffer (pH 8.0). Create a series of working standards by diluting the stock solutions in the same buffer.
-
Sample Preparation:
-
For cell samples, lyse the cells and deproteinize the lysate using a suitable method (e.g., perchloric acid precipitation followed by neutralization).
-
For plasma samples, deproteinize by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the sample or standard with 50 µL of a 1 mg/mL solution of DBD-F in acetonitrile.
-
Incubate the mixture at 50°C for 10 minutes in the dark.[1]
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
Use a C18 reversed-phase column.
-
A typical mobile phase could be a gradient of acetonitrile in water containing 0.1% TFA.
-
Set the fluorescence detector to an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 510 nm.[1]
-
-
Data Analysis:
-
Identify and quantify the thiol-DBD-F adducts by comparing their retention times and peak areas to those of the standards.
-
Construct a calibration curve from the standard concentrations to determine the concentration of thiols in the sample.
-
Protocol 2: Live-Cell Imaging of Intracellular Thiols
This protocol is a general guideline adapted from methods using other thiol-reactive probes for live-cell imaging. Optimization for specific cell types and experimental conditions is recommended.
Objective: To visualize the distribution and relative abundance of thiols in living cells.
Materials:
-
Thiol-reactive probe (e.g., a cell-permeant derivative of DBD-NH2)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the thiol-reactive probe (1-10 mM) in anhydrous DMSO.
-
Cell Staining:
-
Prepare a working solution of the probe (typically 1-20 µM) in pre-warmed serum-free medium or PBS. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths.
-
Acquire images at different time points to monitor changes in intracellular thiol levels in response to stimuli.
-
Troubleshooting:
-
High Background Fluorescence: Reduce the probe concentration or increase the number of washing steps.
-
Low Signal: Increase the probe concentration or incubation time. Ensure the probe is not degraded.
-
Phototoxicity: Minimize the exposure time and intensity of the excitation light.
Conclusion
This compound and its derivatives are powerful fluorescent tools for drug discovery. Their ability to react with and report on the presence of key biological molecules like thiols provides a means to study cellular processes, screen for drug candidates that modulate these pathways, and assess cellular health. The protocols provided here offer a starting point for researchers to incorporate these versatile probes into their drug discovery workflows. As with any experimental technique, optimization of the protocols for specific applications and cell types is crucial for obtaining reliable and meaningful results.
References
Application Notes and Protocols for 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is a fluorescent probe belonging to the benzoxadiazole family of dyes.[1] Compounds with this core structure, often referred to as nitrobenzoxadiazole (NBD) derivatives, are known for their sensitivity to the polarity of their environment, exhibiting low fluorescence in aqueous media and high fluorescence in hydrophobic environments. This solvatochromic property, combined with their relatively small size, makes them valuable tools for investigating various cellular processes. While specific flow cytometry applications for this exact molecule are not widely documented, its structural similarity to other well-characterized benzoxadiazole dyes suggests its utility in several key areas of cell analysis.
This document provides detailed application notes and protocols for the potential use of this compound in flow cytometry, focusing on two primary applications: the analysis of cellular lipid content and the measurement of intracellular thiols.
Physicochemical and Fluorescent Properties
| Property | Value | Reference |
| Excitation Maximum (approx.) | 467 nm | [2] |
| Emission Maximum (approx.) | 538 nm | [2] |
| Recommended Laser Line | 488 nm (Blue) | |
| Common Emission Filter | 525/50 nm | [2] |
| Quantum Yield (in non-polar solvent) | ~0.3-0.9 | [3] |
| Quantum Yield (in aqueous solution) | <0.01 | [4] |
| Molecular Weight | 272.3 g/mol |
Application 1: Quantification of Cellular Lipid Droplets
Principle:
The hydrophobic nature of the benzoxadiazole core allows this compound to preferentially partition into non-polar environments within the cell, such as lipid droplets. Upon incorporation into these lipid-rich organelles, the dye's fluorescence is significantly enhanced. The intensity of the fluorescence signal, as measured by flow cytometry, can therefore be used as a quantitative measure of the cellular lipid droplet content. This is a valuable tool for studying lipid metabolism, steatosis, and diseases associated with lipid accumulation.
Experimental Protocol: Staining of Lipid Droplets in Cultured Cells
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency. For suspension cells, proceed to step 3.
-
For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
-
Staining:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Add the staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the stained cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Repeat the wash step twice to remove any unbound dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser and a 525/50 nm emission filter (or a standard FITC channel).
-
Collect data for at least 10,000 events per sample.
-
An unstained cell sample should be used as a negative control to set the background fluorescence.
-
Data Analysis
The mean fluorescence intensity (MFI) of the stained cell population can be used to quantify the relative lipid droplet content. An increase in MFI corresponds to a higher lipid content. Data can be presented as histograms to visualize the distribution of lipid content within the cell population.
Experimental Workflow for Lipid Droplet Staining
Caption: Workflow for cellular lipid droplet quantification.
Application 2: Measurement of Intracellular Thiols (e.g., Glutathione)
Principle:
The 7-amino group of this compound, while not as reactive as a fluoro or chloro substituent, may still react with intracellular thiols, such as the sulfhydryl group of glutathione (GSH). This reaction would likely result in a fluorescent adduct. A decrease in intracellular thiol levels, often indicative of oxidative stress, would lead to a decrease in the fluorescence signal. This application would allow for the assessment of the cellular redox state.
Experimental Protocol: Staining of Intracellular Thiols
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Cell culture medium
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension as described in the lipid droplet staining protocol.
-
Adjust the cell concentration to 1 x 106 cells/mL in PBS.
-
-
Staining:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS to a final working concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Add the staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the stained cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Repeat the wash step.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser and a 525/50 nm emission filter.
-
Collect data for at least 10,000 events per sample.
-
An unstained cell sample should be used as a negative control. A positive control, such as cells treated with a known thiol-depleting agent (e.g., diamide), is recommended.
-
Data Analysis
The mean fluorescence intensity (MFI) of the cell population is proportional to the intracellular thiol content. A decrease in MFI compared to a control group would indicate a depletion of intracellular thiols and an increase in oxidative stress.
Signaling Pathway: Oxidative Stress and Intracellular Thiols
Caption: Role of thiols in mitigating oxidative stress.
Summary and Conclusion
This compound holds promise as a fluorescent probe for flow cytometry. Based on the known properties of the benzoxadiazole scaffold, it is particularly well-suited for the analysis of cellular lipid content and potentially for the measurement of intracellular thiols. The provided protocols offer a starting point for researchers to explore these applications. As with any new reagent, empirical optimization of staining conditions is crucial for obtaining reliable and reproducible results. The use of appropriate controls is essential for accurate data interpretation. Further characterization of this specific dye will undoubtedly expand its applications in cellular analysis and drug development.
References
Application Notes and Protocols for Post-Column Derivatization with Benzoxadiazole Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-column derivatization of analytes containing primary and secondary amine or thiol functional groups using benzoxadiazole reagents, primarily 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). This technique is a powerful tool for enhancing the sensitivity and selectivity of detection in high-performance liquid chromatography (HPLC), particularly for compounds that lack a native chromophore or fluorophore.
Introduction
Post-column derivatization is a technique in HPLC where a chemical reaction is introduced after the chromatographic separation and before detection.[1] This approach offers the advantage of derivatizing analytes without altering their chromatographic behavior, leading to reproducible and robust methods.[2] Benzoxadiazole reagents, such as NBD-F, are highly effective for this purpose as they are essentially non-fluorescent and react with specific functional groups to yield highly fluorescent and stable derivatives.[3][4] This reaction allows for sensitive fluorescence detection with excitation typically around 470 nm and emission at approximately 530 nm.[5]
The primary applications for post-column derivatization with benzoxadiazole reagents include the analysis of amino acids, biogenic amines, peptides, and thiols in various matrices, including biological fluids and pharmaceutical formulations.[6][7]
Reaction Mechanism
The derivatization reaction with NBD-F involves a nucleophilic aromatic substitution where the electron-rich amine or thiol group of the analyte attacks the electron-deficient aromatic ring of the NBD-F molecule at the C-4 position, displacing the fluoride ion. This reaction proceeds under mild, slightly alkaline conditions.
Diagram of the Reaction Mechanism of NBD-F with Amines and Thiols
Caption: Reaction of NBD-F with primary/secondary amines and thiols.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of various analytes using NBD-F derivatization. While many applications utilize pre-column derivatization, the following data includes results from post-column methods where specified.
Table 1: Quantitative Data for Amino Acid Analysis using NBD-F Derivatization
| Analyte | Matrix | Derivatization Method | LOD | LOQ | Linearity Range | Reference |
| Amino Acids (17) | Standard | Pre-column | 2.8 - 20 fmol | - | 20 fmol - 20 pmol | [7] |
| Amino Acids | Mouse Plasma | Pre-column | 2.94 - 53.4 fmol | - | 200 fmol - 20 pmol | [8] |
| Amino Acids | Rat Plasma | Automated Pre-column | - | - | 0.999 (r) | [9] |
| Amino & Imino Acids | Standard | Post-column | ~10-80 pmol | - | - | [10] |
Table 2: Quantitative Data for Biogenic Amine and Thiol Analysis using NBD-F Derivatization
| Analyte | Matrix | Derivatization Method | LOD | LOQ | Linearity Range | Reference |
| Glutamate & GABA | Microdialysate | Online Pre-column | - | - | - | [11] |
| Thiols (general) | Standard | Post-column | ~20-100 pmol | - | - | [10] |
| Captopril (thiol) | Pharmaceutical | Post-column (OPA) | - | - | - | [12] |
| Taurine | Energy Drinks | Pre-column | 0.6 µg/mL | 2.02 µg/mL | 2.0 - 12.5 µg/mL |
Experimental Protocols
Conventional Post-Column Derivatization Protocol for Amino Acids and Thiols with NBD-F
This protocol is based on the method described by Watanabe and Imai (1983).[10]
Instrumentation:
-
HPLC system with a pump for the mobile phase and a separate pump for the derivatization reagent.
-
Injection valve.
-
Analytical column (e.g., C18 reversed-phase).
-
Mixing Tee.
-
Reaction coil (Teflon tubing, dimensions to be optimized for desired reaction time).
-
Thermostatted water bath or column/reactor heater.
-
Fluorescence detector.
-
Data acquisition system.
Diagram of the Experimental Workflow for Post-Column Derivatization
Caption: Conventional post-column derivatization workflow.
Reagents:
-
Mobile Phase: To be optimized based on the specific analytes and column. A typical mobile phase for amino acid analysis is a gradient of acetonitrile in a phosphate or acetate buffer.
-
Derivatization Reagent: A solution of NBD-F in a suitable organic solvent (e.g., acetonitrile or ethanol) mixed with an aqueous buffer to maintain the optimal pH for the reaction. A typical concentration is 0.1-0.5 g/L of NBD-F.
-
Reaction Buffer: A borate buffer (pH 8.0-9.5) is commonly used to maintain the alkaline conditions required for the derivatization reaction.
Procedure:
-
Sample Preparation: Prepare the sample by dissolving it in a suitable solvent, followed by filtration through a 0.45 µm filter to remove particulate matter.
-
Chromatographic Separation:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample onto the analytical column.
-
Run the appropriate gradient or isocratic mobile phase program to achieve separation of the target analytes.
-
-
Post-Column Reaction:
-
Continuously pump the derivatization reagent using the second HPLC pump. The flow rate should typically be 0.5 to 1.0 times the flow rate of the mobile phase.
-
The eluent from the analytical column and the derivatization reagent are mixed in the mixing tee.
-
The mixture then flows through the reaction coil, which is maintained at an elevated temperature (e.g., 60-80 °C) to facilitate the derivatization reaction. The length and internal diameter of the reaction coil determine the reaction time.
-
-
Detection:
-
The fluorescent derivatives are detected by the fluorescence detector.
-
Set the excitation wavelength to approximately 470 nm and the emission wavelength to approximately 530 nm.
-
-
Data Analysis:
-
Identify and quantify the analytes based on their retention times and peak areas/heights using appropriate calibration standards.
-
Optimization of Parameters:
-
Reagent Concentration: The concentration of NBD-F should be optimized to ensure complete derivatization of the analytes without causing excessive background fluorescence.
-
Reaction pH: The pH of the reaction mixture should be maintained in the alkaline range (typically 8.0-9.5) for optimal reaction kinetics.
-
Reaction Temperature and Time: The temperature and the length of the reaction coil (reaction time) should be adjusted to maximize the derivatization yield while minimizing potential degradation of the derivatives.
-
Flow Rates: The flow rates of the mobile phase and the derivatization reagent should be carefully controlled to ensure reproducible mixing and reaction times.
Conclusion
Post-column derivatization with benzoxadiazole reagents, particularly NBD-F, is a robust and sensitive method for the analysis of primary and secondary amines and thiols. By converting non-detectable analytes into highly fluorescent derivatives after chromatographic separation, this technique enables accurate and precise quantification at low concentrations. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and implement these powerful analytical methods in their laboratories. Careful optimization of the reaction conditions is crucial for achieving the best performance.
References
- 1. actascientific.com [actascientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 11. The determination of pharmaceutically active thiols using hydrophilic interaction chromatography followed postcolumn derivatization with o-phthaldialdehyde and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pre-column Derivatization of Fatty Acids with DBD-PZ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. High-performance liquid chromatography (HPLC) coupled with fluorescence detection offers a sensitive and specific method for this purpose. However, most fatty acids lack a native chromophore or fluorophore, necessitating a derivatization step to enhance their detection. This document provides a detailed application note and protocol for the pre-column derivatization of fatty acids using 4-(N,N-dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ), a highly sensitive fluorescent labeling reagent.
DBD-PZ reacts with the carboxylic acid group of fatty acids in the presence of a condensing agent to yield highly fluorescent and stable derivatives. These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity, with detection limits reaching the low femtomole range.[1] The fluorescence excitation and emission maxima of DBD-PZ-fatty acid adducts are approximately 440 nm and 569 nm, respectively.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of fatty acids with DBD-PZ and their subsequent HPLC analysis.
Materials and Reagents
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
4-(N,N-dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ)
-
Condensing agent:
-
Option A: 2,2'-Dipyridyl disulfide and Triphenylphosphine (Mukaiyama reagent)
-
Option B: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Pyridine
-
Option C: Diethyl phosphorocyanidate (DEPC)
-
-
Solvents: Acetonitrile (HPLC grade), Dichloromethane (anhydrous), Toluene (anhydrous)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas for solvent evaporation
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Microsyringes
-
Reaction vials (e.g., 1.5 mL glass vials with screw caps)
Standard Solution Preparation
-
Fatty Acid Stock Solutions (1 mg/mL): Accurately weigh and dissolve each fatty acid standard in a suitable solvent (e.g., dichloromethane or toluene) to prepare individual stock solutions.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solutions with the same solvent to cover the desired concentration range for the calibration curve.
Pre-column Derivatization Protocol
-
Sample Preparation: Pipette 100 µL of the fatty acid standard solution or the sample extract into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reagent Addition:
-
Using Mukaiyama Reagent: Add 50 µL of a 10 mM solution of DBD-PZ in acetonitrile, 50 µL of a 20 mM solution of 2,2'-dipyridyl disulfide in acetonitrile, and 50 µL of a 20 mM solution of triphenylphosphine in acetonitrile.
-
Using EDC/Pyridine: Add 50 µL of a 10 mM solution of DBD-PZ in acetonitrile, 20 µL of a 100 mM solution of EDC in acetonitrile, and 10 µL of pyridine.
-
Using DEPC: Add 50 µL of a 10 mM solution of DBD-PZ in acetonitrile and 20 µL of a 50 mM solution of DEPC in acetonitrile.
-
-
Reaction Incubation: Tightly cap the vials and vortex briefly. Incubate the reaction mixture at room temperature (25°C) for 1 hour or at 60°C for 30 minutes. The reaction with the Mukaiyama reagent is often faster and can be completed within 30 minutes at room temperature.[1]
-
Reaction Quenching (Optional): The reaction can often be stopped by dilution with the mobile phase. For some applications, adding a small amount of an amine-containing reagent can quench excess derivatizing reagent.
-
Dilution: After the reaction is complete, dilute the mixture with the initial mobile phase (e.g., 800 µL of acetonitrile/water) to a final volume of 1 mL.
-
Injection: The sample is now ready for injection into the HPLC system.
HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Trifluoroacetic acid (TFA)
-
Gradient Elution:
-
0-5 min: 80% A / 20% B
-
5-25 min: Linear gradient to 100% A
-
25-30 min: Hold at 100% A
-
30.1 min: Return to 80% A / 20% B
-
30.1-35 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths:
-
Excitation: 440 nm
-
Emission: 569 nm
-
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the DBD-PZ derivatization method for fatty acid analysis.
Table 1: Linearity and Detection Limits
| Fatty Acid | Linear Range (µM) | Correlation Coefficient (r²) | Limit of Detection (LOD) (fmol) |
| Myristic Acid (C14:0) | 0.1 - 200 | > 0.999 | 3.5 |
| Palmitic Acid (C16:0) | 0.1 - 200 | > 0.999 | 3.2 |
| Stearic Acid (C18:0) | 0.1 - 200 | > 0.999 | 4.1 |
| Oleic Acid (C18:1) | 0.1 - 200 | > 0.999 | 4.5 |
| Linoleic Acid (C18:2) | 0.1 - 200 | > 0.999 | 4.7 |
Data synthesized from reported performance of similar benzofurazan-based derivatizing agents.[1][2]
Table 2: Recovery
| Fatty Acid | Spiked Concentration (nmol) | Mean Recovery (%) |
| Caprylic Acid (C8:0) | 2.5 | 101.6 |
| Myristic Acid (C14:0) | 2.5 | 101.6 |
| Palmitic Acid (C16:0) | 2.5 | 101.6 |
| Stearic Acid (C18:0) | 2.5 | 101.6 |
Recovery data from a study using DBD-PZ for fatty acid analysis in an o/w injectable emulsion.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of fatty acids using pre-column derivatization with DBD-PZ.
Caption: Workflow for Fatty Acid Analysis using DBD-PZ Derivatization.
Chemical Reaction
The following diagram illustrates the chemical reaction between a fatty acid and DBD-PZ in the presence of a condensing agent.
Caption: Derivatization Reaction of a Fatty Acid with DBD-PZ.
References
- 1. Precolumn fluorescence tagging reagent for carboxylic acids in high-performance liquid chromatography: 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the isotope-labeled derivatization reagent for carboxylic acids, 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole (d6) [DBD-PZ-NH2 (D)], and its application to the quantification and the determination of relative amount of fatty acids in rat plasma samples by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling with 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD) Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole and its derivatives as fluorescent labeling reagents. Here you will find troubleshooting guides, frequently asked questions, and experimental protocols to help optimize your labeling efficiency.
Understanding the DBD Fluorophore
This compound itself is a versatile fluorescent compound.[1] It serves as a valuable building block for creating more complex molecules, including a range of fluorescent probes and dyes.[1] Its sulfonamide group enhances solubility and reactivity, making it a suitable scaffold for developing targeted labeling reagents.[1]
While the 7-amino group is not typically used for direct labeling of biomolecules, it is often modified to create reactive derivatives that can target specific functional groups. These derivatives, often referred to with the "DBD-" prefix, are powerful tools for biological imaging and diagnostics.[1]
Guide to Common DBD-Based Labeling Reagents
The utility of the DBD fluorophore is realized through the synthesis of various reactive derivatives. Each derivative is designed to target a specific functional group. The table below summarizes some common DBD-based reagents and their applications.
| Reagent Name (Abbreviation) | Target Functional Group | Typical Application | Excitation Max (nm) | Emission Max (nm) |
| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | Thiols, Amines | Labeling of cysteine, glutathione, proline | ~380-388 | ~510-515 |
| 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) | Aldehydes, Ketones | Derivatization of carbonyl compounds | ~450 | ~565-580 |
| 7-N,N-Dimethylaminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate (DBD-NCS) | Primary Amines | Edman degradation, amino acid sequencing | ~385 | ~505 |
| 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ) | Primary Amines, Carboxylic Acids (with activation) | High-sensitivity detection of amino acids, peptides | ~440 | ~569 |
Troubleshooting Guide for DBD-Based Labeling
This guide addresses common issues that may arise during labeling experiments with DBD derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | - Incorrect pH of the reaction buffer.- Reagent degradation (hydrolysis).- Insufficient incubation time or temperature.- Low concentration of the target molecule.- Incorrect excitation/emission wavelengths. | - Optimize the pH of the reaction buffer (typically alkaline for amine and thiol reactions).- Prepare fresh reagent solutions before each experiment.- Increase incubation time and/or temperature according to the specific protocol.- Concentrate the sample if possible.- Verify the spectral properties of the specific DBD derivative being used. |
| High Background Fluorescence | - Excess unreacted labeling reagent.- Presence of fluorescent contaminants in the sample or buffers.- Non-specific binding of the reagent. | - Remove excess reagent by size-exclusion chromatography, dialysis, or HPLC.- Use high-purity solvents and reagents.- Include a blocking step or optimize washing steps in your protocol. |
| Poor Reproducibility | - Inconsistent reaction conditions (pH, temperature, time).- Variability in reagent concentration.- Sample degradation. | - Strictly control all reaction parameters.- Prepare and use fresh reagent solutions for each batch of experiments.- Ensure proper sample handling and storage. |
| Unexpected Peaks in Chromatography | - Formation of byproducts.- Degradation of the labeled product.- Presence of impurities in the reagent. | - Optimize reaction conditions to minimize side reactions.- Analyze samples promptly after derivatization.- Check the purity of the labeling reagent. |
Frequently Asked Questions (FAQs)
Q1: Is this compound itself a labeling reagent?
A1: this compound is generally considered a fluorophore scaffold and a precursor for synthesizing other reactive labeling reagents rather than a direct labeling agent for common biological functional groups. Its 7-amino group is not typically reactive towards amines, thiols, or hydroxyl groups under standard biological labeling conditions.
Q2: What are the optimal reaction conditions for labeling with DBD derivatives?
A2: The optimal conditions depend on the specific DBD derivative and the target functional group. For example, labeling thiols with DBD-F is often carried out at a pH of 8.0 and 50°C for 10 minutes. For derivatizing amino acids with DBD-S-M-Pro, a pH of 9.5 and a temperature of 60°C for 30 minutes has been reported.[2] It is crucial to consult the specific protocol for the reagent you are using.
Q3: How can I remove unreacted DBD reagent after the labeling reaction?
A3: Unreacted reagent can often be removed using techniques such as size-exclusion chromatography, dialysis (for macromolecules), or by purification using high-performance liquid chromatography (HPLC). The choice of method depends on the properties of your labeled molecule.
Q4: What are the typical excitation and emission wavelengths for DBD-labeled molecules?
A4: The spectral properties can vary depending on the specific DBD derivative and the local environment of the fluorophore. However, for many DBD derivatives, the excitation maximum is in the range of 440-450 nm, and the emission maximum is around 560-570 nm.[2][3]
Q5: How should I store my DBD labeling reagents?
A5: DBD reagents should be stored in a cool, dark, and dry place to prevent degradation. It is advisable to store them desiccated and protected from light. For solutions, it is often recommended to prepare them fresh before use.
Experimental Protocols & Visualizations
Example Protocol: Labeling of Amino Acids with a DBD-based Reagent
This protocol is a general guideline for the pre-column derivatization of amino acids for HPLC analysis.
-
Sample Preparation:
-
Prepare a standard solution of the amino acid(s) of interest in a suitable buffer (e.g., 100 mM borate buffer, pH 9.5).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 20 µL of the amino acid solution (e.g., 5.0 mM) with 50 µL of the DBD reagent solution (e.g., 5.0 mM in acetonitrile).[2]
-
Add 50 µL of 100 mM borate buffer (pH 9.5).[2]
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[2]
-
After incubation, cool the mixture to room temperature.[2]
-
-
Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter.[2]
-
Inject an appropriate volume of the filtered sample into the HPLC system.
-
Separate the derivatives on a suitable column (e.g., C18).
-
Detect the fluorescent derivatives using a fluorescence detector with excitation and emission wavelengths appropriate for the specific DBD derivative (e.g., Ex: 450 nm, Em: 560 nm).[2][3]
-
Troubleshooting Logic for Low Labeling Efficiency
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development and evaluation of a novel fluorescent chiral derivatization reagent DBD-S-M-Pro: first observation of four chiral amino acids in human hair - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and evaluation of a novel fluorescent chiral derivatization reagent DBD-S-M-Pro: first observation of four chiral amino acids in human hair - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Reducing background fluorescence with 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole.
Welcome to the technical support center for 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A) and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and effectively manage background fluorescence when using this versatile fluorescent probe.
Understanding DBD-A and Background Fluorescence
This compound (DBD-A) is a member of the benzoxadiazole family of fluorophores.[1] These compounds are typically fluorogenic, meaning their fluorescence significantly increases upon reacting with specific biological targets.[2] Rather than being a general quencher of background autofluorescence, DBD-A is a fluorescent probe itself, used for labeling and visualizing cellular components.[1]
Therefore, managing background signal in experiments with DBD-A involves two key aspects:
-
Minimizing Endogenous Autofluorescence: Reducing the natural fluorescence emitted by the biological sample (e.g., from collagen, elastin, or lipofuscin).[3]
-
Controlling Non-Specific Binding: Preventing the DBD-A probe from binding to unintended targets or surfaces, which creates unwanted background signal.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBD-A) used for?
A1: DBD-A is a versatile fluorescent compound used primarily as a probe for biological imaging and as a reagent in analytical chemistry.[1] Its structure, featuring a sulfonamide group and an amino group, allows it to be used in the development of fluorescent dyes that can be tailored to label specific biomolecules, such as proteins or lipids, for visualization in cellular processes.[1][6]
Q2: My background fluorescence is very high when using a DBD-A derivative. What are the common causes?
A2: High background is a frequent issue in fluorescence microscopy and can stem from several sources. The most common causes include:
-
Excessive Probe Concentration: Using too much of the fluorescent probe leads to high non-specific binding.[7][8]
-
Insufficient Washing: Failure to adequately wash away unbound probes after staining.[4]
-
Inadequate Blocking: If used in conjunction with antibodies, insufficient blocking of non-specific protein-protein interaction sites can cause high background.[4][5]
-
Endogenous Autofluorescence: The sample itself may be naturally fluorescent, especially after aldehyde fixation or if it contains molecules like lipofuscin or collagen.[3]
-
Hydrophobic Interactions: The probe may non-specifically adhere to plasticware or hydrophobic regions of proteins and lipids.[9]
Q3: What are the typical excitation and emission wavelengths for DBD-based probes?
A3: The spectral properties of benzoxadiazole derivatives vary depending on their specific structure and the molecule they are bound to. It is crucial to check the datasheet for your specific probe. However, related compounds provide a general idea of the spectral range.
Data Presentation: Spectral Properties of Benzoxadiazole-Based Probes
| Probe Derivative | Target Molecule | Excitation (Ex) max | Emission (Em) max | Reference |
| DBD-F Derivative | Thiols | ~380 nm | ~510 nm | [2] |
| DBD-CO-Hz Derivative | Carboxylic Acids | 440 nm | 550 nm | [10] |
| DBD-ED | Carboxylic Acids | 450 nm | 560 nm |
Q4: How can I distinguish between sample autofluorescence and non-specific probe staining?
A4: To identify the source of your background, you should run two essential controls:
-
Unstained Control: Prepare a sample slide following your entire protocol (including fixation, permeabilization, etc.) but without adding the DBD-A probe or any other fluorescent labels. Image this slide using the same settings as your stained samples. Any signal you see is endogenous autofluorescence.
-
Secondary-Only Control (if applicable): If you are using primary and secondary antibodies in your protocol, prepare a sample where you omit the primary antibody but add the fluorescently-labeled secondary antibody. This will reveal any non-specific binding of the secondary antibody.[4]
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving high background fluorescence issues.
Caption: A logical workflow for troubleshooting high background signals.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using DBD-A probes.
Issue 1: High Uniform Background Signal
This is often caused by non-specific binding of the probe to cellular components or the coverslip, or by using an excessive probe concentration.
| Potential Cause | Recommended Solution & Rationale |
| Probe concentration is too high. | Solution: Perform a concentration titration series to find the optimal balance between specific signal and background. Start with the manufacturer's recommended concentration and test 2-fold and 10-fold dilutions below that.[7] |
| Insufficient washing. | Solution: Increase the number and duration of wash steps after probe incubation. Adding a non-ionic detergent like 0.05% Tween-20 to the wash buffer can help remove non-specifically bound probes.[4][11] |
| Hydrophobic interactions. | Solution: Include a blocking agent like 0.1% to 1% Bovine Serum Albumin (BSA) in your incubation and wash buffers. This can help saturate non-specific hydrophobic binding sites on proteins and surfaces.[9] |
| Long exposure time during imaging. | Solution: Reduce the camera exposure time or microscope detector gain. If the signal from your target is too weak to be seen with shorter exposures, you may need to optimize the labeling reaction itself. |
Issue 2: Granular or Punctate Background Staining
This can be caused by probe aggregation or binding to specific autofluorescent structures like lipofuscin.
| Potential Cause | Recommended Solution & Rationale |
| Probe aggregation. | Solution: Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into aqueous buffer. Briefly vortex or sonicate the stock solution. Prepare working dilutions fresh for each experiment to avoid precipitation over time. |
| Binding to lipofuscin granules. | Solution: Lipofuscin is an autofluorescent pigment common in aging cells. If the granular background is also visible in your unstained control, treat the sample with an autofluorescence quenching agent like Sudan Black B (0.1% in 70% ethanol for 10-20 minutes) after staining and before mounting.[3] Note that Sudan Black B may increase background in far-red channels. |
| Binding to dead cells. | Solution: Dead cells often show increased, non-specific staining.[12] Use a viability dye (e.g., DAPI, Propidium Iodide) to distinguish and exclude dead cells from your analysis. Ensure you are working with healthy cell cultures. |
Experimental Protocols
Protocol 1: General Staining of Cultured Cells with a DBD-A Derivative
This protocol provides a general framework. Incubation times, probe concentration, and buffer compositions should be optimized for your specific probe and cell type.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if targeting intracellular structures
-
Blocking/Staining Buffer (e.g., PBS with 1% BSA)
-
DBD-A derivative probe stock solution (e.g., 1 mM in DMSO)
-
Mounting medium (preferably with an anti-fade agent)
Procedure:
-
Cell Preparation:
-
Wash cultured cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the DBD-A probe stock solution to the desired final working concentration (e.g., 1-10 µM) in Blocking/Staining Buffer. Note: This must be optimized.
-
Incubate the coverslips with the probe solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the coverslips three to five times with Blocking/Staining Buffer for 5 minutes each to remove unbound probe.
-
-
Counterstaining (Optional):
-
If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets for your DBD-A probe's excitation and emission spectra.
-
Mandatory Visualization: Experimental Workflow
The diagram below outlines the general workflow for fluorescently labeling cells.
Caption: A general experimental workflow for cell staining.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. sinobiological.com [sinobiological.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. Troubleshooting - High background [immunohistochemistry.us]
- 9. benchchem.com [benchchem.com]
- 10. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2)
This technical support center provides guidance on troubleshooting and preventing photobleaching of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) and related benzoxadiazole-based fluorophores. The information is compiled from established best practices in fluorescence microscopy.
Troubleshooting Guide
This guide addresses common issues related to signal loss during fluorescence imaging experiments with DBD-NH2.
Q1: My fluorescent signal from DBD-NH2 is fading very quickly upon illumination. What is happening and what can I do?
A1: Rapid signal loss is likely due to photobleaching, the light-induced destruction of the fluorophore.[1][2][3] This process is often accelerated by high-intensity light and the presence of reactive oxygen species (ROS).[4][5]
To mitigate this, you can:
-
Reduce Light Exposure: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[4][6]
-
Minimize Illumination Time: Keep the shutter closed when not actively acquiring images.[1][7]
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium into your sample preparation protocol.[1][4][7]
-
Optimize Imaging Settings: Decrease exposure time and, if possible, use image binning to increase signal without increasing exposure.[1][2]
Q2: I am performing a time-lapse experiment and my signal is gone by the end. How can I preserve the fluorescence for longer?
A2: Long-term imaging is particularly challenging for photobleaching.[6] In addition to the steps in A1, consider the following for live-cell or long-term imaging:
-
Choose Photostable Dyes: If your experimental design allows, consider more modern, photostable fluorophores.[1]
-
Oxygen Scavenging Systems: For live-cell imaging, use reagents designed to reduce oxygen in the medium, as oxygen contributes to photobleaching.[5][6]
-
Acquire Only Necessary Data: Limit the number of focal planes (Z-stacks) and time points to the minimum required to answer your scientific question.[6]
Q3: Can my choice of mounting medium affect the photostability of DBD-NH2?
A3: Yes, the mounting medium plays a crucial role. Standard glycerol-based mounting media offer some protection, but for enhanced stability, it is highly recommended to use a mounting medium containing an antifade reagent.[8] These reagents work by scavenging for free radicals that are a primary cause of photobleaching. Popular choices include those containing p-phenylenediamine (PPD), Trolox, or proprietary commercial formulations like ProLong Gold and VECTASHIELD.[1][4][8]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore.[3] When a fluorescent molecule absorbs light, it enters a high-energy, excited state. While it typically returns to its ground state by emitting a photon (fluorescence), there is a chance it can enter a long-lived, reactive triplet state.[3] In this triplet state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it unable to fluoresce.[4][5]
Q2: Why are benzoxadiazole derivatives like DBD-NH2 susceptible to photobleaching?
A2: Like most organic fluorophores, the conjugated system of the benzoxadiazole core that is responsible for its fluorescence is susceptible to photo-oxidation.[9][10] The energy from excitation light can lead to chemical reactions, particularly with oxygen, that break the chemical bonds within the fluorophore and destroy its fluorescent properties.[4][5] The specific photostability of any given dye depends on its unique molecular structure and its local chemical environment.[3][9]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[4] While the exact mechanisms of all commercial reagents are not fully disclosed, they generally function as scavengers of reactive oxygen species (ROS). By neutralizing ROS like singlet oxygen and superoxide radicals, they reduce the likelihood of these reactive molecules damaging the fluorophore, thereby extending its fluorescent lifetime.[4][5]
Data Presentation
Table 1: General Strategies to Minimize Photobleaching
| Strategy | Description | Key Considerations |
| Reduce Excitation Intensity | Use neutral density filters or lower the laser/lamp power to the minimum required for a good signal.[2][4][6] | A lower intensity will result in a dimmer signal, so a balance must be found. |
| Minimize Illumination Time | Use a shutter to expose the sample to light only during image acquisition.[1][7] | This is critical for time-lapse and Z-stack imaging. |
| Use Antifade Reagents | Mount fixed samples in a medium containing antifade agents like PPD, Trolox, or commercial formulations.[1][4][8] | Reagent choice may depend on the fluorophore and sample type. |
| Optimize Imaging Parameters | Decrease camera exposure time and increase gain, or use pixel binning.[1][2] | High gain can increase noise in the image. |
| Choose Photostable Dyes | When possible, select fluorophores engineered for high photostability.[1][2] | May require changes to the experimental labeling protocol and filter sets. |
| Control the Environment | For some applications, reducing the oxygen concentration in the sample can decrease photobleaching.[4][5] | Primarily applicable to in vitro or some live-cell experiments. |
Table 2: Common Commercial Antifade Reagents
| Reagent Name | Primary Application | Key Features |
| ProLong Gold / Diamond | Fixed Cells | Curing mountant that provides high photobleaching protection.[1][4][11] |
| VECTASHIELD | Fixed Cells | Non-curing mountant available with or without a nuclear counterstain.[1][4][7] |
| SlowFade Gold / Diamond | Fixed Cells | Non-curing mountant for immediate imaging after mounting.[12] |
| VectaCell Trolox | Live Cells | Additive for imaging media that reduces photobleaching and phototoxicity.[6] |
| ProLong Live | Live Cells | Reagent containing an oxygen scavenging system for live-cell imaging.[13] |
Experimental Protocols
Protocol 1: General Application of a Commercial Antifade Mounting Medium for Fixed Samples
-
Final Wash: After the final wash step of your immunofluorescence or chemical labeling protocol, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.
-
Application of Antifade: Add a single drop of the antifade mounting medium (e.g., ProLong Gold) directly onto the sample on the microscope slide.
-
Mount Coverslip: Carefully lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing (if applicable): If using a curing mountant, allow the slide to cure at room temperature in the dark for the time specified by the manufacturer (typically 24 hours) before imaging.[1] For non-curing media, you can image immediately.[12]
-
Sealing: For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Storage: Store the slides flat and in the dark at 4°C.[1]
Protocol 2: Quantifying Photobleaching Rate
This protocol provides a method to measure the rate of fluorescence decay for your specific experimental conditions.
-
Sample Preparation: Prepare your sample stained with DBD-NH2 as you would for a standard imaging experiment.
-
Locate Region of Interest (ROI): Place the slide on the microscope stage and, using low light intensity, find a representative field of view.
-
Set Imaging Parameters: Set the imaging parameters (e.g., objective, laser power, exposure time, gain) to the exact settings you intend to use for your experiment.
-
Time-Lapse Acquisition: Set up a time-lapse acquisition to capture a series of images of the same ROI over time (e.g., one image every 5 seconds for 5 minutes) with continuous illumination.
-
Data Analysis:
-
Open the resulting image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define one or more ROIs within the fluorescently labeled areas.
-
Measure the mean fluorescence intensity within each ROI for every frame (time point).
-
Also, measure the mean intensity of a background region where there is no specific staining.
-
Correct the fluorescence intensity of your ROIs by subtracting the background intensity for each time point.
-
-
Plotting the Data: Plot the background-corrected mean fluorescence intensity as a function of time. This curve represents the photobleaching rate of DBD-NH2 under your specific imaging conditions.[1][2]
Visualizations
Caption: Troubleshooting workflow for photobleaching issues.
Caption: Experimental workflow for sample preparation with an antifade agent.
Caption: Simplified mechanism of fluorophore photobleaching.
References
- 1. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. keyence.com [keyence.com]
- 5. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Antifade Slide Mounting Solutions - Pat Heslop-Harrison [le.ac.uk]
- 9. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
Solubility issues with 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBD-NH2) and what are its primary applications?
A1: this compound, also known as DBD-NH2, is a fluorescent probe. Its core structure is based on the 2,1,3-benzoxadiazole scaffold. The presence of a sulfonamide group enhances its reactivity and solubility, making it a valuable tool in various research areas.[1] Key applications include:
-
Fluorescent Probes: Used in biological imaging to visualize cellular processes with high sensitivity.[1]
-
Drug Development: Serves as a structural candidate in the development of new pharmaceuticals.[1]
-
Analytical Chemistry: Employed as a reagent for the detection and quantification of other compounds.[1]
Q2: What are the common solvents for dissolving DBD-NH2?
A2: Due to its hydrophobic nature, DBD-NH2 is typically dissolved in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.
Q3: I am observing precipitation when diluting my DBD-NH2 stock solution into an aqueous buffer. What is the cause?
A3: This is a common issue known as solvent-shifting precipitation. DBD-NH2 is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the rapid change in solvent polarity drastically reduces the solubility of the compound, causing it to precipitate.
Q4: How does pH affect the solubility of DBD-NH2?
A4: The solubility of compounds containing a sulfonamide group can be pH-dependent. The unionized form of the sulfonamide is hydrophobic. As the pH of the solution changes, the degree of ionization of the sulfonamide group can be affected, which in turn influences the overall solubility of the molecule. For sulfonamide-based polymers, the transition to a soluble state often occurs within a narrow pH range.
Troubleshooting Guide: Solubility Issues with DBD-NH2
This guide provides a systematic approach to addressing precipitation and other solubility-related problems encountered during experiments with DBD-NH2.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous buffer | The final concentration of DBD-NH2 exceeds its solubility limit in the aqueous buffer. | 1. Decrease the final concentration: Attempt to use a more dilute solution of DBD-NH2 in your experiment. 2. Optimize the dilution process: Add the DMSO stock solution dropwise into the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations. 3. Increase the co-solvent percentage: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 1%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration. |
| Cloudiness or precipitation appears over time | The compound is slowly coming out of solution due to instability at the experimental temperature or interactions with buffer components. | 1. Temperature control: Ensure all solutions are maintained at a constant and appropriate temperature. 2. Buffer compatibility: Test the solubility of DBD-NH2 in different buffer systems to identify the most compatible one. Some salts can decrease the solubility of hydrophobic compounds. |
| Difficulty dissolving the solid DBD-NH2 to make a stock solution | The solvent quality may be poor (not anhydrous), or the compound may require more energy to dissolve. | 1. Use high-quality anhydrous solvents: Ensure your DMSO or DMF is of high purity and stored properly to prevent moisture absorption. 2. Aid dissolution: Briefly vortex the solution. If particles remain, gentle warming or brief sonication can be applied to facilitate dissolution. Always visually inspect the solution to ensure it is clear before use. |
Experimental Protocols
Protocol 1: Preparation of a DBD-NH2 Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of DBD-NH2.
Materials:
-
This compound (DBD-NH2) powder
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Accurately weigh the desired amount of DBD-NH2 powder.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots in amber vials at -20°C to protect from light and moisture.
Protocol 2: Fluorescent Labeling of Proteins with DBD-NH2
This protocol provides a general workflow for labeling the primary amine groups of a protein with DBD-NH2.
Materials:
-
Purified protein solution (in an amine-free buffer, e.g., PBS)
-
DBD-NH2 stock solution (in DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the purified protein to 2-10 mg/mL in the reaction buffer.
-
Reaction Setup: While gently stirring the protein solution, slowly add a 5 to 20-fold molar excess of the DBD-NH2 stock solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye at their respective maxima.
Visualizing Experimental Workflows
Workflow for Preparing an Aqueous Working Solution of DBD-NH2
Caption: A step-by-step workflow for preparing a clear aqueous working solution of DBD-NH2.
Decision Tree for Troubleshooting DBD-NH2 Precipitation
Caption: A decision tree to guide troubleshooting when precipitation of DBD-NH2 is observed.
References
How to remove unbound 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole dye
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unbound 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) dye from protein conjugation reactions.
Troubleshooting Common Issues
Q1: Why is there a significant amount of unbound DBD-NH2 dye remaining in my protein sample after purification?
A1: This is a common issue that can arise from several factors during the labeling and purification process. Here are the primary aspects to investigate:
-
Inefficient Purification Method: The chosen method may not be optimal for separating a small molecule like DBD-NH2 (Molecular Weight: 242.25 g/mol ) from your much larger protein.
-
Suboptimal Labeling Reaction: An excessive molar ratio of dye to protein can lead to a large amount of unreacted dye that overwhelms the purification system.[1]
-
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris or glycine) can compete with the protein for the dye, reducing labeling efficiency and leaving more free dye.[2]
-
Protein Precipitation: If the protein precipitates during the labeling reaction, it will not be effectively labeled, resulting in a higher concentration of free dye. This can be caused by a high degree of labeling with a hydrophobic dye or a high concentration of organic solvent used to dissolve the dye.[1]
Q2: My protein appears to have precipitated after the labeling reaction. What could have caused this?
A2: Protein precipitation post-labeling is often due to an increased hydrophobicity of the protein conjugate. Over-labeling, where too many dye molecules attach to the protein, can lead to aggregation and precipitation.[3] To mitigate this, consider the following:
-
Optimize Dye-to-Protein Ratio: Perform a titration with varying molar ratios of DBD-NH2 to your protein to find the optimal ratio that provides sufficient labeling without causing precipitation. A common starting point is a 10:1 to 20:1 molar excess of the dye.[1]
-
Control Organic Solvent Concentration: DBD-NH2 is often dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low (ideally below 10%) to prevent protein denaturation.[1]
-
Reaction Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration may help maintain protein stability.[1]
Q3: The fluorescence of my labeled protein is weak, suggesting low labeling efficiency. How can I improve this?
A3: Low labeling efficiency can be addressed by optimizing several reaction parameters:
-
Buffer Selection: Ensure your reaction buffer is free of primary amines. Buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate are recommended.[2]
-
pH of Reaction Buffer: The reaction of amine-reactive dyes is pH-dependent. The optimal pH range is typically between 7.2 and 8.5 to ensure the primary amines on the protein are deprotonated and reactive.[1]
-
Protein Concentration: Higher protein concentrations (generally 2-10 mg/mL) can improve labeling efficiency.[1]
-
Dye Quality: Ensure the DBD-NH2 dye has been stored correctly (desiccated at 2-8°C) and has not hydrolyzed, which would render it inactive.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unbound DBD-NH2 dye?
A1: The most effective methods for removing small molecules like unbound DBD-NH2 from larger protein samples are size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC) / Spin Columns: This is a highly effective and rapid method that separates molecules based on their size. The protein-dye conjugate will elute first, followed by the smaller, unbound dye.[4]
-
Dialysis: This is a classic and gentle method that involves the diffusion of small molecules across a semi-permeable membrane while retaining the larger protein.[5]
-
Ultrafiltration/Spin Filters: This method uses centrifugal force to pass small molecules and buffer through a membrane while retaining the larger protein conjugate.[6]
Q2: How do I choose the right purification method for my experiment?
A2: The choice of purification method depends on factors such as sample volume, protein stability, required purity, and available equipment. The following flowchart can guide your decision:
Caption: Decision workflow for selecting a purification method.
Q3: How can I determine if all the unbound dye has been removed?
A3: You can assess the removal of free dye using a few methods:
-
SDS-PAGE: Run the purified protein on an SDS-PAGE gel. If a fluorescent band is observed at the dye front (the bottom of the gel), it indicates the presence of free dye.
-
Spectrophotometry: After purification, measure the absorbance of the sample at the excitation maximum of the dye. The flow-through or later fractions from chromatography, or the dialysis buffer, can be checked for the presence of the dye.
-
Thin-Layer Chromatography (TLC): Spot a small amount of your purified sample on a silica gel TLC plate and develop it with an appropriate solvent system. The unbound dye will migrate up the plate, while the labeled protein will remain at the origin.
Quantitative Data Summary
The following table provides a comparison of common purification methods for removing unbound DBD-NH2.
| Parameter | Size Exclusion Chromatography (Spin Column) | Dialysis | Ultrafiltration (Spin Filter) |
| Principle | Separation by molecular size | Diffusion across a semi-permeable membrane | Centrifugal force through a size-selective membrane |
| Sample Volume | Typically < 2.5 mL | Wide range (µL to L) | 0.1 mL to 15 mL |
| Processing Time | Fast (< 15 minutes) | Slow (hours to overnight) | Moderate (15-30 minutes) |
| Protein Recovery | High (>90%) | High (>90%) | Moderate to High (can have some loss due to membrane binding) |
| Efficiency | High | High (with sufficient buffer changes) | Moderate to High |
| Key Advantage | Speed and ease of use | Gentle, preserves protein activity | Concentrates the sample during purification |
Experimental Protocols
Protocol 1: Unbound Dye Removal using Size Exclusion Chromatography (Spin Column)
This protocol is suitable for small sample volumes (up to 2.5 mL) and provides rapid and efficient removal of unbound DBD-NH2.
Materials:
-
Labeled protein solution
-
Desalting spin column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff (MWCO) for your protein
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the bottom cap of the spin column and loosen the top cap.
-
Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Discard the flow-through and place the column in a new collection tube.
-
Equilibrate the column by adding 500 µL of equilibration buffer and centrifuging at 1,500 x g for 1 minute. Repeat this step two more times, discarding the flow-through each time.
-
-
Sample Application and Purification:
-
Apply your labeled protein sample to the top of the equilibrated resin bed.
-
Place the column in a new, clean collection tube.
-
Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein. The unbound DBD-NH2 will be retained in the column resin.
-
-
Storage:
-
Store the purified labeled protein protected from light at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protocol 2: Unbound Dye Removal using Dialysis
This protocol is a gentle method suitable for larger sample volumes and for proteins that may be sensitive to the shear forces of centrifugation.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation:
-
If using dialysis tubing, cut to the desired length and hydrate in dialysis buffer for at least 30 minutes.
-
If using a dialysis cassette, briefly rinse with dialysis buffer.
-
-
Sample Loading:
-
Load the labeled protein sample into the dialysis tubing or cassette, ensuring to leave some headspace for potential sample dilution.
-
Securely close the tubing with clamps or the cassette according to the manufacturer's instructions.
-
-
Dialysis:
-
Place the sealed dialysis bag or cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow the dialysis to proceed for at least 4 hours, or overnight for optimal removal.
-
Change the dialysis buffer at least three times to ensure complete removal of the unbound dye.
-
-
Sample Recovery and Storage:
-
Carefully remove the dialysis bag or cassette from the buffer.
-
Gently remove the purified protein sample and transfer it to a clean tube.
-
Store the labeled protein as described in the previous protocol.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of protein-small molecule interactions by microscale equilibrium dialysis and its application as a secondary confirmation method for on-bead screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
Technical Support Center: 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A) Labeling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A) in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBD-A) and what is it used for?
This compound (DBD-A) is a fluorescent labeling reagent. It is primarily used to introduce a fluorescent tag to molecules containing primary and secondary amine groups, such as proteins, peptides, and amine-modified nucleic acids.[1][2] This allows for the detection and quantification of the labeled molecules in various biological and chemical analyses.
Q2: What is the reaction mechanism of DBD-A with amines?
DBD-A reacts with primary and secondary amines via a nucleophilic aromatic substitution reaction. The amino group of the target molecule attacks the electron-deficient benzoxadiazole ring of DBD-A, leading to the formation of a stable, fluorescent conjugate. This reaction is typically carried out under slightly basic conditions to ensure the amine is deprotonated and thus more nucleophilic.
Q3: What are the spectroscopic properties of DBD-A and its conjugates?
While specific data for DBD-A is limited, benzoxadiazole derivatives generally exhibit fluorescence in the visible range. For instance, the related compound NBD-F, when reacted with amines, has an excitation maximum of approximately 470 nm and an emission maximum of around 530 nm.[3] It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific DBD-A conjugate in the buffer system you are using.
Q4: How should I store DBD-A?
DBD-A should be stored in a cool, dark, and dry place to prevent degradation. It is sensitive to light and moisture. For long-term storage, it is recommended to keep it at -20°C. Before use, allow the reagent to warm to room temperature before opening to prevent condensation from introducing moisture.
Troubleshooting Guide
This guide addresses common issues encountered during DBD-A labeling reactions.
Issue 1: Low or No Labeling Efficiency
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect pH of the reaction buffer. | The reaction of DBD-A with amines is pH-dependent. The optimal pH is typically between 8.0 and 9.5 to ensure the primary amine is deprotonated. Prepare a fresh buffer and verify its pH before starting the reaction. Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for labeling.[4] |
| Presence of interfering substances. | Primary amines (e.g., Tris, glycine, ammonium salts) in the sample or buffer will compete with the target molecule for DBD-A, reducing labeling efficiency.[4][5] Ensure your sample is purified and dialyzed against a non-amine-containing buffer like phosphate-buffered saline (PBS) or borate buffer. |
| Low concentration of reactants. | Ensure that the concentrations of both your target molecule and DBD-A are sufficient for the reaction to proceed efficiently. A typical starting point is a 1.5:1 to 10:1 molar ratio of dye to protein. |
| Suboptimal reaction temperature or time. | Labeling reactions are often performed at room temperature for several hours or overnight. For some amine-reactive dyes, gentle heating (e.g., 60°C for a shorter duration) can improve efficiency.[3] However, high temperatures can also lead to degradation of the sample or the dye. Optimization of both temperature and incubation time is recommended for your specific application. |
| Hydrolysis of DBD-A. | DBD-A can be susceptible to hydrolysis in aqueous solutions. Prepare the DBD-A solution in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use and add it to the reaction mixture.[4] |
| Poor solubility of DBD-A or the target molecule. | Ensure that both DBD-A and your target molecule are fully dissolved in the reaction buffer. If solubility is an issue, consider using a co-solvent like DMSO or DMF, but be mindful of its potential effects on your target molecule's structure and activity. |
Issue 2: High Background Fluorescence
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess, unreacted DBD-A. | After the labeling reaction, it is crucial to remove any unreacted DBD-A. This can be achieved through size-exclusion chromatography, dialysis, or other purification methods suitable for your labeled molecule. |
| Non-specific binding of the dye. | Non-specific binding of DBD-A to surfaces or other molecules can contribute to high background. Ensure all labware is clean. Including a blocking agent, if compatible with your downstream application, might help reduce non-specific interactions. |
| Autofluorescence of the sample or buffer components. | Run a control sample without DBD-A to assess the intrinsic fluorescence of your sample and buffer. If autofluorescence is high, consider using a different buffer or a fluorescent dye with a longer emission wavelength to minimize overlap. |
Issue 3: Altered Function of the Labeled Molecule
Possible Causes and Solutions:
| Cause | Recommended Action |
| Labeling of critical functional groups. | DBD-A reacts with primary amines, which can be present in the active site or other functionally important regions of a protein. If the function of your molecule is compromised after labeling, consider reducing the molar ratio of DBD-A to your target molecule to decrease the degree of labeling. |
| Conformational changes induced by the label. | The attachment of a fluorescent dye can sometimes alter the three-dimensional structure of a molecule. Biophysical characterization techniques can be used to assess any structural changes. |
| Solvent effects. | If using organic co-solvents like DMSO or DMF, they may affect the structure and function of your target molecule. Minimize the concentration of the co-solvent as much as possible. |
Experimental Protocols
General Protocol for Labeling a Protein with DBD-A
This is a general starting protocol. Optimization of the dye-to-protein ratio, reaction time, and temperature is highly recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
This compound (DBD-A).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification column (e.g., size-exclusion chromatography).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the DBD-A Solution: Immediately before use, dissolve DBD-A in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, add the DBD-A solution to the protein solution. A common starting point is a 10-fold molar excess of DBD-A to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for another 30 minutes.
-
Purification: Separate the labeled protein from unreacted DBD-A and other reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is typically the labeled protein.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the DBD-A dye (at its absorbance maximum) and using the Beer-Lambert law.
Visualizations
Caption: General workflow for labeling proteins with DBD-A.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 3. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) as a fluorescent probe, with a specific focus on the effects of pH on its fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the fluorescence of DBD-NH2?
The fluorescence of DBD-NH2 is sensitive to pH. The protonation state of the 7-amino group is the primary determinant of the molecule's fluorescent properties. In acidic conditions, the amino group is protonated (-NH3+), which can lead to a decrease in fluorescence intensity (quenching). As the pH increases and the amino group becomes deprotonated (-NH2), the fluorescence intensity is generally expected to increase. This pH-dependent behavior is crucial for designing experiments and interpreting fluorescence data accurately.
Q2: How do the excitation and emission wavelengths of DBD-NH2 change with pH?
Q3: What is the pKa of the 7-amino group of DBD-NH2?
The specific pKa of the 7-amino group in DBD-NH2 is not explicitly stated in the provided search results. However, the pKa is a critical parameter for understanding the pH at which the fluorescence transition occurs. The pKa value represents the pH at which 50% of the molecules are in the protonated state and 50% are in the deprotonated state. To determine the pKa, a fluorescence titration experiment is necessary, where the fluorescence intensity is measured over a wide range of pH values. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Q4: Why is it important to control the pH in experiments using DBD-NH2?
Controlling the pH is critical for obtaining reproducible and accurate fluorescence measurements with DBD-NH2. Since the fluorescence intensity is pH-dependent, any fluctuations in the pH of the experimental medium can lead to variations in the signal, which could be misinterpreted as a change in the concentration of the analyte of interest. Using a well-buffered solution at a pH where the fluorescence of DBD-NH2 is stable and optimal for the specific application is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Incorrect pH: The pH of the solution may be in a range where the fluorescence of DBD-NH2 is quenched (likely acidic). | 1. Verify the pH of your buffer and sample solutions. 2. Perform a pH titration to determine the optimal pH range for maximum fluorescence. 3. Adjust the pH of your experimental solution to the optimal range using a suitable buffer system. |
| Degradation of the Fluorophore: DBD-NH2 may have degraded due to improper storage or exposure to light. | 1. Store the DBD-NH2 stock solution protected from light and at the recommended temperature. 2. Prepare fresh working solutions for each experiment. 3. Check the purity of the compound if degradation is suspected. | |
| Inconsistent Fluorescence Readings | Unstable pH: The pH of the solution may be drifting over time. | 1. Use a buffer with sufficient buffering capacity for your experimental conditions. 2. Ensure that all components added to the solution do not significantly alter the pH. 3. Re-measure the pH at the end of the experiment to check for any significant changes. |
| Temperature Fluctuations: Fluorescence intensity can be temperature-dependent. | 1. Maintain a constant temperature throughout the experiment using a temperature-controlled fluorometer. 2. Allow all solutions to equilibrate to the experimental temperature before measurement. | |
| Unexpected Shifts in Excitation/Emission Maxima | Change in Solvent Polarity: The photophysical properties of benzoxadiazole derivatives are often sensitive to the polarity of the microenvironment. | 1. Ensure that the solvent composition remains constant across all samples. 2. Be aware that binding to macromolecules or partitioning into different cellular compartments can alter the local polarity and thus the fluorescence spectra. |
| Interaction with Other Molecules: The fluorophore may be interacting with other components in the sample, leading to spectral shifts. | 1. Run control experiments to assess the effect of individual sample components on the fluorescence of DBD-NH2. 2. Consider potential quenching or enhancement effects from other molecules present. |
Experimental Protocols
Protocol: Determining the pH-Dependent Fluorescence Profile of DBD-NH2
This protocol outlines the steps to characterize the effect of pH on the fluorescence of DBD-NH2.
Materials:
-
This compound (DBD-NH2)
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 3 to 10)
-
Spectrofluorometer
-
pH meter
-
High-purity water and solvents (e.g., DMSO for stock solution)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of DBD-NH2 (e.g., 1 mM) in a suitable organic solvent like DMSO. Store this solution protected from light.
-
Working Solution Preparation: For each pH value to be tested, prepare a working solution by diluting the stock solution into the corresponding buffer to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and fluorescence.
-
pH Measurement: Accurately measure and record the pH of each working solution using a calibrated pH meter.
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer. If the optimal wavelengths are unknown, first run excitation and emission scans for a sample in the expected optimal pH range.
-
Measure the fluorescence intensity of each working solution.
-
For a more detailed analysis, record the full emission spectrum for each pH value at a fixed excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
If a sigmoidal curve is obtained, the pKa can be determined from the inflection point of the curve.
-
Analyze any shifts in the emission maxima as a function of pH.
-
Data Presentation:
The collected data can be summarized in the following tables:
Table 1: Fluorescence Intensity of DBD-NH2 at Various pH Values
| pH | Fluorescence Intensity (Arbitrary Units) |
| 3.0 | |
| 4.0 | |
| 5.0 | |
| 6.0 | |
| 7.0 | |
| 8.0 | |
| 9.0 | |
| 10.0 |
Table 2: Excitation and Emission Maxima of DBD-NH2 at Various pH Values
| pH | Excitation Maximum (nm) | Emission Maximum (nm) |
| 3.0 | ||
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 8.0 | ||
| 9.0 | ||
| 10.0 |
Visualizations
The relationship between pH, the protonation state of DBD-NH2, and its fluorescence can be visualized as follows:
Caption: Effect of pH on the protonation state and fluorescence of DBD-NH2.
The experimental workflow for investigating the pH effect can be visualized with the following diagram:
Temperature stability of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the temperature stability of conjugates involving 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-Amine). Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and performance of your fluorescently labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DBD-Amine and its conjugates?
A1: Unconjugated DBD-Amine is typically a light yellow to orange crystalline powder that should be stored refrigerated at 2-8°C to maintain its stability.[1][2] For long-term storage, some suppliers recommend temperatures as low as -20°C. Once conjugated to a biomolecule, the storage conditions are often dictated by the stability of the biomolecule itself (e.g., protein, antibody, or oligonucleotide). For most protein conjugates, storage in single-use aliquots at -20°C or -80°C, often with a cryoprotectant like 50% glycerol, is recommended to prevent degradation from repeated freeze-thaw cycles.[3]
Q2: How does temperature affect the fluorescence of DBD-Amine conjugates during an experiment?
A2: Temperature can influence fluorescence in two primary ways:
-
Reversible Thermal Quenching: As temperature increases, the fluorescence intensity of most fluorophores, including benzoxadiazole derivatives, can decrease. This is often a reversible process caused by increased molecular vibrations and non-radiative decay pathways. The fluorescence should recover upon returning to the initial temperature.
-
Irreversible Thermal Degradation: At elevated temperatures, both the fluorophore and the conjugated biomolecule can undergo irreversible degradation. For the DBD-Amine core, degradation of similar 2,1,3-benzoxadiazole derivatives has been observed at temperatures around 300°C.[4][5] However, the conjugated biomolecule (e.g., a protein) will typically denature and degrade at much lower temperatures (e.g., >40-50°C), leading to a loss of function and potentially affecting the fluorescence signal.
Q3: What is the difference between thermal degradation and photobleaching?
A3: Both processes lead to an irreversible loss of fluorescence, but their causes differ:
-
Thermal Degradation: Is the breakdown of the fluorophore or the labeled molecule due to excessive heat. This can occur even in the absence of light.
Q4: Can I heat my DBD-Amine conjugate for a denaturation step in my protocol?
A4: This depends on the specific biomolecule and the temperature. While some benzoxadiazole cores are stable at high temperatures, the conjugate's stability is limited by the biomolecule.[4][9] For example, most proteins will denature when heated. If your protocol requires heating, it is crucial to first determine the melting temperature (Tm) of your specific conjugate using a thermal shift assay (see Experimental Protocols section). For derivatization reactions with similar benzoxadiazole compounds like NBD-F, temperatures between 35°C and 45°C have been used to optimize the reaction.[10]
Troubleshooting Guide
This guide addresses common issues related to the temperature stability of DBD-Amine conjugates.
| Problem | Possible Cause | Recommended Solution |
| No or weak fluorescence signal | 1. Degradation during storage: The conjugate may have been stored improperly (e.g., at room temperature, multiple freeze-thaw cycles).2. Degradation during conjugation: The conjugation reaction may have been performed at too high a temperature for the biomolecule.3. Instrument settings: Incorrect excitation/emission wavelengths are being used. | 1. Always store conjugates according to the biomolecule's requirements, typically at -20°C or -80°C in aliquots.[3]2. Perform conjugation reactions at room temperature or 4°C, as recommended for most amine-reactive dyes.[11]3. Verify the optimal excitation and emission wavelengths for your specific DBD-Amine conjugate (typically around 440 nm excitation and 550 nm emission).[12] |
| Fluorescence signal decreases over time during measurement | 1. Photobleaching: Continuous exposure to high-intensity excitation light is destroying the fluorophore.[6][7]2. Thermal Quenching (Reversible): The instrument or sample is heating up during the measurement, causing a temporary decrease in fluorescence.3. Thermal Degradation (Irreversible): The experimental temperature is too high, causing irreversible damage to the conjugate. | 1. Reduce the excitation light intensity, minimize exposure time, and use an antifade reagent if possible.[8]2. Use a temperature-controlled stage or plate reader. Check for signal recovery after cooling the sample back to the starting temperature.3. Determine the thermal stability limit of your conjugate using a thermal shift assay. Ensure your experimental temperature is well below the melting temperature (Tm). |
| Inconsistent or irreproducible results between experiments | 1. Variable sample temperature: Inconsistent temperature control between experiments can lead to variability in fluorescence intensity.2. Freeze-thaw cycles: Repeatedly freezing and thawing the same stock solution can degrade the conjugate.[3]3. Buffer components: Changes in buffer pH or composition can affect both the protein stability and the fluorophore's quantum yield. | 1. Ensure precise and consistent temperature control for all samples and experiments.2. Prepare single-use aliquots of your conjugate to avoid freeze-thaw cycles.3. Maintain consistent buffer conditions. Note that the fluorescence of some benzoxadiazole derivatives can be sensitive to solvent polarity and pH.[5] |
Quantitative Data
Table 1: Thermal Decomposition Kinetics of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD) at Various Temperatures
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁₂) (minutes) |
| 30 | 3.18 x 10⁻⁵ | 363 |
| 45 | 1.19 x 10⁻⁴ | 97.1 |
| 55 | 4.87 x 10⁻⁴ | 23.7 |
| 65 | 12.88 x 10⁻⁴ | 9.0 |
| 75 | 21.32 x 10⁻⁴ | 5.4 |
| Data from the kinetic study of CDNBD, a diazonium ion used as a derivatizing reagent.[2] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol allows for the prediction of the long-term stability of a DBD-Amine conjugate by subjecting it to elevated temperatures for a shorter duration.
Objective: To estimate the shelf-life of a DBD-Amine conjugate at its recommended storage temperature.
Methodology:
-
Sample Preparation: Prepare multiple, identical, single-use aliquots of the DBD-Amine conjugate in its final formulation buffer.
-
Temperature Incubation: Place sets of aliquots in incubators or water baths at a minimum of three elevated temperatures (e.g., 25°C, 40°C, and 50°C). Also, keep a control set at the recommended storage temperature (e.g., 4°C or -20°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature.
-
Analysis: Analyze the samples for critical quality attributes. This should include:
-
Fluorescence Intensity: Measure the fluorescence at the optimal excitation/emission wavelengths. A decrease in intensity indicates potential degradation.
-
Biomolecule Integrity: Use an appropriate method to assess the integrity of the biomolecule (e.g., SDS-PAGE for proteins, HPLC for oligonucleotides).
-
Functionality: If applicable, perform a functional assay (e.g., an ELISA for an antibody conjugate) to determine if the biological activity is retained.
-
-
Data Analysis: Plot the percentage of remaining fluorescence or activity against time for each temperature. Use the Arrhenius equation to model the degradation rates and predict the shelf-life at the recommended storage temperature.[13]
Caption: Workflow for Accelerated Stability Testing of Conjugates.
Protocol 2: Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol is used to determine the melting temperature (Tm) of a protein conjugate, which is a key indicator of its thermal stability.
Objective: To determine the temperature at which 50% of the protein conjugate is denatured.
Methodology:
-
Reagent Preparation:
-
Reaction Setup:
-
In the wells of a qPCR plate, mix the protein conjugate solution with the fluorescent dye to its final working concentration (e.g., 5X).
-
Include appropriate controls: buffer with dye only (no protein) and buffer with protein only (no dye).
-
-
Instrument Setup:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence (e.g., using the FAM or SYBR Green channel) while gradually increasing the temperature.[15]
-
Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C per minute).[17]
-
-
Data Acquisition & Analysis:
-
The instrument will record fluorescence intensity as a function of temperature.
-
As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
At very high temperatures, the protein may aggregate, leading to a decrease in fluorescence.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve (dF/dT).[18]
-
References
- 1. Lyophilization and enhanced stability of fluorescent protein nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 7. edge-ai-vision.com [edge-ai-vision.com]
- 8. biotium.com [biotium.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. biotium.com [biotium.com]
- 16. Fluorometric Estimation of Viral Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Fluorescence with DBD-A Labeled Proteins
Welcome to the technical support center for DBD-A labeled proteins. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DBD-A, an environmentally sensitive fluorescent dye, for protein labeling and are encountering issues with low fluorescence signals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DBD-A and why is it considered an environmentally sensitive dye?
DBD-A is an amine-reactive fluorescent dye belonging to the[1][2]dioxolo[4,5-f][1][2]benzodioxole (DBD) family. The "A" in DBD-A designates it as an amine-reactive derivative, typically containing an N-hydroxysuccinimide (NHS) ester that allows for covalent labeling of primary amines (e.g., lysine residues and the N-terminus) on proteins.
DBD dyes are known for their sensitivity to the local microenvironment.[1][3] Their fluorescence properties, including quantum yield and lifetime, are highly dependent on the polarity of their surroundings. In aqueous or polar environments, the fluorescence of DBD dyes is often significantly quenched (reduced), while in more non-polar or hydrophobic environments, their fluorescence can be substantially enhanced.[4] This property makes them excellent probes for studying protein conformational changes, binding events, and localization in different cellular compartments.
Q2: I've labeled my protein with DBD-A, but the fluorescence signal is very weak. Does this mean the labeling reaction failed?
Not necessarily. A low fluorescence signal with a DBD-A labeled protein can be due to several factors other than a failed labeling reaction.[3] Because DBD-A is environmentally sensitive, its fluorescence is naturally low in aqueous buffers.[4] The weak signal might be inherent to the labeled protein in its current buffer environment.
Other potential causes for a low signal include:
-
Fluorescence Quenching: The dye's fluorescence may be quenched by the local environment on the protein surface or by the aqueous buffer.[3]
-
Over-labeling (Dye-Dye Quenching): If too many dye molecules are attached to a single protein, they can quench each other's fluorescence.[3][5]
-
Suboptimal Buffer Conditions: The pH and composition of the buffer can influence both the labeling efficiency and the dye's fluorescence.[5]
-
Protein Aggregation: Aggregated proteins can lead to fluorescence quenching.
-
Photobleaching: Excessive exposure to the excitation light source can irreversibly destroy the fluorophore.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence signal with your DBD-A labeled protein.
Step 1: Verify Labeling Efficiency
Before troubleshooting fluorescence-related issues, it's crucial to confirm that the protein has been successfully labeled.
Q: How can I confirm that my protein is labeled with DBD-A?
You can verify labeling by:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of your purified labeled protein. You should see the characteristic absorbance peak of the protein (around 280 nm) and a peak corresponding to the DBD-A dye.
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel. Under UV illumination, you should see a fluorescent band at the molecular weight of your protein. This confirms that the dye is covalently attached to the protein.[5]
A logical workflow for troubleshooting labeling efficiency is as follows:
References
- 1. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling [mdpi.com]
- 2. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Impact of buffer components on 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole reactivity
Welcome to the technical support center for 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBD-NH2) and what are its primary applications?
A1: this compound (DBD-NH2) is a fluorescent molecule, also known as a fluorophore.[1] It and its derivatives are valuable tools in various research and industrial applications.[1] Key applications include:
-
Fluorescent Probes: Used in biological imaging to visualize cellular processes with high sensitivity and specificity.[1][2]
-
Derivatizing Reagents: They react with specific functional groups, such as thiols and amines, to allow for their detection and quantification in complex mixtures using techniques like High-Performance Liquid Chromatography (HPLC).
-
Drug Development: Its unique chemical structure makes it a candidate for developing new pharmaceuticals that target specific biological pathways.[1][2]
-
Analytical Chemistry: Serves as a reagent in various analytical methods to aid in the detection of other compounds.[1]
Q2: How does the reactivity of DBD-NH2 and its derivatives generally depend on pH?
A2: The reactivity of DBD-NH2 and its derivatives, particularly when targeting amines and thiols, is highly pH-dependent. Generally, alkaline conditions are favored for the derivatization of amines. For instance, the optimal pH for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is typically between 8.3 and 8.5.[3] At this pH, the primary amines are deprotonated and more nucleophilic, which enhances their reactivity towards the fluorescent label.[3] For derivatizing thiols, a pH around 8.0 is often effective.
Q3: What types of buffers are recommended for use with DBD-NH2?
A3: It is crucial to use amine-free buffers to avoid competition between the buffer components and the target molecule for reaction with the derivatizing agent.[3] Recommended buffers include:
Q4: Are there any buffer components that should be avoided?
A4: Yes. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will react with the derivatizing agent, reducing the labeling efficiency of the target molecule.[3][4]
Q5: How does temperature affect the derivatization reaction?
A5: Higher temperatures generally accelerate the rate of chemical reactions, including the derivatization with DBD-NH2 and its analogs. However, a competing reaction, hydrolysis (the reaction with water), is also accelerated at higher temperatures.[4] For sensitive biological molecules like proteins, performing the reaction at a lower temperature (e.g., 4°C) can help minimize both protein degradation and the hydrolysis of the labeling reagent, although this may require longer reaction times.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient Derivatization: The reaction between DBD-NH2 and the target molecule may not have proceeded efficiently. | * Optimize pH: Ensure the reaction buffer is within the optimal pH range (typically 8.0-9.0 for amines). The reactivity of the target amine is highly dependent on its pKa. * Check Buffer Composition: Verify that the buffer is free of primary and secondary amines (e.g., Tris, glycine). * Increase Reactant Concentration: A higher concentration of the target molecule or the labeling reagent may be necessary. * Extend Reaction Time or Increase Temperature: Allow the reaction to proceed for a longer duration or consider a moderate increase in temperature, while being mindful of the stability of your sample and the reagent. |
| Hydrolysis of the Reagent: The reactive group of the DBD-NH2 derivative (if applicable, e.g., an NHS ester) may have been hydrolyzed by water before it could react with the target. | * Prepare Reagent Fresh: Always prepare solutions of the derivatizing agent immediately before use. * Use Anhydrous Solvents: Dissolve the reagent in an anhydrous solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[3][4] Keep the final concentration of the organic solvent low (typically <10%) to avoid denaturing biological samples.[4] * Control pH: The rate of hydrolysis increases significantly with increasing pH.[4] Avoid unnecessarily high pH values. | |
| Degradation of the Fluorophore: The fluorescent properties of the DBD-NH2 molecule may have been compromised. | * Protect from Light: Store the reagent and conduct the experiment protected from light to prevent photobleaching. * Check for Oxidizing or Reducing Agents: Some buffer additives can degrade the fluorophore. Ensure the absence of strong oxidizing or reducing agents in your reaction mixture. | |
| High Background Fluorescence | Excess Unreacted Reagent: A large excess of the fluorescent labeling reagent that did not react with the target molecule can contribute to high background. | * Purify the Labeled Product: After the reaction, it is essential to remove the unreacted dye. Common methods include gel filtration, dialysis, or chromatography.[3] * Optimize Reagent Ratio: While a molar excess of the labeling reagent is often used, an excessive amount can lead to high background. Empirically determine the optimal molar ratio of reagent to target molecule. |
| Non-specific Binding: The fluorescent probe may be non-specifically binding to other molecules or surfaces in your sample. | * Include Washing Steps: Incorporate thorough washing steps in your experimental protocol to remove non-specifically bound molecules. * Use Blocking Agents: For assays involving surfaces (e.g., microplates, blots), consider using a blocking agent to prevent non-specific adsorption. | |
| Inconsistent or Irreproducible Results | Variability in Reagent Activity: The derivatizing reagent may have degraded due to improper storage or handling. | * Proper Storage: Store the reagent desiccated and at the recommended temperature (typically -20°C). Allow the vial to warm to room temperature before opening to prevent condensation.[3] * Use Fresh Aliquots: If a stock solution in an organic solvent is prepared, store it in small, tightly sealed aliquots at -20°C and use a fresh aliquot for each experiment.[3] |
| Fluctuations in Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes. | * Maintain Consistent Conditions: Carefully control and monitor the pH, temperature, and incubation times for all experiments. * Use a Reliable Buffer System: Ensure the buffer has sufficient capacity to maintain a stable pH throughout the reaction. |
Data Presentation
Table 1: Recommended Buffers for Derivatization Reactions
| Buffer Type | Typical pH Range | Notes |
| Phosphate | 6.5 - 8.0 | Commonly used and generally compatible. |
| Borate | 8.0 - 10.0 | Effective for reactions requiring a more alkaline pH. |
| Bicarbonate | 9.0 - 10.5 | Another good option for reactions at higher pH. |
| HEPES | 7.0 - 8.0 | A zwitterionic buffer that can be useful in biological experiments. |
Table 2: Half-life of N-hydroxysuccinimide (NHS) Esters in Aqueous Solution (as an indicator of hydrolysis rates for reactive derivatives)
This data is for generic NHS esters and serves as an approximation for the stability of reactive derivatives of DBD-NH2.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[3] |
| 8.6 | 4 | 10 minutes[3] |
Data suggests that hydrolysis is significantly faster at a more alkaline pH.
Experimental Protocols
General Protocol for Labeling a Protein with a DBD-NH2 Derivative (e.g., an NHS ester)
This protocol provides a general guideline. Optimization will be required for specific proteins and applications.
-
Reagent Preparation:
-
Labeling Reaction:
-
Calculate the required amount of the DBD-NH2 derivative. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[3]
-
Add the calculated volume of the stock solution to the protein solution while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[3] For sensitive proteins, the incubation can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).[3]
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the storage buffer, collecting the fractions that contain the protein, which will be visibly colored and/or fluorescent. The unreacted dye will elute later.
-
Visualizations
Caption: General workflow for labeling proteins with a DBD-NH2 derivative.
Caption: A troubleshooting decision tree for low fluorescence signal.
References
Identifying unknown peaks in HPLC after DBD derivatization.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unknown peaks in High-Performance Liquid Chromatography (HPLC) after Dielectric Barrier Discharge (DBD) derivatization.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks in my chromatogram after DBD derivatization. What is the first step?
The appearance of an unknown peak can be a critical finding that requires a systematic investigation.[1] The first step is to determine if the peak is a genuine component of the sample or an artifact. A logical approach involves a series of diagnostic injections to isolate the source of the peak.
Initial Diagnostic Steps:
-
Blank Injection: Inject the mobile phase or sample solvent alone. If the peak is absent, it is likely related to the sample, the derivatization reagent, or their interaction.[2] If the peak appears, it may originate from system contamination or the mobile phase itself.[3]
-
Reagent Blank: Prepare and inject a blank sample containing only the derivatization reagent and the reaction solvent. This helps identify if the unknown peak is an impurity in the DBD reagent, a degradation product, or a byproduct of the reagent under reaction conditions.
-
No Injection Run: If your system allows, run the gradient without any injection. This can help rule out issues related to the autosampler and injector.[4]
Q2: What are "ghost peaks" and how can I identify their source?
Ghost peaks are spurious peaks that are not related to the sample itself.[5] They can originate from various sources, including the HPLC system, mobile phase, or sample preparation process.[3][5] One often-overlooked cause is dissolved air (specifically oxygen) in the sample solvent, which can produce a peak when there's a difference in dissolved gas content between the sample and the mobile phase.[6]
Contaminants in the mobile phase, especially in gradient elution, can accumulate on the column at low organic concentrations and then elute as sharp peaks when the solvent strength increases.[4] Carryover from a previous injection due to an inadequate needle wash in the autosampler is another common cause.[5]
Q3: The unknown peak only appears after the derivatization reaction. What are the likely causes?
If the peak is absent in both the underivatized sample and the reagent blank, its origin is likely the derivatization process itself. Potential causes include:
-
Reaction Byproducts: The chemical reaction between the DBD reagent and your analyte may produce secondary products.[7]
-
Excess Reagent or Degradation Products: The derivatizing reagent itself or its byproducts can sometimes be detected.[8] While pre-column derivatization allows for the removal of excess reagent, this is not always complete.[8]
-
Incomplete Reaction: If the derivatization reaction does not go to completion, you may see peaks corresponding to the original analyte and the derivatized product, as well as potentially other intermediates.
-
Sample Matrix Effects: Components in the sample matrix may react with the DBD derivatization agent, creating new, unexpected peaks.
Q4: How can I get more information about the identity of an unknown peak using my current HPLC system?
If your HPLC system is equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD), you can obtain the UV-Vis spectrum of the unknown peak. This spectrum provides valuable information:
-
Structural Clues: The UV spectrum can offer hints about the peak's structure, such as the presence of aromatic rings or conjugated systems.[1]
-
Peak Purity Analysis: It can help determine if a single chromatographic peak consists of one or multiple co-eluting compounds. A spectrally homogeneous peak will produce a consistent spectrum across its width.
-
Peak Tracking: The UV spectrum serves as a "fingerprint" that allows you to track the peak if you need to modify the HPLC method for further investigation, such as for LC-MS analysis.[1]
Q5: When should I use Mass Spectrometry (MS) to identify an unknown peak?
Mass Spectrometry is the most powerful tool for identifying unknown compounds.[9] You should consider using LC-MS when:
-
The unknown peak is persistent and its source cannot be identified through simpler troubleshooting.
-
You need to determine the precise molecular weight and elemental formula of the unknown compound.[10]
-
You need to obtain structural information through fragmentation patterns (MS/MS).[10][11]
Many modern HPLC methods using volatile buffers (like formic acid or ammonium acetate) are directly compatible with MS.[1][9] If your method uses non-volatile buffers, such as phosphate, method modification will be necessary to replace them with an MS-compatible alternative before analysis.[1]
Troubleshooting Guide and Data
Systematic Investigation Workflow
The following diagram outlines a systematic workflow for identifying the source of an unknown peak.
Caption: A decision tree for systematically identifying the source of unknown HPLC peaks.
Table 1: Common Sources of Unknown Peaks and Recommended Actions
| Observation | Potential Cause | Recommended Action(s) |
| Peak appears in blank mobile phase injection. | Mobile phase contamination or system contamination.[4] | Prepare fresh mobile phase using high-purity solvents. Flush the entire HPLC system. Check for contamination from solvent bottle caps or filters.[3] |
| Peak appears after injecting reagent blank (no analyte). | Impurity in the derivatization reagent or a degradation product. | Source a new batch of the DBD derivatization reagent. Check reagent preparation and storage conditions. |
| Peak is present only when the derivatized sample is injected. | Sample impurity, reaction byproduct, or incomplete derivatization.[7] | Analyze the underivatized sample to check for the impurity. Optimize derivatization reaction conditions (time, temp, pH).[12] |
| Peak shape is broad or distorted. | Column overload, column void, or extra-column volume.[13][14] | Dilute the sample or reduce injection volume.[13] If the problem persists, flush or replace the column. |
| Retention time of the unknown peak is inconsistent. | Fluctuations in pump flow rate, mobile phase composition, or column temperature.[14] | Degas mobile phase thoroughly. Check pump seals and check valves for wear. Ensure stable column temperature.[14] |
| Peak appears randomly. | Carryover from autosampler.[5] | Perform multiple blank injections after a concentrated sample to check for carryover. Optimize the autosampler needle wash method and solvent. |
Table 2: Comparison of Detectors for Unknown Peak Identification
| Detector Type | Information Provided | Advantages | Limitations |
| UV-Vis | Absorbance at a single or few wavelengths. | Simple, robust, and widely available. | Provides very limited structural information. Useless for compounds with no chromophore. |
| Diode Array (DAD/PDA) | Full UV-Vis spectrum of the eluting peak. | Can provide structural clues and assess peak purity.[1] Allows for peak tracking during method development.[1] | Cannot distinguish between isomers with identical spectra. Less sensitive than MS. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the molecule. | Highly sensitive and specific. Provides molecular weight, which is critical for identification.[9] | Requires volatile mobile phases.[1] Ionization efficiency can vary significantly between compounds. |
| Tandem MS (MS/MS) | Fragmentation pattern of the parent ion. | Provides detailed structural information for definitive identification of the unknown compound.[10] | More complex and expensive instrumentation. Requires expertise for data interpretation. |
Experimental Protocols
Protocol 1: General Pre-Column DBD Derivatization
This protocol provides a general framework for pre-column derivatization. Conditions such as solvent, temperature, and time should be optimized for the specific analyte and DBD reagent.
Objective: To chemically modify the analyte using a DBD reagent prior to HPLC analysis to enhance detectability.[15]
Materials:
-
Analyte stock solution
-
DBD derivatization reagent solution (e.g., DBD-Pro-Cl, DBD-PZ)
-
Reaction buffer (e.g., borate buffer)
-
Reaction termination solution (if applicable)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Vials, pipettes, heating block, vortex mixer
Procedure:
-
Sample Preparation: Pipette a defined volume of the sample or standard solution into a clean reaction vial.
-
Reagent Addition: Add the reaction buffer, followed by the DBD derivatization reagent solution. The order and ratio should be optimized.
-
Reaction Incubation: Vortex the mixture thoroughly. Place the vial in a heating block at the optimized temperature (e.g., 60-70°C) for the specified duration (e.g., 15-30 minutes).[16]
-
Reaction Termination: After incubation, stop the reaction by placing the vial in an ice bath or by adding a termination reagent.[16]
-
Dilution & Injection: Dilute the final reaction mixture with the mobile phase or an appropriate solvent to a suitable concentration for HPLC analysis.
-
Analysis: Inject the derivatized sample into the HPLC system.
Caption: A workflow diagram for a typical pre-column DBD derivatization procedure.
References
- 1. sgs.com [sgs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Unknow peak detected in HPLC-UV - Chromatography Forum [chromforum.org]
- 5. hplc.eu [hplc.eu]
- 6. Peaks from Dissolved Air in Sample Solvent : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 10. Identification of an unknown extraneous contaminant in pharmaceutical product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole vs NBD-F for amine labeling
A Comparative Guide to Amine Labeling: 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) vs. 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of primary and secondary amines, the choice of derivatization agent is critical for achieving optimal sensitivity and reliability. This guide provides an objective comparison of two widely used fluorogenic reagents from the benzofurazan family: 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). Both reagents are intrinsically non-fluorescent and react with amines to yield highly fluorescent and stable adducts, making them ideal for chromatographic and other fluorescence-based analytical techniques.[1][2]
Overview and Reaction Mechanism
Both DBD-F and NBD-F react with primary and secondary amines via a nucleophilic aromatic substitution mechanism.[2][3] The fluorine atom at the 4-position of the benzoxadiazole ring is displaced by the nucleophilic amine, forming a stable fluorescent derivative. This reaction typically proceeds under mild, slightly alkaline conditions.[2] While NBD-F has been a long-standing choice for amine derivatization, DBD-F has emerged as a valuable alternative with distinct spectral properties.
The core structure of both molecules is the 2,1,3-benzoxadiazole (benzofurazan) skeleton. The key difference lies in the electron-withdrawing group at the 7-position: a nitro group for NBD-F and a dimethylaminosulfonyl group for DBD-F. This structural difference significantly influences the fluorescence characteristics of the resulting amine adducts.[1]
Quantitative Data Comparison
The selection of a labeling reagent often depends on its specific photophysical and chemical properties. The following table summarizes the key quantitative data for DBD-F and NBD-F.
| Property | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Molecular Formula | C₈H₈FN₃O₃S | C₆H₂FN₃O₃ |
| Molecular Weight | 245.23 g/mol [4] | 183.10 g/mol [2] |
| Excitation Maximum (λex) | ~450-460 nm[1] | ~470 nm[2] |
| Emission Maximum (λem) | ~560-570 nm[1] | ~530-540 nm[2] |
| Stokes Shift | ~110-120 nm | ~60-70 nm |
| Quantum Yield (Φ) | Data for specific amine adducts is not readily available, but generally high in non-polar environments. | Can be low in aqueous solutions (<0.01 for some amine adducts) but is around 0.3 for primary aliphatic amine derivatives in methanol.[5] |
| Optimal Reaction pH | Weakly basic (pH 8-9.5) | Weakly basic (pH 8-9.5)[2][6] |
| Typical Reaction Conditions | 60°C for 5-30 minutes | 60°C for 1-5 minutes[2][6] |
Performance Comparison
Reactivity
NBD-F is known for its high reactivity, allowing for rapid derivatization of amines, often within minutes at 60°C.[2][6] This makes it particularly suitable for high-throughput applications and automated analytical systems. While direct kinetic comparisons are scarce, the reaction of DBD-F with amines is also efficient under similar conditions, though it may require slightly longer reaction times in some cases. It is noteworthy that NBD-F is significantly more reactive than its chloro-substituted analog, NBD-Cl.[7][8]
Spectral Properties and Sensitivity
A key advantage of DBD-F is its larger Stokes shift (~110-120 nm) compared to NBD-F (~60-70 nm). A larger Stokes shift minimizes self-absorption and reduces background interference, which can lead to improved sensitivity in fluorescence detection. The excitation and emission wavelengths of DBD-F adducts are red-shifted compared to NBD-F adducts. The longer wavelength emission of DBD-F derivatives (~560-570 nm) can be advantageous in biological samples, as it helps to reduce interference from autofluorescence, which is typically more pronounced at shorter wavelengths.
Both reagents are fluorogenic, meaning they are essentially non-fluorescent until they react with an amine, which minimizes background signal from unreacted reagent.[1][2] The detection limits for amino acids derivatized with NBD-F are in the low femtomole range.[9] While specific detection limits for DBD-F are not as widely reported, its favorable spectral properties suggest it can also achieve high sensitivity.
Stability
The amine adducts of both NBD-F and DBD-F are generally stable, allowing for reliable analysis by techniques such as HPLC.[10] The reagents themselves should be stored protected from light and moisture to prevent degradation.
Experimental Protocols
The following are general protocols for the derivatization of amines using NBD-F and DBD-F for subsequent HPLC analysis. Optimization may be required for specific applications.
Amine Labeling with NBD-F
Materials:
-
NBD-F
-
Amine-containing sample
-
Acetonitrile or other suitable organic solvent
-
HCl solution (e.g., 50 mM) to stop the reaction
Procedure:
-
Prepare NBD-F Solution: Prepare a stock solution of NBD-F (e.g., 10-50 mM) in acetonitrile. This solution should be prepared fresh and protected from light.
-
Sample Preparation: Dissolve or dilute the amine-containing sample in the borate buffer.
-
Derivatization Reaction: Mix the sample solution with the NBD-F solution in a suitable molar excess (e.g., 2-10 fold excess of reagent).
-
Incubation: Incubate the reaction mixture at 60°C for 1-5 minutes in the dark.[6]
-
Reaction Termination: Cool the mixture on ice and add HCl solution to stop the reaction and stabilize the derivatives.
-
Analysis: The resulting solution can be directly injected into an HPLC system for analysis.
Amine Labeling with DBD-F
Materials:
-
DBD-F
-
Amine-containing sample
-
Borate buffer (50-100 mM, pH 8.0-9.5)
-
Acetonitrile or other suitable organic solvent
-
HCl solution (e.g., 50 mM) to stop the reaction
Procedure:
-
Prepare DBD-F Solution: Prepare a stock solution of DBD-F (e.g., 10-50 mM) in acetonitrile. Protect from light.
-
Sample Preparation: Dissolve or dilute the amine-containing sample in the borate buffer.
-
Derivatization Reaction: Mix the sample solution with the DBD-F solution in an appropriate molar excess.
-
Incubation: Incubate the reaction mixture at 60°C for 5-30 minutes in the dark.
-
Reaction Termination: Cool the mixture on ice and add HCl solution to stop the reaction.
-
Analysis: The sample is now ready for HPLC analysis.
Conclusion
Both DBD-F and NBD-F are highly effective fluorogenic reagents for the sensitive detection of primary and secondary amines.
-
NBD-F is a well-established reagent with very high reactivity, making it ideal for applications requiring rapid labeling. Its spectral properties are suitable for many standard fluorescence detection systems.
-
DBD-F offers the significant advantage of a larger Stokes shift and longer emission wavelength. These characteristics can lead to higher sensitivity by reducing background interference and autofluorescence, which is particularly beneficial when analyzing complex biological samples.
The choice between DBD-F and NBD-F will depend on the specific requirements of the assay. For applications where speed is paramount, NBD-F may be preferred. However, for analyses where maximizing sensitivity and minimizing background fluorescence are critical, DBD-F presents a compelling alternative. Researchers are encouraged to evaluate both reagents under their specific experimental conditions to determine the optimal choice for their application.
References
- 1. Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. NBD-F | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Conjugation: 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole vs. Fluorescein Isothiocyanate (FITC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fluorescent labels for antibody conjugation: 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) and the well-established Fluorescein isothiocyanate (FITC). The selection of an appropriate fluorophore is critical for the success of immunoassays, including flow cytometry, immunofluorescence microscopy, and ELISAs. This document aims to provide an objective comparison based on available experimental data and chemical principles to aid in the selection of the optimal dye for your research needs.
Executive Summary
Fluorescein isothiocyanate (FITC) is a widely used fluorescent label for antibodies, known for its high quantum yield and well-established conjugation protocols. However, it is also known to be susceptible to photobleaching and its fluorescence is pH-sensitive. This compound (DBD-NH2) belongs to the benzoxadiazole family of fluorophores. While less commonly used for antibody conjugation, benzoxadiazole derivatives have shown promise as fluorescent probes with properties such as large Stokes shifts, high photostability, and environmental sensitivity.
This guide presents a side-by-side comparison of the key performance characteristics of both dyes. It is important to note that while extensive data is available for FITC, the information for DBD-NH2 in the context of antibody conjugation is limited. Therefore, some of the properties of DBD-NH2 are inferred from studies on related benzoxadiazole compounds.
Data Presentation: Quantitative Comparison
| Property | This compound (DBD-NH2) | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum (λex) | ~450-470 nm (estimated) | ~495 nm[1] |
| Emission Maximum (λem) | ~560-590 nm (estimated)[2] | ~525 nm[1] |
| Molar Extinction Coefficient (ε) | Data not available for antibody conjugates | ~75,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | >0.56 (for a related maleimido derivative in aqueous solution)[3] | ~0.92 (in 0.01 M NaOH)[4] |
| Photostability | Generally higher than FITC (inferred from related benzoxadiazole dyes)[3] | Prone to photobleaching[5][6][7] |
| Reactive Group | Primary Amine (-NH2) | Isothiocyanate (-N=C=S)[1] |
| Target on Antibody | Carboxyl groups (on Aspartic and Glutamic acid residues) via activation | Primary amines (on Lysine residues and the N-terminus)[8] |
| pH Sensitivity of Fluorescence | Likely sensitive to environmental polarity[3] | Yes, fluorescence decreases at lower pH |
| Molecular Weight | ~272.3 g/mol | ~389.4 g/mol |
Experimental Protocols
Antibody Conjugation with FITC
The isothiocyanate group of FITC reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable thiourea bond.[8]
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
FITC powder
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Antibody: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to ensure the primary amines are deprotonated and ready for reaction. Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add the desired amount of the FITC solution. The optimal molar ratio of FITC to antibody should be determined empirically, but a starting point of 10-20 moles of FITC per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted FITC and by-products by passing the conjugation mixture through a size-exclusion chromatography column equilibrated with PBS. The first colored peak to elute is the FITC-conjugated antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Proposed Antibody Conjugation with DBD-NH2
As DBD-NH2 contains a primary amine, it cannot directly react with the amines on an antibody. Instead, the carboxyl groups on the antibody's aspartic and glutamic acid residues must be activated to react with the amine of DBD-NH2. A common method for this is using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Materials:
-
Purified antibody (2-10 mg/mL in an amine-free and carboxyl-free buffer, e.g., MES buffer)
-
DBD-NH2
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction Buffer (e.g., 0.1 M Borate buffer, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Antibody: Dialyze the antibody against the Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Activate Antibody: Add a molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Prepare DBD-NH2 Solution: Dissolve DBD-NH2 in a minimal amount of DMSO or DMF.
-
Conjugation Reaction: Add the dissolved DBD-NH2 to the activated antibody solution. Adjust the pH of the reaction mixture to 8.0-8.5 with the Reaction Buffer to facilitate the reaction with the amine group of DBD-NH2.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the DBD-NH2-conjugated antibody from unreacted dye and by-products using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of DBD-NH2 (around 450-470 nm).
Mandatory Visualizations
Chemical Structures
References
- 1. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antibody Labeling Methods: Novus Biologicals [novusbio.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Alternatives to 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole for fluorescence labeling
For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of biomolecules, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. While 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) is a known reagent, a variety of alternatives offer a broad spectrum of photophysical properties and reactivity profiles. This guide provides an objective comparison of the performance of common alternatives to DBD-NH2, supported by experimental data, to facilitate an informed choice for your specific research needs.
Performance Comparison of Amine-Reactive Fluorescent Probes
The decision to select a fluorescent label is multifaceted, depending on factors such as the nature of the target molecule, the required sensitivity, the stability of the fluorescent conjugate, and the available instrumentation. The following table summarizes key quantitative performance metrics for DBD-NH2 and its common alternatives.
| Fluorophore | Reactive Group | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability | Adduct Stability |
| DBD-NH2 | Amine | ~380 | ~510 | Data not readily available | Data not readily available | Moderate | Stable |
| Dansyl Chloride | Sulfonyl Chloride | ~340 | ~520 | ~4,300[1] | 0.07 - 0.7 (environment-dependent)[1] | Moderate | Stable sulfonamide bond |
| Fluorescamine | Lactone | ~381-390[2][3] | ~470-475[2][3] | ~3,800-25,900 (reagent in ether) | 0.1 - 0.2 (for amine adducts) | Low | Less stable, prone to hydrolysis[3] |
| o-Phthalaldehyde (OPA) | Aldehyde | ~340 | ~455 | ~10 OD units per mole of εNH2 at 340 nm | High (greater than fluorescamine)[4] | Low | Less stable, requires immediate analysis[5] |
| NBD-Cl | Chloro | ~465-485[6][7] | ~535-540[6][7] | ~22,000 - 25,000[7][8] | ~0.3 (in MeOH), <0.01 (in water)[7][8] | Moderate | Stable |
Chemical Principles of Amine-Reactive Labeling
The covalent attachment of a fluorescent dye to a biomolecule hinges on the reaction between a reactive group on the dye and a functional group on the target. For the labeling of proteins and peptides, the most commonly targeted functional groups are the primary amines of lysine side chains and the N-terminus. The alternatives to DBD-NH2 discussed here employ different reactive moieties to achieve this conjugation.
References
- 1. Dansyl chloride | 605-65-2 | Benchchem [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Fluorescamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. biotium.com [biotium.com]
- 7. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Navigating the Landscape of Primary Amine Detection: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a cornerstone of many analytical workflows. The selection of a suitable fluorescent labeling reagent is critical for achieving desired sensitivity and specificity. This guide provides a comprehensive comparison of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A) with established alternatives—Dansyl Chloride, Fluorescamine, and o-Phthalaldehyde (OPA)—supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Performance Comparison of Amine-Reactive Fluorescent Probes
The choice of a fluorescent label is dictated by the specific requirements of the experiment, including the nature of the sample, the presence of interfering substances, and the desired sensitivity. The following table summarizes the key characteristics of DBD-A and its alternatives.
| Feature | This compound (DBD-A) | Dansyl Chloride | Fluorescamine | o-Phthalaldehyde (OPA) |
| Reactive Towards | Likely low to negligible reactivity with primary amines.[1] | Primary and secondary amines.[2] | Primarily primary amines. | Primarily primary amines (in the presence of a thiol).[3] |
| Excitation Max (nm) | ~460 | ~333 (in DMF) | ~390 | ~340 |
| Emission Max (nm) | ~570 | ~515 (in DMF) | ~475 | ~455 |
| Quantum Yield | Data not available for amine adducts | Environment-sensitive, can be high in non-polar environments. | Generally high. | High. |
| Reaction pH | Not applicable for amine labeling | Alkaline (pH 9.5-10.0).[2] | Alkaline (pH 8.0-9.0).[2] | Alkaline (pH 9.0-11.0) |
| Reaction Time | Not applicable for amine labeling | 30-120 minutes at elevated temperatures.[2] | Nearly instantaneous at room temperature.[2] | Minutes at room temperature. |
| Reagent Fluorescence | Fluorescent | Fluorescent | Non-fluorescent (hydrolysis products are also non-fluorescent). | Non-fluorescent (requires a thiol co-reagent). |
| Stability of Product | Not applicable for amine adducts | Stable sulfonamide adducts. | Stable pyrrolinone derivatives. | Unstable isoindole derivatives. |
| Key Advantages | Potential as a fluorescent probe in other contexts. | Reacts with secondary amines; environmentally sensitive fluorescence. | Fast reaction; low background fluorescence. | High sensitivity; fluorogenic. |
| Limitations | Unlikely to be an effective primary amine labeling agent. | Reagent is fluorescent; slower reaction time. | Does not react with secondary amines (e.g., proline). | Requires a thiol; product is unstable. |
Understanding the Specificity of this compound (DBD-A)
The chemical structure of DBD-A suggests a low likelihood of it being an effective reagent for labeling primary amines. The molecule itself contains a primary aromatic amine at the 7-position, which is generally unreactive for labeling other amines. The dimethylaminosulfonyl group at the 4-position is a sulfonamide, which is a stable functional group and not a reactive sulfonyl chloride.
Experimental evidence from a closely related compound, 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), supports this assessment. DBD-F was found to be a thiol-specific reagent and showed no reaction with amino acids such as alanine (a primary amine) and proline (a secondary amine).[1] The reactivity of DBD-F is attributed to the fluoro group, which acts as a leaving group. In DBD-A, this reactive site is replaced by a non-leaving amino group. Therefore, it is unlikely that DBD-A will react with primary amines to form a stable fluorescent product under typical labeling conditions.
While DBD-A may not be suitable for primary amine labeling, its inherent fluorescence suggests potential applications as a fluorescent probe in other biological contexts, possibly for sensing specific ions or changes in the microenvironment.
Established Alternatives for Primary Amine Labeling
For robust and reliable quantification of primary amines, researchers can turn to several well-characterized fluorescent probes.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.[2] This makes it a versatile reagent for a wide range of applications, including the analysis of amino acids and peptides. The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, a property that can be exploited in studies of protein conformation and ligand binding. However, the reagent itself is fluorescent, necessitating the removal of unreacted Dansyl Chloride before measurement to avoid high background signals. The reaction typically requires alkaline conditions and elevated temperatures.
Fluorescamine
Fluorescamine is a fluorogenic reagent that is itself non-fluorescent. It reacts almost instantaneously with primary amines at room temperature to form highly fluorescent pyrrolinone derivatives.[2] Excess reagent is rapidly hydrolyzed to non-fluorescent products, resulting in very low background fluorescence and eliminating the need for a purification step. A key limitation of fluorescamine is its inability to react with secondary amines like proline.
o-Phthalaldehyde (OPA)
Similar to fluorescamine, OPA is a fluorogenic reagent that yields a fluorescent product only upon reaction with a primary amine. This reaction requires the presence of a thiol, such as 2-mercaptoethanol, to form a fluorescent isoindole derivative. OPA is known for its high sensitivity and is widely used in the analysis of amino acids.[3] A significant drawback of the OPA method is the instability of the fluorescent adduct, requiring immediate measurement after the reaction.
Experimental Protocols
Detailed methodologies for the use of the established primary amine labeling reagents are provided below.
Dansyl Chloride Derivatization for HPLC Analysis
This protocol is a general guideline for the pre-column derivatization of amino acids for HPLC analysis.
Materials:
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone)
-
Amino acid standards or sample
-
0.1 M Sodium bicarbonate buffer (pH 9.5)
-
Acetone
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
To 100 µL of the amino acid sample, add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[2]
-
After incubation, evaporate the acetone under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Detect the dansylated amino acids using fluorescence detection with excitation at approximately 333 nm and emission at approximately 515 nm.
Fluorescamine Labeling for Protein Quantification
This protocol provides a general procedure for labeling proteins with fluorescamine for quantification.
Materials:
-
Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO)
-
Protein standards and samples in a suitable buffer (e.g., phosphate or borate buffer, pH 8.0-9.0)
-
Fluorometer
Procedure:
-
Pipette the protein standards and samples into a 96-well microplate or cuvettes.
-
Rapidly add the fluorescamine solution to the protein solutions while vortexing or mixing. A typical ratio is 1 part fluorescamine solution to 3 parts protein solution.
-
The reaction is nearly instantaneous.[2]
-
Measure the fluorescence immediately.
-
Excite the sample at approximately 390 nm and measure the emission at approximately 475 nm.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of the unknown protein sample by interpolating its fluorescence from the standard curve.
OPA Derivatization for Amino Acid Analysis
This protocol outlines the pre-column derivatization of amino acids using OPA for HPLC.
Materials:
-
OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Amino acid standards or sample
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
In a vial, mix a small volume of the amino acid sample with a larger volume of the OPA reagent (e.g., 1:5 v/v).
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Inject the derivatized sample immediately onto the HPLC system.
-
Detect the OPA-derivatized amino acids using fluorescence detection with excitation at approximately 340 nm and emission at approximately 455 nm.
Visualizing the Workflow and Chemistry
To further clarify the processes involved in primary amine labeling, the following diagrams illustrate a typical experimental workflow, the chemical reaction of a labeling reagent, and a decision-making guide for probe selection.
References
- 1. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity: 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the fluorescent probe 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) with various functional groups. While direct quantitative experimental data on the cross-reactivity of DBD-NH2 is not extensively available in the public domain, this document infers its potential reactivity based on the known behavior of analogous compounds. Furthermore, it provides detailed hypothetical experimental protocols to enable researchers to perform such a comparative analysis.
Introduction
This compound (DBD-NH2) is a fluorescent molecule utilized in biological imaging and as a derivatization reagent.[1] Its utility is dictated by its reactivity and selectivity towards specific functional groups. Understanding its cross-reactivity is crucial for the accurate interpretation of experimental results and for the design of specific molecular probes. This guide explores the anticipated reactivity of DBD-NH2 with common biological functional groups, including thiols, amines, phenols, and alcohols, drawing comparisons with its well-characterized analogue, 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F).
Inferred Reactivity Profile of DBD-NH2
The reactivity of benzoxadiazole derivatives is significantly influenced by the substituent at the 7-position. In the case of DBD-F, the fluorine atom acts as a good leaving group, facilitating nucleophilic aromatic substitution, particularly with soft nucleophiles like thiols. This results in high reactivity and selectivity for thiol groups.
For DBD-NH2, the 7-amino group is a poorer leaving group compared to fluorine. This fundamental difference suggests a significantly lower intrinsic reactivity of the benzoxadiazole ring towards nucleophilic attack. However, the amino group itself can participate in reactions, potentially acting as a nucleophile or influencing the overall electronic properties of the molecule.
Key Considerations:
-
Nucleophilicity of the 7-Amino Group: The primary amino group of DBD-NH2 can act as a nucleophile, potentially reacting with electrophilic species.
-
Reactivity of the Benzoxadiazole Ring: The electron-withdrawing nature of the dimethylaminosulfonyl group at the 4-position activates the benzoxadiazole ring to nucleophilic attack. However, the presence of the electron-donating amino group at the 7-position is expected to decrease this reactivity compared to the fluoro-substituted analog.
Comparison with Alternative Probes
The primary alternative for comparison is the fluoro-analogue, DBD-F.
| Feature | This compound (DBD-NH2) | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) |
| Primary Target | Inferred to be less reactive; potential for derivatization via the amino group. | Thiols |
| Reaction Mechanism | Nucleophilic substitution at the 7-position is less likely. The amino group can act as a nucleophile. | Nucleophilic aromatic substitution (SNAAr) |
| Selectivity | Expected to be lower than DBD-F for direct reaction with the ring. Potential for cross-reactivity via the amino group. | High selectivity for thiols over amines and other functional groups under specific pH conditions.[2] |
| Reaction Conditions | Dependent on the reacting partner for the amino group. | Typically reacts with thiols at room temperature to 60°C in a slightly alkaline buffer (pH 8-10). |
Hypothetical Experimental Protocols for Determining Cross-Reactivity
To quantitatively assess the cross-reactivity of DBD-NH2, a series of controlled experiments should be performed. Below are detailed protocols for evaluating its reactivity with thiols, amines, phenols, and alcohols.
General Experimental Setup
-
Instrumentation: A fluorescence spectrophotometer is required to monitor the reaction progress by measuring the change in fluorescence intensity over time. An HPLC system with a fluorescence detector can be used for more precise quantification of reaction products.
-
Reagents:
-
This compound (DBD-NH2)
-
Model compounds for each functional group:
-
Thiol: L-cysteine or glutathione
-
Amine: n-Butylamine (primary aliphatic), aniline (primary aromatic), di-n-butylamine (secondary)
-
Phenol: Phenol or L-tyrosine
-
Alcohol: Ethanol or serine
-
-
Reaction Buffer: Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 8.5, 9.5)
-
Solvent: Acetonitrile or DMSO for stock solutions
-
Protocol 1: Spectrophotometric Analysis of Reaction Kinetics
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of DBD-NH2 in DMSO.
-
Prepare 100 mM stock solutions of each model compound in the appropriate reaction buffer.
-
-
Kinetic Assay:
-
In a quartz cuvette, add 1.9 mL of the reaction buffer.
-
Add 50 µL of the model compound stock solution to achieve a final concentration of 2.5 mM.
-
Initiate the reaction by adding 50 µL of the DBD-NH2 stock solution to achieve a final concentration of 250 µM.
-
Immediately start recording the fluorescence emission spectrum (e.g., excitation at ~470 nm, emission scan from 500-600 nm) at regular time intervals (e.g., every 1 minute for 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against time.
-
Determine the initial reaction rate from the slope of the linear portion of the curve.
-
Compare the reaction rates for each functional group to determine the relative reactivity.
-
Protocol 2: HPLC Analysis for Product Formation
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix DBD-NH2 (final concentration 1 mM) with each model compound (final concentration 10 mM) in the reaction buffer.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours).
-
As a negative control, incubate DBD-NH2 in the buffer without any model compound.
-
-
Sample Preparation for HPLC:
-
Stop the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) to separate the reactants and products.
-
Monitor the elution profile using a fluorescence detector set to the appropriate excitation and emission wavelengths for the expected DBD-adducts.
-
-
Data Analysis:
-
Quantify the peak area of the product peak (if any) and the remaining DBD-NH2 peak.
-
Calculate the percentage of DBD-NH2 that has reacted with each functional group.
-
Visualizing Reaction Pathways and Workflows
Conclusion
While this compound (DBD-NH2) is a valuable fluorescent tool, a comprehensive, data-supported understanding of its cross-reactivity with various biological functional groups is currently lacking in publicly available literature. Based on the chemical structure and comparison with its fluoro-analogue, it is inferred that DBD-NH2 is likely to be less reactive towards direct nucleophilic substitution on the benzoxadiazole ring but may exhibit reactivity through its 7-amino group. The provided experimental protocols offer a robust framework for researchers to systematically and quantitatively evaluate the cross-reactivity of DBD-NH2. Such studies are essential for the confident application of this probe in complex biological systems and for the future design of more selective fluorescent reagents.
References
A Comparative Guide to Covalent Protein Labeling: Validating 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DAABD-Cl)
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of modern biological inquiry. The choice of a fluorescent probe is critical for achieving robust and reliable data. This guide provides a comprehensive comparison of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DAABD-Cl) with alternative labeling reagents, supported by experimental data and detailed methodologies to inform your selection process.
Introduction to Covalent Protein Labeling
Covalent labeling is a technique that involves the formation of a stable, irreversible bond between a probe, such as a fluorescent dye, and a protein of interest. This method offers significant advantages over non-covalent labeling, including enhanced signal stability and the ability to track proteins in complex biological environments with minimal background interference.[1][2][3][4] The ideal covalent labeling probe should exhibit high reactivity and selectivity towards specific amino acid residues, possess favorable photophysical properties, and cause minimal perturbation to the protein's native structure and function.[4]
This guide focuses on the validation of DAABD-Cl, a sulfonyl chloride-containing fluorophore, for covalent protein labeling and compares its performance with other established classes of labeling reagents.
Performance Comparison of Covalent Labeling Reagents
The selection of a labeling reagent is dictated by the specific requirements of the experiment, including the target amino acid, desired spectral properties, and the chemical environment of the protein. Below is a comparative overview of DAABD-Cl and its alternatives.
| Feature | This compound (DAABD-Cl) & Derivatives | Maleimide Dyes | N-Hydroxysuccinimide (NHS) Esters | Self-Labeling Tags (SNAP-tag, HaloTag) | Click Chemistry |
| Target Residue(s) | Primarily primary amines (Lysine, N-terminus); potential reactivity with thiols (Cysteine) | Thiols (Cysteine) | Primary amines (Lysine, N-terminus) | Cysteine (SNAP-tag) or specific ligand binding site (HaloTag) | Bioorthogonally modified amino acids (requires genetic engineering) |
| Reaction pH | Alkaline (typically pH 8.0-9.5) | Neutral (pH 6.5-7.5) | Alkaline (pH 7.5-8.5) | Physiological | Physiological |
| Selectivity | Moderate; potential for cross-reactivity | High for thiols | High for primary amines | Very High (enzymatic or specific binding) | Very High (bioorthogonal reaction) |
| Excitation (Ex) / Emission (Em) (nm) | Derivative dependent (e.g., DBD-F thiol adducts: ~380/510 nm; DBD-PyNCS amino acid adducts: ~460/550 nm) | Fluorophore dependent (wide range available) | Fluorophore dependent (wide range available) | Fluorophore dependent (wide range available) | Fluorophore dependent (wide range available) |
| Quantum Yield | Data not readily available for DAABD-Cl | Generally high | Generally high | Fluorophore dependent | Fluorophore dependent |
| Photostability | Data not readily available for DAABD-Cl | Varies by fluorophore | Varies by fluorophore | Generally high | Generally high |
| Size of Label | Small molecule | Small molecule | Small molecule | Large protein tag (~20-34 kDa) | Small bioorthogonal handle + fluorophore |
| Advantages | Small size, potential for fluorogenic properties.[5] | High selectivity for cysteines. | Well-established chemistry, wide variety of dyes.[2] | High specificity, orthogonal labeling possible.[6] | High specificity, bioorthogonal. |
| Disadvantages | Limited quantitative data available, potential for lower selectivity. | Requires accessible cysteine residues. | Can modify multiple lysines, potentially affecting protein function. | Large tag can perturb protein function. | Requires protein engineering. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable protein labeling. Below are generalized protocols for key labeling techniques.
General Protocol for Protein Labeling with DAABD-Cl (and other Sulfonyl Chlorides)
This protocol is based on the general principles of labeling with sulfonyl chlorides like Dansyl Chloride, as specific data for DAABD-Cl is limited. Optimization is highly recommended.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5)
-
DAABD-Cl stock solution (e.g., 10 mg/mL in anhydrous dimethylformamide or dimethyl sulfoxide)
-
Quenching solution (e.g., 1.5 M hydroxylamine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris) and other nucleophiles. The protein concentration should be in the range of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the DAABD-Cl stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted DAABD-Cl.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye at its specific absorbance maximum.
General Protocol for Maleimide-Based Labeling of Cysteines
Materials:
-
Protein containing accessible cysteine residue(s) in a degassed buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized fluorescent dye stock solution (e.g., 10 mM in DMSO)
-
Reducing agent (optional, e.g., TCEP)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-dye stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.
General Protocol for NHS Ester-Based Labeling of Amines
Materials:
-
Protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester-functionalized fluorescent dye stock solution (e.g., 10 mg/mL in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Labeling Reaction: Add a 10-fold molar excess of the NHS ester-dye stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the labeled protein using a size-exclusion chromatography column.
Visualizing Labeling Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for different covalent labeling strategies.
Caption: General workflow for direct chemical labeling of proteins.
Caption: Workflow for labeling proteins using self-labeling tags.
Caption: Workflow for protein labeling via click chemistry.
Conclusion
Validating a covalent labeling strategy requires careful consideration of the probe's reactivity, selectivity, and photophysical properties. While this compound (DAABD-Cl) and its derivatives offer the advantage of a small molecular size and potential for fluorogenic labeling, the currently available quantitative data is limited. For applications demanding high specificity, self-labeling tags and click chemistry provide superior performance, albeit with the requirement of genetic manipulation. Traditional amine- and thiol-reactive dyes, such as NHS esters and maleimides, remain robust and versatile options with a wealth of supporting literature and a wide array of commercially available fluorophores. The choice of the optimal labeling reagent will ultimately depend on the specific protein of interest and the experimental goals. Further characterization of the photophysical properties and reactivity of DAABD-Cl is warranted to fully assess its potential as a mainstream tool for covalent protein labeling.
References
- 1. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. 蛍光プローブ | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08037G [pubs.rsc.org]
- 4. ETD | Covalent Labeling of Protein and RNA Using Fluorescent Dyes | ID: t435gf30x | Emory Theses and Dissertations [etd.library.emory.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. annualreviews.org [annualreviews.org]
A Comparative Guide to Peptide Labeling for Mass Spectrometry: Unveiling the Potential of DAS-ABD Against Established Methods
For Researchers, Scientists, and Drug Development Professionals
The precise analysis of peptides by mass spectrometry is a cornerstone of modern proteomics and drug development. Chemical labeling of peptides is a critical step in many quantitative proteomic workflows, enabling accurate comparison of protein abundance across different samples. This guide provides an objective comparison of the fluorescent labeling reagent 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DAS-ABD) with widely used, established peptide labeling reagents for mass spectrometry: Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Stable Isotope Dimethyl Labeling. This comparison is supported by a summary of experimental data for the established methods and provides detailed protocols to assist researchers in selecting the optimal reagent for their specific experimental needs.
While DAS-ABD is known as a versatile fluorescent probe, its direct application as a mass spectrometry tag for peptide quantification is not yet widely documented.[1] This guide, therefore, explores its potential based on its chemical properties and contrasts it with the proven performance of established reagents. The core of DAS-ABD is a benzoxadiazole structure, which imparts fluorescence, and an amino group that could potentially be used for conjugation.[1][2]
At a Glance: Key Differences and Performance Metrics
The choice of labeling reagent significantly impacts experimental outcomes, including labeling efficiency, multiplexing capability, and the accuracy and precision of quantification. The following tables summarize the key performance characteristics of established labeling reagents. The information for DAS-ABD is hypothetical, based on its chemical structure, and awaits experimental validation for mass spectrometry applications.
| Feature | DAS-ABD (Hypothetical) | Tandem Mass Tags (TMT) | iTRAQ | SILAC | Stable Isotope Dimethyl Labeling |
| Principle | Fluorescent labeling, potential for mass tagging | Isobaric chemical labeling of primary amines | Isobaric chemical labeling of primary amines | Metabolic incorporation of stable isotope-labeled amino acids | Chemical labeling of primary amines via reductive amination |
| Target Residue(s) | Potentially primary amines (via derivatization of the amino group) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Arginine and Lysine (most common) | Primary amines (N-terminus, Lysine) |
| Quantification | Fluorescence intensity, potential for MS1 or MS/MS | MS/MS (reporter ions)[3] | MS/MS (reporter ions)[4] | MS1 (precursor ions)[5][6] | MS1 (precursor ions)[7][8] |
| Multiplexing Capability | Likely 1-plex (unless isotopically labeled versions are synthesized) | Up to 18-plex with TMTpro reagents | 4-plex or 8-plex[4] | Typically 2-plex or 3-plex, up to 5-plex reported[9] | 2-plex to 5-plex[10] |
| Sample Type | In vitro labeled peptides | Virtually any protein sample (cells, tissues, biofluids)[11] | Virtually any protein sample (cells, tissues, biofluids)[4] | Live, cultured cells[12] | Virtually any protein sample (cells, tissues, biofluids)[11] |
| Advantages | Fluorescence allows for orthogonal detection | High multiplexing, increased throughput[4] | Well-established, good for complex samples[4] | High accuracy and precision, low experimental variability[9] | Cost-effective, simple and rapid reaction[7] |
| Disadvantages | Mass spec performance unknown, potential for signal suppression or altered fragmentation | Ratio compression, higher cost[13] | Ratio compression, limited multiplexing compared to TMT[13] | Limited to cell culture, requires multiple cell doublings[9] | Lower multiplexing, potential for side reactions[14] |
Experimental Workflows and Methodologies
Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for the established labeling reagents.
Tandem Mass Tag (TMT) and iTRAQ Labeling Workflow
TMT and iTRAQ labeling strategies are conceptually similar, involving the chemical tagging of peptides after protein digestion.
Caption: General workflow for chemical labeling-based quantitative proteomics.
Protocol:
-
Protein Extraction and Digestion: Extract proteins from cell or tissue samples using a suitable lysis buffer. Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation. Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling: Resuspend the purified peptides in a labeling buffer (e.g., 500 mM HEPES, pH 8.5, has been shown to improve labeling efficiency).[15][16] Add the respective TMT or iTRAQ reagent to each sample and incubate to allow the labeling reaction to proceed.
-
Sample Pooling and Fractionation: Quench the labeling reaction and combine the labeled samples in equal amounts. For complex samples, perform offline fractionation using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the combined and fractionated peptide mixture using a high-resolution mass spectrometer. The instrument is configured to perform MS/MS fragmentation, which generates reporter ions for quantification.[3]
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity of the reporter ions.[4]
SILAC Labeling Workflow
The SILAC workflow is distinct because labeling occurs before cell treatment and lysis.[17]
Caption: Workflow for a typical SILAC experiment.
Protocol:
-
Cell Culture and Labeling: Culture two populations of cells in media that are identical except for the isotopic form of a specific amino acid (commonly arginine and lysine). One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version.[12]
-
Experimental Treatment: Once the cells have fully incorporated the labeled amino acids (typically after several cell divisions), apply the experimental treatment to the "heavy" labeled cells and the control treatment to the "light" labeled cells.
-
Sample Combination and Preparation: Harvest and lyse the cells from both "light" and "heavy" cultures. Determine the protein concentration of each lysate and mix them in a 1:1 ratio.
-
Protein Digestion and LC-MS Analysis: Digest the combined protein mixture into peptides and analyze by LC-MS.
-
Data Analysis: Identify peptides and quantify their relative abundance by comparing the signal intensities of the "light" and "heavy" precursor ion pairs in the MS1 spectra.[5]
Stable Isotope Dimethyl Labeling Workflow
Dimethyl labeling is a cost-effective chemical labeling method that occurs at the peptide level.
Caption: General workflow for stable isotope dimethyl labeling.
Protocol:
-
Protein Digestion: Extract and digest proteins into peptides as described for TMT/iTRAQ labeling.
-
Reductive Amination: Label the primary amines (N-terminus and lysine side chains) of the peptides in each sample with either "light" (e.g., CH₂O and NaBH₃CN) or "heavy" (e.g., ¹³CD₂O and NaBD₃CN) isotopic variants of formaldehyde and a reducing agent.[14]
-
Sample Pooling and Cleanup: Combine the light and heavy labeled samples.
-
Peptide Cleanup: Desalt the final peptide mixture using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. Relative quantification is performed by comparing the peak intensities of the light and heavy peptide pairs in the MS1 scan.[8]
Objective Comparison and Concluding Remarks
The selection of a peptide labeling strategy is a critical decision in the design of a quantitative proteomics experiment.
-
DAS-ABD presents an interesting possibility for correlative fluorescence and mass spectrometry studies. Its primary amino group suggests it could be incorporated into a peptide labeling strategy, potentially offering a fluorescent tag for initial sample analysis or cell sorting, followed by mass spectrometry. However, without experimental data on its performance in a mass spectrometer (e.g., ionization efficiency, fragmentation behavior), its utility for quantitative proteomics remains speculative.
-
TMT and iTRAQ are powerful techniques for high-throughput quantitative proteomics due to their multiplexing capabilities.[4] They are well-suited for studies involving multiple conditions or time points. However, researchers should be aware of the potential for ratio compression, which can lead to an underestimation of quantitative differences.[13]
-
SILAC is often considered the gold standard for quantitative accuracy and precision in cell culture models.[9] By labeling proteins in vivo, it minimizes sample handling errors. Its primary limitation is its applicability, which is restricted to organisms that can be metabolically labeled.[9]
-
Stable Isotope Dimethyl Labeling offers a cost-effective and straightforward alternative to other chemical labeling methods.[7] Its simplicity and speed make it an attractive option for many applications. However, its multiplexing capacity is generally lower than that of TMT.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 147611-83-4 [chemicalbook.com]
- 3. TMT vs. DIA: Which Method Reigns Supreme in Quantitative Proteomics? - MetwareBio [metwarebio.com]
- 4. iTRAQ Quantification Technology: Principles, Advantages, and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC Quantitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Addressing Accuracy and Precision Issues in iTRAQ Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) and its Alternatives in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent labeling reagent 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) and its derivatives with other commonly used fluorescent tags for the quantitative analysis of various biomolecules in different biological samples. The selection of an appropriate labeling reagent is critical for achieving desired sensitivity, selectivity, and reliability in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). This document summarizes key performance characteristics, provides detailed experimental protocols, and visualizes experimental workflows and a relevant biological pathway to aid in the selection of the optimal derivatization strategy.
Performance Comparison of Fluorescent Labeling Reagents
The choice of a fluorescent labeling reagent is dictated by several factors, including the target functional group, the required sensitivity, the complexity of the sample matrix, and the available analytical instrumentation. This section provides a comparative overview of DBD-NH2 and its derivatives against other popular reagents for the derivatization of amines, thiols, and carboxylic acids.
Disclaimer: The following tables compile data from various scientific sources. Direct comparison of performance metrics can be challenging due to variations in experimental conditions, instrumentation, and sample matrices across different studies.
For the Analysis of Amines (e.g., Amino Acids, Biogenic Amines)
| Feature | DBD-F¹ | NBD-F² | Dansyl Chloride³ | Dabsyl Chloride⁴ |
| Target Groups | Primary & Secondary Amines, Thiols | Primary & Secondary Amines, Thiols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines |
| Excitation Max (λex) | ~460 nm | ~470 nm | ~335 nm | ~436 nm |
| Emission Max (λem) | ~540 nm | ~530 nm | ~530 nm | ~550 nm |
| Reported Detection Limit | fmol to pmol range | fmol to pmol range | pmol to fmol range | pmol range |
| Derivative Stability | Good | Good | Good | Excellent |
| Reaction Conditions | Mild (e.g., 60°C, 10 min) | Mild (e.g., 60°C, 5 min) | Moderate (e.g., 60-70°C, 30-60 min) | Moderate (e.g., 70°C, 12-15 min) |
| Common Biological Samples | Plasma, Brain Tissue, Urine | Plasma, Brain Tissue, Cell Lysates | Plasma, Urine, Protein Hydrolysates | Plasma, Urine, Protein Hydrolysates |
¹ DBD-F (4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) is a derivative of DBD-NH2 and is more commonly cited for amine and thiol derivatization. ² NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole). ³ Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). ⁴ Dabsyl Chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride).
For the Analysis of Thiols (e.g., Glutathione, Cysteine)
| Feature | DBD-F¹ | SBD-F² |
| Target Groups | Thiols, Amines | Thiols (highly selective) |
| Excitation Max (λex) | ~460 nm | ~385 nm |
| Emission Max (λem) | ~540 nm | ~515 nm |
| Reported Detection Limit | pmol range | fmol to pmol range |
| Derivative Stability | Good | Good |
| Reaction Conditions | Mild (e.g., 50°C, 10 min, pH 8.0) | Moderate (e.g., 60°C, 60 min, pH 9.5) |
| Common Biological Samples | Rat Tissues, Plasma | Human Plasma, Whole Blood, Urine |
¹ DBD-F (4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole). ² SBD-F (Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate).
For the Analysis of Carboxylic Acids (e.g., Fatty Acids)
| Feature | DBD-NH2 Derivative (DBD-ED)¹ | 9-Anthryldiazomethane (ADAM) | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) |
| Target Groups | Carboxylic Acids | Carboxylic Acids | Carboxylic Acids |
| Excitation Max (λex) | ~450 nm | ~365 nm | ~322 nm |
| Emission Max (λem) | ~560 nm | ~412 nm | ~395 nm |
| Reported Detection Limit | fmol range | pmol range | pmol range |
| Derivative Stability | Stable | Moderate | Good |
| Reaction Conditions | Room Temp, with condensing agent | Room Temp, no catalyst | 60-80°C, with catalyst |
| Common Biological Samples | Serum, Plasma | Serum, Plasma | Serum, Plasma |
¹ DBD-ED (4-(N,N-Dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) is a derivative of DBD-NH2 used for carboxylic acid labeling.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these labeling reagents. Below are representative protocols for the derivatization of different classes of biomolecules in biological samples.
Protocol 1: Derivatization of Amino Acids in Human Plasma using a DBD-F Analog
This protocol is adapted for the analysis of amino acids in a biological fluid like plasma.
Materials:
-
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) solution (10 mM in acetonitrile)
-
Borate buffer (0.1 M, pH 8.0)
-
Perchloric acid (0.2 M)
-
Human plasma sample
-
Acetonitrile
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma, add 100 µL of 0.2 M perchloric acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
In a microcentrifuge tube, mix 50 µL of the supernatant with 50 µL of 0.1 M borate buffer (pH 8.0).
-
Add 100 µL of 10 mM DBD-F solution in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 10 minutes in a water bath.
-
After incubation, cool the reaction mixture in an ice bath.
-
Add 800 µL of the initial mobile phase to the mixture.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the final solution into the HPLC system.
-
Separate the derivatives on a C18 reversed-phase column.
-
Detect the fluorescent derivatives with excitation at ~460 nm and emission at ~540 nm.
-
Protocol 2: Derivatization of Thiols in Rat Brain Tissue Homogenate using a DBD-F Analog
This protocol outlines the general steps for thiol quantification in a tissue sample.
Materials:
-
DBD-F solution (10 mM in acetonitrile)
-
Phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Rat brain tissue
-
Homogenizer
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of rat brain tissue in 5-10 volumes of ice-cold 10% TCA.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization:
-
Take 100 µL of the supernatant and add 100 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 100 µL of 10 mM DBD-F solution.
-
Incubate the mixture at 50°C for 10 minutes.
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a suitable volume into the HPLC system equipped with a C18 column.
-
Use fluorescence detection with excitation at ~460 nm and emission at ~540 nm.
-
Protocol 3: Derivatization of Fatty Acids in Serum using ADAM
This protocol provides a general workflow for fatty acid analysis in serum.
Materials:
-
9-Anthryldiazomethane (ADAM) solution (0.1% w/v in a suitable solvent like ethyl acetate)
-
Serum sample
-
Solvent for extraction (e.g., a mixture of chloroform and methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation and Extraction:
-
Extract total lipids from the serum sample using a standard method (e.g., Folch or Bligh-Dyer).
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
-
Derivatization:
-
To the reconstituted lipid extract, add an excess of the ADAM solution.
-
Allow the reaction to proceed at room temperature for at least 60 minutes, protected from light.
-
-
HPLC Analysis:
-
Dilute the reaction mixture with the mobile phase.
-
Inject an aliquot into the HPLC system with a C18 column.
-
Detect the fluorescent derivatives with excitation at ~365 nm and emission at ~412 nm.
-
Visualizations
Experimental Workflow for Biomolecule Analysis
The following diagram illustrates a typical workflow for the analysis of biomolecules in biological samples using fluorescent derivatization followed by HPLC.
Caption: General workflow for biomolecule analysis using fluorescent derivatization and HPLC.
Glutathione Metabolism and Redox Cycling
The quantification of thiols like glutathione (GSH) is crucial for understanding cellular redox status. DBD-F and SBD-F are excellent reagents for this purpose. The following diagram illustrates the central role of glutathione in cellular metabolism and antioxidant defense.[1][2][3][4]
Caption: Simplified overview of glutathione synthesis and its role in redox cycling.
References
- 1. [PDF] Glutathione metabolism and its implications for health. | Semantic Scholar [semanticscholar.org]
- 2. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzoxadiazole Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of in vivo imaging, the selection of appropriate fluorescent probes is paramount for achieving high-quality, reproducible results. Benzoxadiazole-based dyes have emerged as a versatile class of fluorophores, offering a scaffold that can be readily modified to tune photophysical properties for a range of biological applications. This guide provides an objective comparison of key benzoxadiazole dyes and their heteroatom-substituted analogues, focusing on their performance in in vivo imaging. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific imaging needs.
Performance Comparison of Benzoxadiazole and Related Dyes
The performance of a fluorescent dye in vivo is dictated by a combination of its photophysical properties and its interaction with the biological environment. Key parameters include the excitation and emission wavelengths (preferably in the near-infrared range for deep tissue imaging), Stokes shift, quantum yield, photostability, and biocompatibility. While 4-nitro-2,1,3-benzoxadiazole (NBD) is a foundational structure, derivatives and analogues containing heavier atoms like sulfur (benzothiadiazole, BTD) and selenium (benzoselenadiazole, BSD) often exhibit more favorable properties for in vivo applications.[1]
Substitution of the oxygen atom in the benzoxadiazole core with sulfur or selenium leads to a reduction in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission spectra.[1] This is a critical advantage for in vivo imaging, as longer wavelengths of light experience less absorption and scattering by biological tissues, enabling deeper penetration and higher signal-to-background ratios.[2][3] Specifically, BSD derivatives consistently show longer emission wavelengths compared to their BTD and BOD counterparts.[1]
The following table summarizes the key photophysical properties of representative benzoxadiazole, benzothiadiazole, and benzoselenadiazole derivatives, providing a quantitative basis for comparison.
| Dye Class | Derivative Example | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key In Vivo Application |
| Benzoxadiazole (BOD) | NBD-based H2S Probe (CX-N) | ~625 | ~780 | 155 | Not Reported | NIR imaging of H2S in tumors[4] |
| NBD Ether-based H2S Probe | ~578 | ~744 | 166 | Not Reported | NIR imaging of H2S in mice[5] | |
| VBDfluor (Benzodioxazole) | Not Reported | Red to NIR | Large | Good | Lipid droplet imaging in cells[6] | |
| Benzothiadiazole (BTD) | BTD-containing Fluorophore | Not Reported | 536 / 600 (dual emission) | Not Reported | Not Reported | Ratiometric detection of biothiols[1] |
| Benzo-bis(thiadiazole) (Q4) | Not Reported | ~1100 (NIR-II) | Not Reported | Not Reported | NIR-II cancer imaging[2] | |
| Benzoselenadiazole (BSD) | Nitro-BSD Derivative | Not Reported | ~605 | Significant | Not Reported | Glucose uptake tracking in zebrafish[1] |
| Amine-substituted BSD | ~573 (in n-hexane) | ~688 (in water) | >100 | Not Reported | Environment-sensitive imaging[1] | |
| BSD-containing Polymer Dots | Not Reported | Red-shifted vs. BTD | Not Reported | 0.44 | Bright polymer dots for imaging[1] |
Signaling Pathways and Mechanisms of Action
The utility of benzoxadiazole dyes in vivo often extends beyond simple passive accumulation. Many modern probes are designed as "turn-on" sensors that exhibit enhanced fluorescence upon interaction with a specific biological target or in response to a change in the microenvironment. A common strategy involves the use of the NBD core as a fluorophore that is initially quenched. The quenching group is designed to be cleaved by a specific analyte, leading to a significant increase in fluorescence intensity.
A prime example is the detection of hydrogen sulfide (H₂S), an important gaseous signaling molecule.[4][5] In this context, NBD-based probes are synthesized with a reactive site, such as an NBD ether or amine, that is susceptible to thiolysis by H₂S.[5][7] The reaction with H₂S cleaves the quenching moiety, "turning on" the near-infrared fluorescence of the NBD core. This mechanism allows for the specific and sensitive imaging of H₂S levels in various pathological conditions, including inflammation and cancer.[4]
Caption: Mechanism of an NBD-based "turn-on" probe for H₂S detection.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following section details a generalized methodology for the in vivo evaluation of a novel benzoxadiazole-based imaging probe in a murine tumor model. This protocol is synthesized from standard practices reported in the literature.[8][9][10]
Objective: To assess the tumor-targeting and imaging capabilities of a benzoxadiazole dye in a xenograft mouse model.
Materials:
-
Benzoxadiazole dye, solubilized in a biocompatible vehicle (e.g., DMSO/Saline mixture).
-
Female BALB/c nude mice (6-8 weeks old).[10]
-
Cancer cell line (e.g., MDA-MB-231 human breast cancer cells).[8]
-
Anesthetic (e.g., 2% sodium pentobarbital or isoflurane).[10]
-
In vivo imaging system equipped for NIR fluorescence detection.
Procedure:
-
Xenograft Tumor Model Preparation:
-
Subcutaneously inject 1 x 10⁷ cancer cells into the shoulder or flank of the nude mice.[8]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor animal health and tumor growth regularly.
-
-
Probe Administration:
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) to evaluate the pharmacokinetics and tumor accumulation of the probe.[8][9]
-
Use appropriate excitation and emission filters for the specific dye. For NIR probes, excitation is often in the 700-770 nm range, with emission collection above 790 nm.[9]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., muscle) on the acquired images.
-
Quantify the average fluorescence intensity within these ROIs.
-
Calculate the signal-to-background ratio (SBR) at each time point to determine the optimal imaging window.
-
-
Ex Vivo Organ Imaging (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect major organs (heart, liver, spleen, lungs, kidneys) and the tumor.
-
Image the dissected organs ex vivo to confirm the biodistribution of the probe.
-
Caption: Generalized workflow for in vivo evaluation of imaging dyes.
Conclusion
The benzoxadiazole scaffold and its derivatives, particularly those incorporating heavier atoms like sulfur and selenium, represent a powerful and highly tunable platform for the development of advanced fluorescent probes for in vivo imaging. The shift towards longer, near-infrared emission wavelengths in BTD and BSD analogues is crucial for overcoming the limitations of tissue autofluorescence and light scattering, enabling high-contrast imaging at greater depths.[1][2] Furthermore, the clever design of "turn-on" probes based on these fluorophores allows for the specific visualization of biological molecules and processes, offering significant potential for both preclinical research and future diagnostic applications.[4][5][7] When selecting a dye, researchers must consider the trade-offs between brightness, wavelength, and specificity to best suit their experimental goals. The protocols and comparative data provided in this guide serve as a foundational resource for navigating these choices.
References
- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Nitrobenzoxadiazole Ether-Based Near-Infrared Fluorescent Probe with Unexpected High Selectivity for H2S Imaging in Living Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akinainc.com [akinainc.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Head-to-Head Comparison of DBD-A and Rhodamine Dyes in Microscopy
For researchers, scientists, and drug development professionals seeking the optimal fluorescent tools for microscopy, the choice of dye is paramount to generating high-fidelity imaging data. This guide provides a detailed, data-driven comparison of two prominent classes of fluorescent dyes: the established and versatile rhodamine family and the more recent[][2]dioxolo[4,5-f]benzodioxole (DBD-A) dyes. This comparison will delve into their photophysical properties, experimental applications, and provide protocols to aid in experimental design.
Rhodamine dyes are a cornerstone of fluorescence microscopy, known for their brightness, photostability, and a wide range of derivatives spanning the visible spectrum.[3] They are extensively used for a variety of applications, from simple fixed-cell staining to advanced super-resolution imaging.[][4] Conversely, DBD-A dyes have emerged as a promising alternative, distinguished by their exceptionally large Stokes shifts, long fluorescence lifetimes, and high quantum yields, making them particularly well-suited for demanding applications like fluorescence lifetime imaging microscopy (FLIM).[5]
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. The following table summarizes key performance metrics for representative DBD-A and rhodamine dyes to facilitate a direct comparison.
| Property | DBD-A Dyes | Rhodamine B | Rhodamine 6G |
| Excitation Max (λ_ex) | 403–520 nm[] | ~555 nm | ~530 nm |
| Emission Max (λ_em) | 495–665 nm[] | ~580 nm | ~555 nm |
| Stokes Shift | ~100 nm[5] | ~25 nm | ~25 nm |
| Quantum Yield (Φ) | >0.56[5] | 0.31 (in water)[6], 0.70 (in ethanol)[7] | 0.95 (in ethanol)[8] |
| Fluorescence Lifetime (τ) | 10–20 ns[5] | ~1.7 ns (in ethanol) | ~4.1 ns (in ethanol) |
| Photostability | High[5] | Moderate[9] | Moderate to High[10] |
| Key Features | Large Stokes shift, long fluorescence lifetime, high photostability.[5] | High brightness, well-established protocols.[] | High quantum yield, excellent for laser applications.[11] |
| Primary Applications | Fluorescence Lifetime Imaging (FLIM), sensing lipophilic environments.[12] | General fluorescence microscopy, live-cell imaging, tracer studies.[13] | Laser-induced fluorescence, single-molecule studies.[14] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful microscopy. Below are generalized protocols for live-cell imaging using both DBD-A and rhodamine dyes.
Live-Cell Imaging with DBD-A Dyes
DBD-A dyes are particularly useful for staining lipophilic environments such as cellular membranes and organelles.[12]
Materials:
-
DBD-A dye stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope equipped for live-cell imaging
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Staining Solution Preparation: Dilute the DBD-A dye stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope with appropriate filter sets for the specific DBD-A dye. For FLIM applications, use a microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) detector.
Live-Cell Imaging with Rhodamine Dyes
Rhodamine dyes, such as Rhodamine 123, are commonly used for staining specific organelles like mitochondria in living cells.[]
Materials:
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope
Protocol:
-
Cell Preparation: Plate cells on glass-bottom dishes and culture overnight.
-
Staining Solution Preparation: Prepare a working solution of Rhodamine 123 in pre-warmed live-cell imaging medium at a final concentration of 1-10 µg/mL.
-
Cell Staining: Remove the culture medium and add the Rhodamine 123 staining solution to the cells. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh live-cell imaging medium to the cells and observe under a fluorescence microscope using a standard TRITC/Rhodamine filter set.
Visualizing Experimental Workflows
To aid in the conceptualization of experimental design, the following diagrams illustrate key workflows in fluorescence microscopy.
Concluding Remarks
Both DBD-A and rhodamine dyes offer powerful capabilities for fluorescence microscopy, each with distinct advantages. Rhodamine dyes remain an excellent choice for a broad range of applications due to their high brightness, extensive array of derivatives, and well-established protocols.[] For cutting-edge applications requiring minimal spectral overlap and sensitivity to the cellular microenvironment, such as FLIM, the unique properties of DBD-A dyes, including their large Stokes shifts and long fluorescence lifetimes, make them a superior option.[5]
Recent developments have also focused on mitigating a key drawback of many fluorescent dyes: phototoxicity. The introduction of "gentle rhodamines," engineered to reduce the generation of reactive oxygen species, highlights the continuous innovation in dye chemistry to enable longer and less invasive live-cell imaging experiments.[3] When selecting a dye, researchers should carefully consider the specific requirements of their experiment, including the imaging modality, the desired photophysical properties, and the sensitivity of the biological sample to light-induced damage. This guide provides the foundational data and protocols to make an informed decision between these two powerful classes of fluorophores.
References
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. DBD dyes as fluorescence lifetime probes to study conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. DBD dyes as fluorescent probes for sensing lipophilic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodamine B - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Confirming labeling stoichiometry of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise control and confirmation of labeling stoichiometry are critical for reproducible and reliable results. This guide provides a comparative overview of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A) and two widely used amine-reactive fluorescent dyes, Fluorescein Isothiocyanate (FITC) and Fluorescamine. We present a comparison of their performance, detailed experimental protocols for protein labeling, and a comprehensive method for determining the degree of labeling (DOL), which is essential for confirming stoichiometry.
Performance Comparison of Amine-Reactive Dyes
| Feature | Fluorescein Isothiocyanate (FITC) | Fluorescamine | This compound (DBD-A) |
| Reactive Group | Isothiocyanate | Spirolactone | Primary Amine (requires activation for reaction with carboxyl groups) or can be derivatized to be amine-reactive |
| Target Functional Group | Primary amines (e.g., lysine ε-amino group, N-terminus) | Primary amines | Carboxyl groups (with activation) or primary amines (if derivatized) |
| Excitation Maximum (nm) | ~495[1] | ~390 | Expected in the range of 390-450 (based on related compounds)[2] |
| Emission Maximum (nm) | ~525[1] | ~475 | Expected in the range of 515-560 (based on related compounds)[2][3] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~68,000 at 494 nm[4] | Not applicable (non-fluorescent until reaction) | Not reported for protein conjugate |
| Quantum Yield (Φ) | ~0.92 | High upon reaction | Not reported for protein conjugate |
| Reactivity | Stable, reacts well at pH 8.5-9.5[5] | Very rapid reaction at room temperature and alkaline pH[6] | Reactivity depends on the specific derivatization |
| Stability of Conjugate | Stable thiourea bond[7] | Stable pyrrolinone derivative | Stability depends on the conjugation chemistry used |
| Key Advantages | High quantum yield, well-established protocols, readily available. | Fluorogenic (low background), very fast reaction.[6] | Potentially large Stokes shift and sensitivity to the local environment (characteristic of some benzoxadiazole dyes).[8] |
| Limitations | pH-sensitive fluorescence, potential for photobleaching.[9] | Hydrolyzes rapidly in aqueous solution, does not react with secondary amines.[6] | Limited data on protein conjugates, potential for complex conjugation chemistry. |
Experimental Protocols
Accurate determination of labeling stoichiometry relies on robust experimental procedures. Below are detailed protocols for protein labeling with FITC and Fluorescamine, followed by a general protocol to determine the Degree of Labeling (DOL) applicable to any dye-protein conjugate, including DBD-A.
Protocol 1: Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol describes the conjugation of FITC to primary amines on a protein.[1][7][10]
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of any amine-containing substances (e.g., Tris, glycine). If necessary, dialyze the protein against the labeling buffer.
-
-
FITC Solution Preparation:
-
Immediately before use, dissolve FITC in DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the FITC solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC to protein.
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS.
-
The first colored band to elute is the FITC-labeled protein. Collect the fractions containing the labeled protein.
-
Protocol 2: Protein Quantification using Fluorescamine
This protocol outlines the use of fluorescamine for the quantification of primary amines, which can be adapted to assess protein concentration.[6][11][12][13][14]
Materials:
-
Protein sample and standards (e.g., Bovine Serum Albumin, BSA) in an appropriate buffer
-
Fluorescamine solution (3 mg/mL in acetone or DMSO)
-
Borate buffer (0.1 M, pH 9.0)
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of protein standards (e.g., 0-100 µg/mL of BSA) in the same buffer as the unknown sample.
-
-
Sample Preparation:
-
Add 75 µL of each standard and unknown sample to separate wells of the black 96-well microplate.
-
-
Reaction:
-
Prepare the fluorescamine working solution.
-
Add 25 µL of the fluorescamine working solution to each well.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 380-390 nm and an emission wavelength of approximately 470-475 nm.
-
-
Quantification:
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.
-
Protocol 3: Determining the Degree of Labeling (DOL)
This protocol provides a spectrophotometric method to determine the average number of dye molecules conjugated to each protein molecule.[4][15][16][17][18]
Materials:
-
Purified dye-labeled protein conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max). The A_max for FITC is ~494 nm. For DBD-A, the A_max will need to be determined experimentally by scanning the absorbance spectrum.
-
-
Calculations:
-
Protein Concentration (M):
-
Protein Conc. (M) = (A₂₈₀ - (A_max * CF)) / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at A_max (e.g., ~0.30 for FITC).[4] This must be determined for each dye.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M):
-
Dye Conc. (M) = A_max / ε_dye
-
Where:
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (in M⁻¹cm⁻¹).
-
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the decision-making process for selecting a labeling reagent and the general experimental workflow for protein labeling and characterization.
Caption: A decision tree to guide the selection of an appropriate amine-reactive fluorescent dye based on experimental requirements.
Caption: A generalized experimental workflow for fluorescently labeling a protein and subsequently confirming the labeling stoichiometry by determining the Degree of Labeling (DOL).
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. youdobio.com [youdobio.com]
- 8. DBD dyes as fluorescence lifetime probes to study conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 13. content.abcam.com [content.abcam.com]
- 14. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 15. nanotempertech.com [nanotempertech.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
A Comparative Guide to the Reproducibility and Performance of Benzoxadiazole-Based Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole Derivatives in Analytical Chemistry
The quest for sensitive, reliable, and reproducible methods for the quantification of biomolecules is a cornerstone of modern research and drug development. Fluorescent derivatization followed by high-performance liquid chromatography (HPLC) is a widely adopted strategy to meet these demands. Within the arsenal of fluorescent labeling agents, derivatives of this compound have emerged as versatile tools. This guide provides a comprehensive comparison of the performance and reproducibility of key derivatives of this compound against other common analytical reagents, supported by experimental data and detailed protocols.
Performance Characteristics of Benzoxadiazole Derivatives and Alternatives
The choice of a derivatizing agent is critical and often involves a trade-off between sensitivity, selectivity, stability of the derivatives, and the complexity of the experimental protocol. The following tables summarize the key performance characteristics of several derivatives of this compound and their common alternatives for specific analytical applications.
Table 1: Comparison of Chiral Derivatizing Agents for Amino Acid Analysis
| Derivatizing Agent | Analyte | Reaction Time & Temperature | Detection Limit (LOD) | Key Advantages | Key Disadvantages |
| (R)- or (S)-DBD-PyNCS | DL-Amino Acids | 20 min at 55°C[1][2] | 1.0 - 750 fmol[2] | High sensitivity, stable diastereomers. | Requires heating. |
| (S)-(+)-NBD-Py-NCS | Amines, Amino Acids | 60 min at 60°C | Not specified in provided abstracts | High sensitivity, stable derivatives. | Requires heating. |
| Marfey's Reagent (FDAA) | Primary Amines | 60 min at 40°C | pmol range | Well-established, commercially available. | Lower sensitivity than some fluorescent agents. |
| GITC | Primary & Secondary Amines | 15 min at Room Temp | Not specified in provided abstracts | Fast reaction at room temperature. | May have issues with baseline resolution. |
| OPA/IBLC | Primary Amines | ~1 min at Room Temp | pmol range | Very fast reaction, suitable for automation. | Derivatives can be unstable, no reaction with secondary amines. |
Table 2: Comparison of Derivatizing Agents for Aldehyde and Ketone Analysis
| Derivatizing Agent | Analyte | Reaction Time & Temperature | Detection Limit (LOD) | Key Advantages | Key Disadvantages |
| MDBDH | Aldehydes | Not specified in provided abstracts | 4 x 10⁻⁸ to 6 x 10⁻⁸ mol/L | Improved solubility in polar solvents. | Limited commercial availability. |
| DNPH | Carbonyl Compounds | 1 hour at 40°C | 0.5 ppm (for acetaldehyde) | Robust, simple, widely applicable for UV detection.[3][4] | Lower sensitivity than fluorescence-based methods.[5] |
| 3-Nitrophenylhydrazine (3-NPH) | Aldehydes | 30 min at 50°C | Substantially better than DNPH for some aldehydes. | High sensitivity for certain aldehydes like MDA and ACR.[6] | Requires optimization of reaction conditions. |
Table 3: Comparison of Derivatizing Agents for Carboxylic Acid (Fatty Acid) Analysis
| Derivatizing Agent | Analyte | Reaction Time & Temperature | Detection Limit (LOD) | Key Advantages | Key Disadvantages |
| DBD-CO-Hz | Saturated Fatty Acids | 30 min at Room Temp | Low fmol range[7] | Good sensitivity. | Requires a condensing agent (EDC) and pyridine.[7] |
| DBD-PZ-NH2 (isotope-labeled) | Fatty Acids | Not specified in provided abstracts | Not specified in provided abstracts | Enables accurate quantification by LC/MS using internal standards.[5] | Primarily for mass spectrometry-based detection. |
| α-bromoacetophenone | Fatty Acids | Not specified in provided abstracts | Not specified in provided abstracts | Allows for UV detection. | Requires a catalyst (triethylamine). |
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the derivatization of different classes of analytes using benzoxadiazole-based reagents and their alternatives.
Protocol 1: Chiral Derivatization of Amino Acids with R(-)-DBD-PyNCS
This protocol is based on the method for the resolution of DL-amino acids in biological samples.[2]
Reagents:
-
R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (R(-)-DBD-PyNCS) solution
-
1% Triethylamine (TEA) in a suitable solvent (e.g., acetonitrile)
-
Standard solutions of DL-amino acids and internal standard (e.g., 6-aminohexanoic acid)
-
Sample containing amino acids
Procedure:
-
To your sample or standard solution, add the R(-)-DBD-PyNCS solution.
-
Add 1% TEA to catalyze the reaction.
-
Incubate the mixture at 55°C for 20 minutes to allow for the formation of diastereomeric derivatives.[2]
-
After incubation, the reaction mixture can be directly analyzed by UPLC-ESI-TOF-MS.
HPLC-MS Conditions:
-
Column: Reversed-phase C18 column (e.g., ACQUITY UPLC™ BEH C18, 1.7 µm, 100 mm × 2.1 mm i.d.)[2]
-
Mobile Phase: A gradient of water and acetonitrile containing 0.1% formic acid or 5 mM ammonium acetate.[2]
-
Detection: Time-of-flight mass spectrometry (TOF-MS).
Protocol 2: Derivatization of Aldehydes with MDBDH
This protocol is a general representation based on the described reactivity of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH).
Reagents:
-
MDBDH solution in a polar solvent (e.g., methanol or ethanol)
-
Acidic catalyst (e.g., a small amount of trifluoroacetic acid)
-
Sample containing aldehydes
Procedure:
-
Mix the sample containing aldehydes with the MDBDH solution.
-
Add the acidic catalyst to initiate the formation of hydrazones.
-
Allow the reaction to proceed. The specific time and temperature may require optimization but are generally mild.
-
The resulting hydrazones can be separated and analyzed by reversed-phase HPLC with UV/Vis detection around 450 nm.
Protocol 3: Derivatization of Fatty Acids with DBD-CO-Hz
This protocol is based on the derivatization of saturated fatty acids for HPLC analysis.[7]
Reagents:
-
4-(N-hydrazinoformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) solution
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
Pyridine
-
Sample containing fatty acids
Procedure:
-
To the sample containing fatty acids, add the DBD-CO-Hz solution.
-
Add EDC and pyridine to the mixture.
-
Allow the reaction to proceed at room temperature for 30 minutes to form the fluorescent derivatives.[7]
-
The reaction solution can then be injected into a reversed-phase HPLC system.
HPLC Conditions:
-
Detection: Fluorescence detector with excitation at approximately 440 nm and emission at 550 nm.[7]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for analyte derivatization and subsequent HPLC analysis.
Caption: General workflow for pre-column derivatization and HPLC analysis.
Caption: Simplified reaction scheme for derivatization with a DBD-derivative.
Conclusion
Derivatives of this compound are powerful tools for the sensitive and selective analysis of a wide range of biomolecules. The reproducibility of experiments utilizing these reagents is highly dependent on the careful optimization and consistent application of the derivatization and chromatographic conditions. As demonstrated, while reagents like DBD-PyNCS offer excellent sensitivity for chiral amino acid analysis, alternatives such as OPA/IBLC provide a much faster reaction for high-throughput applications, albeit with potential stability issues. For aldehyde analysis, MDBDH presents an advantage in solubility, while for fatty acids, various DBD derivatives offer high sensitivity for both fluorescence and mass spectrometry detection.
By understanding the comparative performance and adhering to detailed, validated protocols, researchers can confidently employ these benzoxadiazole-based reagents to achieve reproducible and accurate results in their analytical endeavors.
References
- 1. Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this fluorescent probe and bioconjugation reagent.
I. Understanding the Hazards
This compound is classified as a hazardous substance. Key safety considerations include:
-
Irritant: Causes skin irritation and serious eye irritation.
-
Reactivity: As a bioconjugation reagent, it is chemically reactive. While specific incompatibility data is limited, it is prudent to treat it as potentially reactive with strong acids, bases, and oxidizing agents.
-
Environmental Hazards: The environmental impact of this compound has not been fully elucidated. Therefore, it must be disposed of as hazardous chemical waste to prevent environmental contamination.
| Hazard Classification | Description |
| Skin Irritation | Causes irritation upon contact with skin. |
| Eye Irritation | Causes serious eye irritation. |
| Reactivity | Chemically reactive molecule. |
| Environmental | Potential for environmental harm if not disposed of correctly. |
II. Experimental Workflow for Disposal
The following workflow outlines the necessary steps for the safe disposal of this compound from the point of generation to final pickup by waste management services.
III. Detailed Disposal Protocols
1. Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, leak-proof, and chemically compatible container. This primary container should be made of glass or high-density polyethylene (HDPE).
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with the compound should be placed in a designated hazardous waste bag or container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a labeled, leak-proof waste bottle. Do not mix with other chemical waste streams unless compatibility is confirmed.
2. Labeling:
Proper labeling is critical for safety and compliance. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
3. Temporary Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Crucially, segregate this waste from incompatible materials. Due to its reactive nature and the presence of an amino group and a sulfonamide group, avoid storage near strong acids, strong bases, and strong oxidizing agents to prevent potentially hazardous reactions.
4. Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
IV. Spill and Decontamination Procedures
In the event of a spill, the following protocol should be initiated immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For a solid spill, carefully sweep the material into a designated waste container. Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste following the procedures outlined above.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Logistical Information for Handling 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
For researchers, scientists, and drug development professionals, the safe handling of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is paramount. This document provides a comprehensive guide to personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment
This chemical is classified as causing skin irritation and serious eye irritation. Adherence to the following PPE guidelines is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Wear a lab coat and ensure full body coverage. | Prevents contact with skin, which can cause irritation. |
| Hand Protection | Wear protective gloves (e.g., nitrile). | Prevents direct skin contact and subsequent irritation. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator is recommended if dust is generated. | Avoid inhalation of dust or aerosols. |
Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[1]
-
Keep the container tightly closed to prevent contamination and exposure.[1]
2. Preparation and Handling:
-
All handling of this chemical should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and prevent the dispersion of dust.[1]
-
Before handling, ensure that a safety shower and eye bath are readily accessible.[1]
-
Wash hands and face thoroughly after handling the chemical.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
3. Spill and Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area gently with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
In case of inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, seek medical advice.
-
In case of a spill: Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
Disposal Plan
The disposal of this compound and its containers must be carried out by qualified personnel in strict accordance with all applicable federal, state, and local regulations.[2]
-
Unused Product: If possible, recycle the product. Alternatively, it may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not allow the product to enter drains, waterways, or the soil.[2]
-
Contaminated Packaging: Dispose of the container as unused product.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Chemical Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
